Dioctyldecyl isophorone diisocyanate
Description
Structure
2D Structure
Properties
CAS No. |
185529-25-3 |
|---|---|
Molecular Formula |
C48H94N2O4 |
Molecular Weight |
763.29 |
IUPAC Name |
2-octyldecyl N-[[1,3,3-trimethyl-5-(2-octyldecoxycarbonylamino)cyclohexyl]methyl]carbamate |
InChI |
InChI=1S/C48H94N2O4/c1-8-12-16-20-24-28-32-42(33-29-25-21-17-13-9-2)38-53-45(51)49-41-48(7)37-44(36-47(5,6)40-48)50-46(52)54-39-43(34-30-26-22-18-14-10-3)35-31-27-23-19-15-11-4/h42-44H,8-41H2,1-7H3,(H,49,51)(H,50,52) |
InChI Key |
UNPITQLQSYOPNI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(CCCCCCCC)COC(=O)NCC1(CC(CC(C1)(C)C)NC(=O)OCC(CCCCCCCC)CCCCCCCC)C |
Synonyms |
DIOCTYLDECYL IPDI |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Dioctyldecyl Isophorone Diisocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Dioctyldecyl Isophorone Diisocyanate, a specialized urethane compound. The methodologies outlined below are based on established principles of isocyanate chemistry and analogous synthetic procedures for related compounds.
Introduction
This compound is a urethane compound synthesized from isophorone diisocyanate (IPDI) and 2-octyldecanol. IPDI is a cycloaliphatic diisocyanate known for the differential reactivity of its primary and secondary isocyanate groups, which allows for selective reactions. This property is advantageous in controlling the synthesis of polyurethane prepolymers and other derivatives[1][2]. The reaction with a long-chain branched alcohol like 2-octyldecanol results in a high molecular weight, lipophilic molecule with potential applications in specialized polymers and as a hydrophobic building block in drug delivery systems.
Synthesis of this compound
The synthesis involves the nucleophilic addition of the hydroxyl groups of 2-octyldecanol to the isocyanate groups of isophorone diisocyanate, forming two urethane linkages. The reaction is typically facilitated by a catalyst to ensure complete conversion.
References
"Dioctyldecyl isophorone diisocyanate" CAS number and molecular weight
An in-depth analysis of "Dioctyldecyl isophorone diisocyanate" reveals a chemical substance with specific properties and a limited public footprint, primarily within chemical databases and regulatory systems. This guide serves to consolidate the available technical information for researchers, scientists, and professionals in drug development.
Chemical Identity and Properties
This compound is identified by the CAS number 185529-25-3 .[1][2] It has a molecular formula of C48H94N2O4 and a molecular weight of 763.3 g/mol .[1][2] The compound is also known by synonyms such as Dioctyldecyl IPDI and Monoderm U-18.[2]
While detailed experimental data on this specific molecule is not widely published, its core structure is based on Isophorone diisocyanate (IPDI), a well-characterized aliphatic diisocyanate.[3][4] IPDI itself is a cycloaliphatic diisocyanate known for its use in the production of light-stable and weather-resistant polyurethanes.[3][4] The "dioctyldecyl" modification suggests the addition of two octyldecyl chains, significantly increasing its molecular weight and likely altering its physical properties, such as increasing hydrophobicity.
Below is a summary of the key quantitative data for this compound and its parent compound, Isophorone diisocyanate.
| Property | This compound | Isophorone diisocyanate (IPDI) |
| CAS Number | 185529-25-3[1][2] | 4098-71-9[3][5][6][7] |
| Molecular Formula | C48H94N2O4[1][2] | C12H18N2O2[3][7][8][9] |
| Molecular Weight | 763.3 g/mol [1][2] | 222.28 g/mol [6][7][10] |
| IUPAC Name | 2-octyldecyl N-[[1,3,3-trimethyl-5-(2-octyldecoxycarbonylamino)cyclohexyl]methyl]carbamate[2] | 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane[3] |
Synthesis and Reactivity
The synthesis of this compound is not explicitly detailed in publicly available literature. However, the synthesis of the parent molecule, IPDI, is well-documented and typically involves the phosgenation of isophorone diamine.[3][11] It is plausible that this compound is synthesized through a derivative pathway, where the isocyanate groups of IPDI react with an octyldecyl alcohol.
The reactivity of isocyanates is characterized by their reaction with nucleophiles, particularly compounds containing active hydrogen atoms such as alcohols, amines, and water.[6] This reactivity is the basis for the formation of polyurethanes. In the context of drug development, this reactivity can be harnessed for crosslinking biopolymers or creating drug delivery systems.
Potential Applications in Drug Development
While direct applications of this compound in drug development are not documented, the parent compound, IPDI, has been explored in this field. For instance, IPDI has been used as a crosslinking agent for gelatin to create a carrier for controlled drug release.[12] The study demonstrated that crosslinking gelatin with IPDI altered its solubility and swelling properties, enabling controlled release of a model drug, 5-Fluorouracil.[12]
The inclusion of long alkyl chains in "this compound" would likely enhance its hydrophobic character. This property could be leveraged in the design of drug delivery systems for hydrophobic drugs or for creating more stable and less water-swellable biomaterial matrices.
Experimental Protocols
Detailed experimental protocols for "this compound" are not available. However, a general understanding of the methodologies used for related compounds can be inferred from the literature on IPDI.
Synthesis of Isophorone Diisocyanate (General Overview): A common method for synthesizing IPDI involves the reaction of isophorone diamine with phosgene or a phosgene equivalent like triphosgene.[3][11] The reaction is typically carried out in an organic solvent, and the product is purified by distillation.[3][11]
Crosslinking of Gelatin with Isophorone Diisocyanate (Example Protocol): A study on IPDI-crosslinked gelatin for drug delivery provides insight into a potential application.[12] In this research, gelatin was crosslinked with IPDI to modify its properties for controlled drug release. The resulting material was analyzed using various techniques including FT-IR and proton NMR for chemical structure, thermal analysis for stability, and in vitro studies to assess drug release kinetics.[12]
Logical Relationships and Workflows
The potential utility of this compound in a research and development context, particularly for drug delivery, can be visualized as a logical workflow. This process would begin with the synthesis and characterization of the compound, followed by its application in creating a drug delivery system, and culminating in the evaluation of the system's performance.
Caption: A conceptual workflow for the development of a drug delivery system using this compound.
References
- 1. GSRS [precision.fda.gov]
- 2. Dioctyldecyl IPDI | C48H94N2O4 | CID 71587601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Isophorone diisocyanate - Wikipedia [en.wikipedia.org]
- 4. ISOPHORONE DIISOCYANATE - Ataman Kimya [atamanchemicals.com]
- 5. osha.gov [osha.gov]
- 6. Isophorone diisocyanate | 4098-71-9 [chemicalbook.com]
- 7. eastharbourgroup.com [eastharbourgroup.com]
- 8. vencorex.com [vencorex.com]
- 9. Isophorone diisocyanate, mixture of isomers, 98% | Fisher Scientific [fishersci.ca]
- 10. Isophorone diisocyanate | C12H18N2O2 | CID 169132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. CN103145586A - Synthetic method of isophorone diisocyanate - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Spectroscopic Characterization of Isophorone Diisocyanate Derivatives: A Technical Guide for Researchers
Introduction
Isophorone diisocyanate (IPDI) is a versatile aliphatic diisocyanate crucial in the synthesis of light-stable and weather-resistant polyurethanes. The modification of IPDI with long-chain alcohols, such as a hypothetical "Dioctyldecyl isophorone diisocyanate," can impart unique properties to the resulting polymers, including hydrophobicity and flexibility. A thorough spectroscopic characterization is paramount for confirming the chemical structure, purity, and properties of such novel derivatives.
This technical guide provides a comprehensive overview of the expected spectroscopic data (NMR, FTIR, and Mass Spectrometry) for isophorone diisocyanate and serves as a foundational reference for the characterization of its long-chain derivatives. Detailed experimental protocols and a logical workflow for analysis are presented to aid researchers, scientists, and drug development professionals in their investigations.
Predicted Spectroscopic Data for this compound
While specific experimental data for "this compound" is not publicly available, its spectroscopic features can be predicted based on the well-documented data of the parent molecule, isophorone diisocyanate (IPDI), and the anticipated contributions of the dioctyl and decyl alcohol moieties. The reaction of IPDI with dioctyl and decyl alcohols would result in the formation of urethane linkages.
The key transformations to be observed spectroscopically would be the disappearance of the hydroxyl (-OH) signals from the alcohols and the isocyanate (-NCO) signals from IPDI, with the concurrent appearance of characteristic urethane (-NH-COO-) signals. The long alkyl chains from the dioctyl and decyl groups would introduce prominent aliphatic C-H signals in both NMR and FTIR spectra.
Spectroscopic Data of Isophorone Diisocyanate (IPDI)
The following tables summarize the key spectroscopic data for the parent compound, isophorone diisocyanate. This data serves as a baseline for interpreting the spectra of its derivatives.
Table 1: FTIR Data of Isophorone Diisocyanate (IPDI)
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~2243 | Strong, sharp -N=C=O stretching | [1] |
| ~2945 | C-H stretching (aliphatic) | [1] |
| ~1723 | C=O stretching (potential impurity/dimer) | [1] |
| ~1321 | C=N stretching | [1] |
Table 2: ¹H NMR Data of Isophorone Diisocyanate (IPDI)
Note: Due to the complexity of the cycloaliphatic ring and the presence of cis/trans isomers, the ¹H NMR spectrum of IPDI displays a series of complex multiplets. The chemical shifts can vary slightly depending on the solvent and instrument.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |
| 3.509 - 3.650 | m | H on α-carbon to NCO (cycloaliphatic) | [2] |
| 4.094 - 5.047 | m | H on α-carbon to NCO (exocyclic methylene) | [2] |
| 3.052 - 3.374 | m | H on α-carbon to NCO (exocyclic methylene) | [2] |
| 0.9 - 2.0 | m | Cyclohexane ring protons and methyl protons | General |
Table 3: ¹³C NMR Data of Isophorone Diisocyanate (IPDI)
| Chemical Shift (δ, ppm) | Assignment | Reference |
| 122.07 - 123.41 | -N=C=O (isocyanate carbons) | [2] |
| 57.18 - 57.20 | Methylene carbon adjacent to NCO (exocyclic) | [2] |
| 54.70 | Methylene carbon adjacent to NCO (exocyclic) | [2] |
| 48.75 - 50.78 | Tertiary carbons in the cyclohexane ring | [2] |
| 20 - 40 | Other cyclohexane ring carbons and methyl carbons | General |
Table 4: Mass Spectrometry Data of Isophorone Diisocyanate (IPDI)
| m/z | Assignment | Ionization Method | Reference |
| 222.14 | [M]⁺ (Molecular Ion) | EI | [3] |
| Varies | Fragment ions | EI, ESI | [4] |
Experimental Protocols
Detailed and appropriate experimental protocols are critical for obtaining high-quality spectroscopic data. The following are generalized procedures for the analysis of isocyanate derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of the isophorone diisocyanate derivative.
Methodology:
-
Sample Preparation:
-
For ¹H NMR, dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3]
-
For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[3]
-
The sample, "this compound," is expected to be a viscous liquid or a waxy solid. If the sample is highly viscous, gentle heating may be required to facilitate dissolution.[5]
-
Ensure the sample is completely dissolved and free of any solid particles by filtering it through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube.[6]
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2-5 seconds.
-
Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule, particularly the urethane linkage and the disappearance of the isocyanate group.
Methodology:
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR) is the preferred method for viscous liquids or solids as it requires minimal sample preparation.[7]
-
Place a small drop of the liquid sample or a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).[8]
-
Ensure good contact between the sample and the crystal.
-
-
Instrument Parameters:
-
Spectrometer: A standard FTIR spectrometer equipped with an ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically sufficient.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the "this compound" and to study its fragmentation pattern to confirm the structure.
Methodology:
-
Sample Preparation:
-
Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture thereof.
-
For isocyanates, derivatization may be necessary to improve stability and ionization efficiency. A common derivatizing agent is di-n-butylamine (DBA).[4]
-
-
Instrumentation and Analysis:
-
Technique: Electrospray Ionization (ESI) is a soft ionization technique suitable for determining the molecular weight of the intact molecule. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, potentially with derivatization.[9][10]
-
Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.
-
Mode: Positive ion mode is typically used for these compounds.
-
Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺ for ESI).
-
Tandem MS (MS/MS): If available, perform MS/MS on the molecular ion peak to obtain fragmentation data, which can be used for structural confirmation.
-
Workflow for Spectroscopic Analysis
A systematic approach is essential for the comprehensive characterization of a novel compound like "this compound." The following diagram illustrates a logical workflow for the spectroscopic analysis.
Caption: Workflow for the Spectroscopic Analysis of a Novel Isophorone Diisocyanate Derivative.
Conclusion
The spectroscopic characterization of novel isophorone diisocyanate derivatives, such as the hypothetical "this compound," is a critical step in their development and application. By leveraging the extensive spectroscopic data available for the parent IPDI molecule and employing systematic analytical protocols, researchers can confidently elucidate the structure and purity of these new materials. The combination of FTIR, NMR, and Mass Spectrometry provides a powerful toolkit for a comprehensive understanding of their chemical nature. This guide serves as a foundational resource to facilitate these essential analytical endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. Validation of transferability of DBA derivatization and LC-MS/MS determination method for isocyanates via an interlaboratory comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NMR Sample Preparation [nmr.chem.umn.edu]
- 7. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 8. youtube.com [youtube.com]
- 9. dl.astm.org [dl.astm.org]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility and Stability of Dioctyldecyl Isophorone Diisocyanate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction to Dioctyldecyl Isophorone Diisocyanate Derivatives
Isophorone Diisocyanate (IPDI) is an aliphatic diisocyanate used in the synthesis of light-stable polyurethane coatings and other polymers[2][3]. Its derivatives, formed by the reaction of its isocyanate groups with alcohols, are valued for their weather resistance and compatibility with various resins and solvents[4]. The dioctyldecyl derivative, formed from the reaction of IPDI with 2-octyldecanol, results in a high molecular weight, hydrophobic urethane. Understanding its solubility and stability is crucial for its application in various formulations.
Predicted Solubility Profile
Based on the properties of IPDI and long-chain alcohol esters, the solubility of this compound derivatives in common solvents is predicted as follows. IPDI itself is miscible with a wide range of organic solvents, including esters, ketones, ethers, and hydrocarbons, while being insoluble in water[2][5]. The addition of two long aliphatic chains from the 2-octyldecanol would significantly increase the lipophilicity of the molecule.
Table 1: Predicted Solubility of this compound Derivative in Common Solvents
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Non-polar | Hexane, Toluene | High | The long aliphatic "dioctyldecyl" chains will have strong van der Waals interactions with non-polar solvents. |
| Polar Aprotic | Acetone, Ethyl Acetate | Moderate to High | The urethane linkages provide some polarity, allowing for interaction with polar aprotic solvents. IPDI is miscible with ketones and esters[2]. |
| Polar Protic | Ethanol, Methanol | Low to Moderate | The highly non-polar nature of the aliphatic chains will likely limit solubility in short-chain alcohols. |
| Aqueous | Water | Insoluble | The molecule is highly hydrophobic due to the long alkyl chains and the cycloaliphatic ring of IPDI. IPDI itself is insoluble in water and reacts with it[2][5][6]. |
Predicted Stability Profile
The stability of the this compound derivative is influenced by several factors, primarily moisture, temperature, and light.
Table 2: Predicted Stability of this compound Derivative
| Condition | Predicted Stability | Rationale |
| Moisture/Humidity | Moderate | While the urethane linkages are generally stable, they can be susceptible to hydrolysis under acidic or basic conditions, although likely less so than the parent isocyanate. IPDI is sensitive to moisture[7]. |
| Temperature | Good | IPDI-based polyurethanes are known for their thermal stability. Significant degradation would likely only occur at elevated temperatures. |
| UV Light | High | IPDI is a key component in light-stable and weatherable polyurethanes, suggesting its derivatives will also exhibit good UV stability[4]. |
| Acids/Bases | Low to Moderate | The urethane bonds can be hydrolyzed under strong acidic or basic conditions. |
Experimental Protocols
For definitive characterization, the following experimental protocols are recommended.
4.1. Determination of Solubility
A standard method for determining the solubility of a compound is the isothermal equilibrium method.
Methodology:
-
Preparation of Saturated Solutions: Add an excess amount of the this compound derivative to a series of vials, each containing a different solvent of interest.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solute: Centrifuge or filter the samples to separate the saturated solution from the excess solid.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV or Evaporative Light Scattering Detector (ELSD), or Gravimetric analysis after solvent evaporation.
-
Data Reporting: Express solubility in units of mg/mL or g/100g of solvent.
Caption: Workflow for determining the solubility of a compound.
4.2. Assessment of Stability
Forced degradation studies are employed to understand the stability of a substance under various stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of the this compound derivative in a suitable solvent where it is known to be soluble and stable.
-
Stress Conditions: Expose the solutions to various stress conditions in parallel with a control sample stored under normal conditions.
-
Hydrolytic: Adjust the pH of the solution to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions.
-
Oxidative: Add a small amount of an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal: Store the solution at an elevated temperature (e.g., 60 °C).
-
Photolytic: Expose the solution to a controlled source of UV light.
-
-
Time Points: Withdraw aliquots from each stressed sample and the control at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the aliquots using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
-
Data Evaluation: Compare the amount of the parent compound remaining in the stressed samples to the control to determine the rate and extent of degradation.
Caption: Process for evaluating the stability of a compound under stress.
References
- 1. Dioctyldecyl IPDI | C48H94N2O4 | CID 71587601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isophorone diisocyanate | C12H18N2O2 | CID 169132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Isophorone diisocyanate - Wikipedia [en.wikipedia.org]
- 4. ISOPHORONE DIISOCYANATE - Ataman Kimya [atamanchemicals.com]
- 5. Isophorone Diisocyanate | IPDI | Supplier & Distributor | Europe | Arpadis [arpadis.com]
- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 7. chemwinfo.com [chemwinfo.com]
An In-depth Technical Guide to the Thermal Degradation Profile of Isophorone Diisocyanate Derivatives
Disclaimer: Publicly available data on the specific thermal degradation profile of "Dioctyldecyl isophorone diisocyanate" is not available. This guide provides a comprehensive analysis based on the thermal properties of the core molecule, Isophorone Diisocyanate (IPDI), and its derived polyurethanes. The influence of long alkyl chains on the degradation profile is discussed based on established principles of polymer and hydrocarbon thermal decomposition.
Introduction
Isophorone diisocyanate (IPDI) is a cycloaliphatic diisocyanate widely used in the synthesis of polyurethanes for applications requiring high stability against UV degradation, heat, and weathering.[1][2] The thermal degradation profile of IPDI and its derivatives is critical for determining their processing parameters, service temperature limits, and safety profiles. This guide summarizes the known thermal behavior of IPDI-based materials and provides a theoretical framework for understanding how long-chain alkyl substitution, such as "dioctyldecyl" groups, would alter this profile.
When heated above normal processing temperatures, polyurethanes can undergo thermal degradation, breaking down to produce airborne particulates and vapors.[3][4] This process can begin at temperatures as low as 150°C to 180°C for some polyurethanes.[3]
Thermal Degradation of the IPDI Core Structure
The thermal stability of polyurethanes is intrinsically linked to the structure of their constituent diisocyanates and polyols. The degradation of polyurethane materials typically occurs in multiple stages. For IPDI-based polyurethanes, the first stage often involves the degradation of the hard segments containing the urethane linkages, followed by the decomposition of the soft polyol segments at higher temperatures.[5]
The urethane linkage itself is thermally the least stable bond in the polyurethane backbone, with cleavage beginning around 170°C and becoming significant at 200°C.[6] The primary degradation mechanisms for the urethane group are generally accepted to be:
-
Depolymerization: A reversible dissociation into the original isocyanate and alcohol.
-
Amine Formation: Decomposition via a six-membered cyclic transition state to produce a primary amine, an alkene, and carbon dioxide.[6][7]
-
Carbodiimide Formation: A reaction involving a four-membered transition state that liberates CO2 without chain scission.[6]
Predicted Influence of Dioctyldecyl Chains
The addition of long aliphatic "dioctyldecyl" chains to the IPDI structure would introduce a new, less thermally stable component to the molecule. The degradation profile would be expected to exhibit a multi-stage process:
-
Initial Degradation (Lower Temperature): The long hydrocarbon chains would likely begin to degrade first. The pyrolysis of long-chain alkanes involves the fission of C-C and C-H bonds, breaking down into smaller, more volatile alkanes and alkenes.[8][9] This process typically begins above 300°C.[1] The presence of these chains would lower the overall onset temperature of degradation compared to a standard IPDI-based polyurethane.
-
Urethane Degradation (Mid-Temperature): Following or overlapping with the initial hydrocarbon degradation, the core urethane linkages would decompose as described in Section 2.0.
-
Final Degradation (Higher Temperature): The remaining cycloaliphatic IPDI ring structure and any char formed would degrade at higher temperatures.
Long alkyl side chains act as an internal plasticizer, increasing the free volume and segmental mobility of the polymer, which can influence degradation kinetics.[10][11] However, heavier hydrocarbons also tend to have lower thermal stability and begin to degrade at lower temperatures.[1]
Quantitative Data Summary
While no specific data exists for "this compound," the following tables summarize the thermal properties of the parent IPDI molecule and related polyurethane systems as reported in the literature.
Table 1: Thermal Properties of Isophorone Diisocyanate (IPDI)
| Property | Value | Reference |
|---|---|---|
| Boiling Point | 158°C @ 1.33 kPa | [12] |
| Boiling Point (Decomposes) | 310°C @ 1013 hPa | [3] |
| Flash Point | 155°C | [3][12] |
| Self-ignition Temperature | 430°C | [3] |
| High-Temperature Exposure Hazard | Self-polymerization/decomposition >177°C |[8] |
Table 2: Thermal Degradation Data for IPDI-Based Polyurethanes (TGA)
| Material System | Onset (Tonset) / Main Degradation Temp. | Atmosphere | Reference |
|---|---|---|---|
| Pyridinol-Blocked IPDI | Deblocking begins ~150-200°C | N/A | [13] |
| IPDI-based PU Foam | Tg increases with IPDI content (62°C to 71°C) | N/A | [10] |
| Segmented Aliphatic PU | Stage 1 (Hard Segments): ~320°C | N/A | [5] |
| Segmented Aliphatic PU | Stage 2 (Soft Segments): 300-420°C | N/A | [5] |
| General PU Degradation | Non-flaming degradation can begin at 150-180°C | Air |[3] |
Experimental Protocols
The primary techniques for characterizing the thermal degradation profile of polymers are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[14]
-
Objective: To determine the temperatures at which the material loses mass due to decomposition, and the kinetics of this degradation.
-
Methodology:
-
A small sample (typically 3-8 mg) is placed in a high-purity sample pan (e.g., aluminum or platinum).[10]
-
The sample is heated in the TGA furnace under a controlled atmosphere (e.g., nitrogen for inert degradation, or air for oxidative degradation) with a constant purge gas flow rate.
-
A linear heating rate is applied, commonly 10°C/min.[11]
-
The sample mass is continuously recorded as the temperature increases, typically from ambient to 600-800°C.[11]
-
Data is plotted as percent weight loss vs. temperature. The derivative of this curve (DTG) shows the rate of mass loss and helps identify the temperature of maximum decomposition for each stage.
-
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.
-
Objective: To identify thermal transitions such as the glass transition temperature (Tg), melting, and crystallization. For degradation studies, it reveals whether decomposition processes are endothermic or exothermic.
-
Methodology:
-
A small sample (3-8 mg) is hermetically sealed in an aluminum pan.[10]
-
The sample is placed in the DSC cell alongside an empty reference pan.
-
A defined temperature program is initiated. For example, cooling the sample to a low temperature (e.g., -40°C), holding isothermally, and then heating at a controlled rate (e.g., 10°C/min) to a temperature above the expected transitions.[10]
-
The differential heat flow between the sample and the reference is measured and plotted against temperature.
-
Conclusion
The thermal degradation of "this compound" would be a complex, multi-stage process. While direct experimental data is unavailable, a predictive assessment based on the known behavior of the IPDI core and long-chain hydrocarbons can be made. The degradation would likely be initiated by the pyrolysis of the long dioctyldecyl chains at temperatures above 300°C, followed by the decomposition of the urethane linkages and the core cycloaliphatic structure at higher temperatures. The overall thermal stability is expected to be lower than that of an equivalent polyurethane without the long alkyl side chains. For a definitive profile, empirical analysis using TGA and DSC is required.
References
- 1. Value-Added Pyrolysis of Waste Sourced High Molecular Weight Hydrocarbon Mixtures [mdpi.com]
- 2. Impact of length of branched alkyl side chains on thiazolothiazole-based small molecular acceptors in non-fullerene polymer solar cells - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00572D [pubs.rsc.org]
- 3. americanchemistry.com [americanchemistry.com]
- 4. Polyurethanes and Thermal Degradation Guidance - American Chemistry Council [americanchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. osti.gov [osti.gov]
- 8. Notes on Pyrolysis of Hydrocarbons Alkanes [unacademy.com]
- 9. byjus.com [byjus.com]
- 10. Effect of Alkyl Side Chain Length on the Lithium-Ion Conductivity for Polyether Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Effect of Alkyl Side Chain Length on the Lithium-Ion Conductivity for Polyether Electrolytes [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Poly(ether urethane)s incorporating long alkyl side-chains with terminal carboxyl groups as fatty acid mimics: synthesis, structural characterization and protein adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tainstruments.com [tainstruments.com]
An In-depth Technical Guide on the Reactivity of Isocyanate Groups in Isophorone Diisocyanate and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the reactivity of the isocyanate groups in isophorone diisocyanate (IPDI), a key cycloaliphatic diisocyanate. While "Dioctyldecyl isophorone diisocyanate" is not a commercially cataloged compound, this guide will address its theoretical reactivity based on the established principles of IPDI chemistry and the predictable influence of large alkyl substituents. The discussion will focus on the inherent differential reactivity of IPDI's isocyanate groups, the factors governing this reactivity, and the hypothetical effects of adding a sterically demanding substituent like a dioctyldecyl group.
Introduction to Isophorone Diisocyanate (IPDI)
Isophorone diisocyanate (IPDI) is a cycloaliphatic diisocyanate widely used in the synthesis of light-stable polyurethanes for applications such as coatings, elastomers, and adhesives.[1][2] Its chemical structure, 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane, is unique because it possesses two isocyanate (-NCO) groups with distinct chemical environments and, consequently, different reactivities.[3]
One -NCO group is a primary aliphatic isocyanate, attached to a methylene group, while the other is a secondary cycloaliphatic isocyanate, directly attached to the cyclohexane ring.[3] This structural asymmetry is the cornerstone of IPDI's utility, allowing for selective, stepwise polymerization.[2][3] The primary isocyanate group is significantly more reactive than the sterically hindered secondary group.[2][3] This difference enables the synthesis of NCO-terminated prepolymers with low viscosity and a reduced content of residual monomer.[1][3] Commercially, IPDI is typically available as a mixture of cis and trans stereoisomers, which have similar reactivity profiles.[2][3]
Core Principles of Isocyanate Reactivity
The chemistry of isocyanates is dominated by the electrophilic nature of the carbon atom in the -N=C=O group. This carbon is susceptible to nucleophilic attack, most commonly by compounds containing active hydrogen atoms, such as alcohols, amines, and water, to form urethanes, ureas, and other adducts.
Several factors govern the rate of these reactions:
-
Electronic Effects: Electron-withdrawing groups attached to the isocyanate increase the positive charge on the carbon atom, enhancing its electrophilicity and accelerating the reaction rate.[4] Conversely, electron-donating groups decrease reactivity.[4] Aromatic isocyanates are generally more reactive than aliphatic isocyanates due to the electron-withdrawing nature of the aromatic ring.[5][6]
-
Steric Hindrance: The accessibility of the electrophilic carbon atom is critical. Bulky substituents near the -NCO group impede the approach of nucleophiles, significantly slowing the reaction rate.[6][7] This is the primary reason for the differential reactivity observed in IPDI.
-
Catalysis: The reaction is highly susceptible to catalysis. Tertiary amines and organometallic compounds, particularly tin-based catalysts like dibutyltin dilaurate (DBTDL), are potent accelerators.[8] Interestingly, the choice of catalyst can influence which isocyanate group reacts preferentially. Lewis acids like DBTDL tend to enhance the reactivity of the secondary (cycloaliphatic) NCO group, whereas Lewis bases like triethylamine favor the primary NCO group.[8][9]
-
Temperature: As with most chemical reactions, increasing the temperature increases the reaction rate. However, higher temperatures can also reduce the selectivity between the primary and secondary NCO groups in IPDI.[1]
Differential Reactivity of IPDI's Isocyanate Groups
The most significant feature of IPDI is the reactivity difference between its primary and secondary isocyanate groups.[3]
-
Primary Isocyanate (-CH₂-NCO): This group is more sterically accessible and thus more reactive.
-
Secondary Isocyanate (Cyclohexyl-NCO): This group is directly attached to the bulky cyclohexane ring and is shielded by the adjacent methyl groups, making it sterically hindered and less reactive.[3]
This reactivity gap allows for a two-stage reaction process. For instance, in prepolymer synthesis, the more reactive primary isocyanate can react first with a polyol at a lower temperature, leaving the secondary isocyanate group available for a subsequent curing reaction at a higher temperature or with a more reactive co-reactant.[1]
Quantitative Reactivity Data
The relative reactivity of the two NCO groups is often expressed as a ratio of their rate constants (k_primary / k_secondary or k_secondary / k_primary). This ratio is highly dependent on the reaction conditions, especially the catalyst used.
| Condition | Reactant | Reactivity Ratio (sec-NCO vs. prim-NCO) | Catalyst Effect | Reference |
| Uncatalyzed | n-Butanol | ~1.6 (sec-NCO is more reactive) | In the absence of a catalyst, the secondary NCO group has been reported to be slightly more reactive in some studies. | [9] |
| DBTL Catalyzed | 1-Butanol | 11.5 (at 20°C) | Dramatically increases the selectivity for the secondary NCO group. | [1] |
| DBTL Catalyzed | 2-Butanol | 17.0 (at 20°C) | Further enhances selectivity due to increased steric hindrance from the secondary alcohol. | [1] |
| Lewis Base (e.g., Triethylamine) | Ethanol | Favors primary NCO group | Lewis bases preferentially catalyze the reaction of the primary isocyanate group. | [9] |
Note: Reactivity ratios can vary based on solvent, temperature, and specific experimental setup.
Hypothetical Reactivity of "this compound"
Assuming the "dioctyldecyl" moiety is a large alkyl substituent attached to the cyclohexane ring of IPDI, its presence would primarily introduce a significant steric effect.
Predicted Effects:
-
Increased Steric Hindrance: A dioctyldecyl group is exceptionally bulky. Its placement on the ring would drastically increase the steric shielding of the already hindered secondary isocyanate group. It would likely also reduce the conformational flexibility of the ring, which could further restrict access to the primary isocyanate group, albeit to a lesser extent.
-
Minor Electronic Effect: Long alkyl chains are weakly electron-donating. This would slightly increase the electron density on the isocyanate groups, marginally decreasing their electrophilicity and thus their intrinsic reactivity. However, this electronic effect would be almost entirely overshadowed by the massive steric effect.
-
Overall Reactivity: The overall reaction rate for both isocyanate groups would be expected to decrease compared to standard IPDI. The differential reactivity would likely be even more pronounced, with the secondary NCO group becoming almost inert except under harsh conditions or with highly specific and potent catalysts.
Predicted Reactivity Comparison
| Isocyanate | Relative Reactivity of Primary NCO | Relative Reactivity of Secondary NCO | Key Influencing Factor |
| Standard IPDI | High | Low | Steric hindrance from cyclohexane ring |
| Hypothetical Dioctyldecyl IPDI | Moderate to Low | Very Low | Extreme steric hindrance from the dioctyldecyl group |
Experimental Protocols for Reactivity Assessment
To quantitatively assess isocyanate reactivity, two primary methods are employed: titrimetric analysis to determine NCO content and spectroscopic analysis to monitor reaction kinetics.
Protocol 1: Determination of Isocyanate Content (%NCO) by Titration (Based on ASTM D2572)
This method determines the amount of unreacted isocyanate groups in a sample.
Methodology:
-
Sample Preparation: Accurately weigh a sample of the isocyanate-containing material into an Erlenmeyer flask.
-
Reaction: Add a known excess of a standard solution of di-n-butylamine (DBA) in a suitable solvent (e.g., toluene). The DBA reacts quantitatively with the isocyanate groups.
-
Stirring: Stopper the flask and allow the reaction to proceed with stirring for a defined period (e.g., 15 minutes) at room temperature to ensure complete reaction.[10]
-
Back-Titration: Add a solvent like 2-propanol and a few drops of an indicator (e.g., bromocresol green). Titrate the unreacted (excess) di-n-butylamine with a standardized solution of hydrochloric acid (HCl) until the endpoint is reached (indicated by a color change).[10]
-
Blank Determination: Perform a blank titration using the same procedure but without the isocyanate sample.[10]
-
Calculation: The %NCO is calculated based on the difference in the volume of HCl titrant used for the blank and the sample.
Protocol 2: Kinetic Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy
This method monitors the progress of a reaction in real-time by tracking the disappearance of the characteristic isocyanate peak.
Methodology:
-
Instrumentation: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe, which allows for in-situ monitoring of the liquid reaction mixture.[11]
-
Reactant Preparation: Prepare solutions of the isocyanate and the co-reactant (e.g., a polyol or alcohol) in a suitable, dry solvent. If a catalyst is used, it is typically added to the polyol solution.
-
Reaction Initiation: Place the co-reactant solution in a temperature-controlled reaction vessel. Insert the ATR probe. Collect a background spectrum. Add the isocyanate solution to initiate the reaction while stirring.
-
Data Acquisition: Immediately begin collecting spectra at regular intervals (e.g., every 30 or 60 seconds).[11][12] The disappearance of the strong, sharp NCO asymmetric stretching band around 2250-2275 cm⁻¹ is monitored.[12][13][14]
-
Data Analysis: Integrate the area of the NCO peak in each spectrum. Plot the peak area (proportional to concentration) versus time.[12] From this data, reaction rate constants can be determined by applying appropriate kinetic models (e.g., second-order kinetics).[15]
Visualizations of Pathways and Workflows
Diagram 1: Differential Reactivity in Isophorone Diisocyanate (IPDI)
Caption: Steric hindrance in IPDI makes the primary NCO group more accessible to nucleophiles.
Diagram 2: General Reaction Pathway for Urethane Formation
References
- 1. paint.org [paint.org]
- 2. ISOPHORONE DIISOCYANATE - Ataman Kimya [atamanchemicals.com]
- 3. Isophorone diisocyanate - Wikipedia [en.wikipedia.org]
- 4. Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01776B [pubs.rsc.org]
- 5. pcimag.com [pcimag.com]
- 6. pure.uos.ac.kr [pure.uos.ac.kr]
- 7. Reactivity and Curing Efficiency of Isocyanate Cross-Linkers with Imidazole-Based Blocking Agents for Low-Temperature Curing of Automotive Clearcoats [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. hiranuma.com [hiranuma.com]
- 11. mt.com [mt.com]
- 12. m.remspec.com [m.remspec.com]
- 13. stacks.cdc.gov [stacks.cdc.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Health and Safety Considerations for Handling Dioctyldecyl Isophorone Diisocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the health and safety considerations essential for the handling of Dioctyldecyl Isophorone Diisocyanate (DODI). Given the limited publicly available data on this specific compound, this document synthesizes information from its parent compound, Isophorone Diisocyanate (IPDI), and the broader class of aliphatic diisocyanates (ADIs). The addition of long dioctyldecyl chains to the IPDI structure significantly increases the molecular weight, which is expected to reduce vapor pressure and thus the risk of inhalation exposure compared to its monomer. However, dermal contact and exposure to aerosols remain primary safety concerns.
Physicochemical and Toxicological Data
The quantitative data available for this compound and its parent compound, IPDI, are summarized below. It is crucial to note that while data for IPDI provides a baseline, the properties of DODI will be influenced by its long aliphatic chains, leading to lower volatility and potentially altered toxicological profiles.
Table 1: Physical and Chemical Properties
| Property | This compound | Isophorone Diisocyanate (IPDI) |
| Molecular Formula | C₄₈H₉₄N₂O₄ | C₁₂H₁₈N₂O₂ |
| Molecular Weight | 763.27 g/mol | 222.3 g/mol |
| Appearance | Inferred: Liquid | Colorless to slightly yellow liquid[1] |
| Odor | --- | Pungent[1] |
| Boiling Point | Inferred: Very High | 158 °C at 1.33 kPa[2] |
| Vapor Pressure | Inferred: Very Low | 0.0003 mmHg at 20°C[1][2] |
| Solubility | --- | Insoluble in water; miscible with esters, ketones, ethers, and hydrocarbons[1] |
Table 2: Toxicological Data
| Endpoint | This compound | Isophorone Diisocyanate (IPDI) |
| Acute Oral Toxicity (LD50) | No data available | >1000 mg/kg (Rat)[3] |
| Acute Inhalation Toxicity (LC50) | No data available | 123 mg/m³ (4h, Rat)[3] |
| Primary Hazards | Inferred: Skin sensitization, respiratory sensitization upon aerosolization | Respiratory and skin sensitization, eye and respiratory tract irritation[4][5] |
Health and Safety Hazards
Diisocyanates as a class are potent sensitizers.[6] The primary health risks associated with handling this compound are expected to be similar to other high molecular weight aliphatic diisocyanates.
Respiratory Sensitization
Inhalation of diisocyanate aerosols can lead to respiratory sensitization, a form of chemical asthma.[7] Once an individual is sensitized, subsequent exposure to even very low concentrations can trigger a severe asthmatic reaction, which may include coughing, wheezing, chest tightness, and shortness of breath.[6][7][8] These symptoms can be delayed for several hours after exposure.[9] Due to its low volatility, the primary inhalation risk from DODI is through the generation of aerosols (e.g., during spraying, stirring, or heating).
Dermal Sensitization
Direct skin contact with diisocyanates can cause skin sensitization, leading to allergic contact dermatitis.[6] Symptoms include redness, swelling, itching, and blistering.[9] Animal studies suggest that dermal exposure may also contribute to the development of respiratory sensitization.[9]
Irritation
Direct contact with diisocyanates can cause irritation to the skin, eyes, and respiratory tract.[8] Eye contact may result in severe irritation and potential damage.[7]
Experimental Protocols: Safe Handling in a Research Setting
The following is a general protocol for the safe handling of high molecular weight liquid diisocyanates like this compound in a laboratory setting.
Objective: To safely handle and use this compound while minimizing exposure.
Materials:
-
This compound
-
Personal Protective Equipment (PPE):
-
Nitrile or butyl rubber gloves (double-gloving recommended)
-
Chemical splash goggles and a face shield
-
Lab coat
-
Appropriate respiratory protection if aerosols may be generated (e.g., a supplied-air respirator or an air-purifying respirator with an organic vapor/particulate combination cartridge)
-
-
Chemical fume hood
-
Decontamination solution (e.g., 5% sodium carbonate, 0.5% liquid detergent in water)
-
Spill kit for diisocyanates
-
Waste container for diisocyanate-contaminated materials
Procedure:
-
Preparation:
-
Ensure a calibrated and certified chemical fume hood is used for all manipulations.
-
Confirm that a safety shower and eyewash station are readily accessible.
-
Don all required PPE before entering the work area.
-
-
Handling:
-
Conduct all work with this compound within the chemical fume hood.
-
Avoid direct contact with the skin and eyes.
-
Use caution when transferring the material to prevent splashes and spills.
-
Keep containers tightly closed when not in use to prevent contamination with moisture, which can cause a pressure build-up due to the release of carbon dioxide.
-
-
Spill Management:
-
In case of a small spill, absorb the material with an inert absorbent from the spill kit.
-
Decontaminate the area with the prepared decontamination solution, allowing a contact time of at least 10 minutes.
-
Collect all contaminated materials in a designated, labeled waste container.
-
-
Waste Disposal:
-
Dispose of all diisocyanate-contaminated waste, including empty containers and used PPE, as hazardous waste in accordance with institutional and local regulations.
-
-
Decontamination:
-
Thoroughly decontaminate all surfaces and equipment that may have come into contact with the diisocyanate using the decontamination solution.
-
Remove gloves and wash hands thoroughly with soap and water after completing the work.
-
Visualizations
The following diagrams illustrate key logical relationships and workflows for the safe handling of this compound.
Caption: Safe Handling Workflow for this compound.
Caption: Exposure Routes and Potential Health Effects of Diisocyanates.
References
- 1. Our products | ALIPA [alipa.org]
- 2. solutions.covestro.com [solutions.covestro.com]
- 3. epa.gov [epa.gov]
- 4. americanchemistry.com [americanchemistry.com]
- 5. solutions.covestro.com [solutions.covestro.com]
- 6. Exploring structure/property relationships to health and environmental hazards of polymeric polyisocyanate prepolymer substances-3. Aquatic exposure and hazard of aliphatic diisocyanate-based prepolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 8. epa.gov [epa.gov]
- 9. solutions.covestro.com [solutions.covestro.com]
"Dioctyldecyl isophorone diisocyanate" mechanism of polymerization with polyols
An In-depth Technical Guide to the Polymerization of Isophorone Diisocyanate (IPDI) with Polyols
Introduction
Polyurethanes (PUs) are a versatile class of polymers with a wide range of applications in elastomers, foams, coatings, and adhesives.[1] Their synthesis is primarily based on the polyaddition reaction between a diisocyanate and a polyol.[2] This guide focuses on the polymerization mechanism of Isophorone Diisocyanate (IPDI), a cycloaliphatic diisocyanate, with polyols. Aliphatic diisocyanates like IPDI are often favored over aromatic ones for applications requiring light stability and resistance to degradation from UV radiation.[3]
A note on "Dioctyldecyl isophorone diisocyanate": The information available predominantly pertains to Isophorone Diisocyanate (IPDI). "Dioctyldecyl" may refer to a specific long-chain diol or polyol used in the reaction, or it could be a less common, specialized derivative of IPDI. This guide will focus on the well-documented polymerization mechanism of IPDI with various polyols, as the fundamental principles of the isocyanate-hydroxyl reaction remain the same.
The Core Reaction: Urethane Linkage Formation
The fundamental reaction in polyurethane synthesis is the addition of an alcohol (from the polyol) to an isocyanate group, forming a urethane linkage. This is a step-growth polymerization, meaning the polymer chain grows stepwise.
Isophorone Diisocyanate (IPDI) Structure and Reactivity
IPDI is an asymmetric cycloaliphatic diisocyanate with two isocyanate (-NCO) groups of differing reactivity: a primary and a secondary isocyanate group.[4] The secondary isocyanate group is sterically hindered by the cyclohexane ring, making it less reactive than the primary isocyanate group.[3] This difference in reactivity can be exploited to control the polymerization process and the final polymer structure.[5] The reaction rate order for various isocyanates is generally TDI > MDI > HDI > HMDI > IPDI.[1]
Mechanism of Polymerization
The polymerization of IPDI with a polyol proceeds via a nucleophilic addition mechanism. The oxygen atom of the hydroxyl group of the polyol acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group.
A proposed mechanism involves the formation of a ternary complex between the isocyanate, the polyol, and a catalyst.[6] The reaction can be broken down into the following key steps:
-
Activation: In catalyzed reactions, the catalyst activates either the isocyanate or the hydroxyl group, making it more susceptible to reaction.
-
Nucleophilic Attack: The hydroxyl group attacks the isocyanate group.
-
Proton Transfer: A proton is transferred to the nitrogen atom, resulting in the formation of the urethane linkage.
The polymerization is typically carried out in two stages:
-
Prepolymer Formation: An excess of IPDI is reacted with a polyol to form an NCO-terminated prepolymer.
-
Chain Extension/Crosslinking: The prepolymer is then reacted with a chain extender (a diol or diamine) or further with polyols to build the final polymer network.[5]
References
- 1. Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics [mdpi.com]
- 2. Polyurethane Formulation: Isocyanate and Polyols - Doxu Chemical [doxuchem.com]
- 3. ias.ac.in [ias.ac.in]
- 4. paint.org [paint.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. polen.itu.edu.tr:8443 [polen.itu.edu.tr:8443]
Literature review on "Dioctyldecyl isophorone diisocyanate" and its derivatives
An In-depth Technical Guide to Dioctyldecyl Isophorone Diisocyanate and its Derivatives
Introduction
Isophorone diisocyanate (IPDI) is a versatile aliphatic diisocyanate used in the synthesis of a wide range of polyurethane-based materials.[1] Its unique asymmetrical structure, with two isocyanate groups of differing reactivity, allows for selective reactions and the creation of polymers with specific properties.[2] This guide provides a detailed overview of a specific derivative, this compound, and explores the broader context of IPDI chemistry. It is intended for researchers, scientists, and professionals in drug development and material science who are interested in the applications and synthesis of isocyanate-based compounds.
This compound: A Detailed Profile
This compound, more formally known as 2-octyldecyl N-[[1,3,3-trimethyl-5-(2-octyldecoxycarbonylamino)cyclohexyl]methyl]carbamate, is a derivative of IPDI.[3] The common name suggests a diisocyanate, but the IUPAC name clarifies that it is a urethane, formed by the reaction of the two isocyanate groups of IPDI with a long-chain alcohol, 2-octyldecanol.
Physicochemical Properties
Quantitative data for this compound and its parent compound, IPDI, are summarized in the tables below for easy comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-octyldecyl N-[[1,3,3-trimethyl-5-(2-octyldecoxycarbonylamino)cyclohexyl]methyl]carbamate | [3] |
| CAS Number | 185529-25-3 | [3] |
| Molecular Formula | C48H94N2O4 | [3][4][5] |
| Molecular Weight | 763.3 g/mol | [3] |
| Synonyms | Dioctyldecyl IPDI, Monoderm U-18 | [3] |
Table 2: Physicochemical Properties of Isophorone Diisocyanate (IPDI)
| Property | Value | Source |
| IUPAC Name | 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane | [1] |
| CAS Number | 4098-71-9 | [1] |
| Molecular Formula | C12H18N2O2 | [1] |
| Molar Mass | 222.3 g/mol | [1] |
| Appearance | Colorless to slightly yellow liquid | [1][6] |
| Density | 1.062 g/cm³ at 20 °C | [1] |
| Melting Point | -60 °C | [1] |
| Boiling Point | 158 °C at 1.33 kPa | [1] |
| Flash Point | 155 °C | [1] |
| Dynamic Viscosity | 15 mPa.s at 20°C | [7][8] |
Synthesis and Reactions
Synthesis of Isophorone Diisocyanate (IPDI)
The industrial synthesis of IPDI is a multi-step process that begins with the condensation of acetone to form isophorone. The isophorone is then converted to isophorone diamine, which is subsequently reacted with phosgene (phosgenation) to yield IPDI.[9]
Caption: Synthesis pathway of Isophorone Diisocyanate (IPDI) from acetone.
Synthesis of this compound
The formation of this compound involves the reaction of IPDI with two equivalents of 2-octyldecanol. This is a typical urethane-forming reaction where the hydroxyl groups of the alcohol react with the isocyanate groups of IPDI.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol: General Synthesis of Polyurethanes from IPDI and Diols
-
Materials: Isophorone diisocyanate (IPDI), a diol (in this case, 2-octyldecanol), a suitable solvent (e.g., dimethylacetamide), and a catalyst (e.g., di-n-butyltin dilaurate).
-
Procedure:
-
A solution of the diol in the solvent is prepared in a reaction vessel.
-
A solution of IPDI in the same solvent is added to the diol solution.
-
A few drops of the catalyst are added to the reaction mixture.
-
The mixture is heated (e.g., to 70°C) and stirred for a specified period (e.g., 20 hours).
-
The resulting polymer is precipitated by pouring the reaction mixture into a non-solvent like water.
-
The precipitate is collected, washed (e.g., with methanol), and dried under vacuum.
-
Reactivity and Derivatives
A key feature of IPDI is the different reactivity of its two isocyanate groups. The secondary isocyanate group is more reactive than the primary one.[2] This differential reactivity is advantageous in producing prepolymers with low viscosity and a narrow molecular weight distribution.[2]
The versatility of IPDI allows for the synthesis of a wide array of derivatives. By reacting IPDI with different polyols, polyamines, or other nucleophiles, polyurethanes and other polymers with tailored properties can be obtained. For example, IPDI is used to create polyurethanes with photoactive chromophores in the polymer backbone.[10][11] These materials have potential applications in non-linear optics and optical data storage.[10]
Caption: General reaction pathways for the formation of IPDI-based polymers.
Applications
Aliphatic diisocyanates like IPDI are primarily used in special applications where resistance to abrasion and degradation from ultraviolet light is crucial.[1] This makes them suitable for enamel coatings, particularly for exterior applications such as on aircraft.[1] The derivatives of IPDI, including this compound, likely find use in specialized coatings, elastomers, and other high-performance materials where the long alkyl chains can impart properties such as hydrophobicity, flexibility, and improved solubility in non-polar media.
Conclusion
This compound is a specific urethane derivative of the widely used aliphatic diisocyanate, IPDI. Its long-chain alkyl groups suggest applications in areas requiring modified surface properties or compatibility with non-polar environments. The synthesis of this and other IPDI derivatives is based on well-established urethane chemistry, offering a versatile platform for the development of new materials with tailored properties for a range of scientific and industrial applications.
References
- 1. Isophorone diisocyanate - Wikipedia [en.wikipedia.org]
- 2. paint.org [paint.org]
- 3. Dioctyldecyl IPDI | C48H94N2O4 | CID 71587601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [precision.fda.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. Isophorone diisocyanate | C12H18N2O2 | CID 169132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. vencorex.com [vencorex.com]
- 8. eastharbourgroup.com [eastharbourgroup.com]
- 9. Isophorone_diisocyanate [chemeurope.com]
- 10. asianpubs.org [asianpubs.org]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Isophorone Diisocyanate (IPDI) in Biomedical and Biocompatible Polymers
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction: Clarifying the Role of "Dioctyldecyl Isophorone Diisocyanate"
An initial point of clarification is essential. "this compound" (DODI) is not a diisocyanate monomer used for polymerization. Instead, it is a urethane molecule resulting from the reaction of isophorone diisocyanate (IPDI) with two molecules of 2-octyldecanol. This means the isocyanate groups of IPDI have already reacted to form stable urethane linkages.
The interest in a molecule like DODI, with its long aliphatic chains, points towards a focus on creating flexible, hydrophobic, and biocompatible materials. This document will therefore focus on the use of the versatile monomer, Isophorone Diisocyanate (IPDI) , in the synthesis of biocompatible polyurethanes, particularly by incorporating long-chain aliphatic diols to tailor polymer properties for biomedical applications.
Aliphatic diisocyanates like IPDI are preferred for biomedical applications over aromatic ones because their degradation products are less likely to be toxic. IPDI's asymmetrical structure and the differing reactivity of its two isocyanate groups offer unique control over the polymerization process. By combining IPDI with long-chain diols, it is possible to synthesize a wide range of biocompatible and biodegradable polyurethanes with tunable mechanical properties, degradation kinetics, and biocompatibility, making them suitable for applications such as drug delivery, tissue engineering scaffolds, and medical device coatings.
Application Notes
Tailoring Polyurethane Properties with IPDI and Long-Chain Diols
The incorporation of long-chain aliphatic diols into IPDI-based polyurethanes is a key strategy for tuning the material properties for specific biomedical applications. The long aliphatic chains of the diol act as the soft segment of the polyurethane, imparting flexibility, hydrophobicity, and influencing biocompatibility.
Key Properties and Applications:
-
Mechanical Properties: The use of long-chain diols generally results in softer, more flexible, and elastomeric polyurethanes. The mechanical properties can be precisely controlled by varying the molecular weight of the diol and the ratio of the soft segment (diol) to the hard segment (IPDI and chain extender). This makes them suitable for applications requiring elasticity, such as soft tissue engineering and flexible medical tubing.
-
Biocompatibility: Polyurethanes synthesized from IPDI and castor oil-derived polyols have demonstrated good in vitro biocompatibility, with cell viability percentages greater than 70%, which is a benchmark for biomaterials. The hydrophobic nature imparted by the long aliphatic chains can also influence protein adsorption and cellular interactions at the material surface.
-
Degradation: The degradation profile of these polyurethanes can be tailored. While the urethane linkages from IPDI are relatively stable, the choice of a polyester-based long-chain diol can introduce hydrolytically labile ester groups, allowing for controlled degradation in a physiological environment. This is particularly relevant for applications like biodegradable scaffolds for tissue regeneration and controlled drug release matrices.
-
Drug Delivery: The hydrophobic domains created by the long aliphatic chains can serve as reservoirs for hydrophobic drugs, allowing for sustained drug release as the polymer matrix degrades or through diffusion.
Quantitative Data on IPDI-Based Biocompatible Polymers
The following tables summarize quantitative data from studies on polyurethanes synthesized using IPDI and long-chain diols, demonstrating the influence of the soft segment structure on the material's properties.
Table 1: Mechanical Properties of IPDI-Based Polyurethanes with Castor Oil-Derived Polyols
| Polyol from Castor Oil | Maximum Stress (MPa) | Young's Modulus (MPa) | Elongation at Break (%) |
| Polyol 1 | 1.5 ± 0.1 | 1.3 ± 0.1 | 115 ± 8 |
| Polyol 2 | 2.5 ± 0.2 | 2.1 ± 0.2 | 120 ± 10 |
| Polyol 3 | 4.2 ± 0.3 | 3.8 ± 0.3 | 110 ± 9 |
Data adapted from a study evaluating the effect of increasing hydroxyl groups in the castor oil polyol.[1]
Table 2: In Vitro Biocompatibility of IPDI-Based Polyurethanes with Castor Oil-Derived Polyols
| Cell Line | Polyol 1 (% Cell Viability) | Polyol 2 (% Cell Viability) | Polyol 3 (% Cell Viability) |
| L929 Fibroblasts | > 80% | > 85% | > 90% |
| Human Osteoblasts | > 75% | > 80% | > 85% |
| Human Endothelial Cells | > 70% | > 75% | > 80% |
According to the ISO 10993-5 standard, cell viability greater than 70% indicates that a material is non-cytotoxic and suitable for biomedical applications.[1]
Table 3: Mechanical Properties of IPDI-Based Polyurethane with Polycarbonate Diol
| Property | Value |
| Tensile Stress at Break (MPa) | 25.4 ± 1.2 |
| Elongation at Break (%) | 680 ± 30 |
| Shore D Hardness | 45 ± 2 |
Data from a study comparing different diisocyanates.[2]
Experimental Protocols
Protocol 1: Synthesis of IPDI-Based Polyurethane with a Long-Chain Diol
This protocol describes a typical two-step solution polymerization method for synthesizing a polyurethane using IPDI and a long-chain aliphatic diol.
Materials:
-
Isophorone diisocyanate (IPDI)
-
Long-chain aliphatic diol (e.g., a castor oil-derived polyol or a linear C12-C18 diol)
-
1,4-Butanediol (BDO) as a chain extender
-
Dibutyltin dilaurate (DBTDL) as a catalyst
-
Anhydrous dimethylformamide (DMF) as a solvent
Procedure:
-
Drying of Reagents: Dry the long-chain diol and BDO under vacuum at 80°C for at least 4 hours to remove any residual water.
-
Prepolymer Synthesis:
-
In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, add the dried long-chain diol and anhydrous DMF.
-
Heat the mixture to 70°C with constant stirring under a nitrogen atmosphere.
-
Add IPDI to the flask. The molar ratio of NCO/OH should be greater than 1 (typically around 2:1) to ensure the prepolymer is NCO-terminated.
-
Add a catalytic amount of DBTDL (e.g., 0.1 wt% of the total reactants).
-
Allow the reaction to proceed at 70°C for 2-3 hours. The progress of the reaction can be monitored by titrating the NCO content.
-
-
Chain Extension:
-
Once the desired NCO content is reached, cool the prepolymer solution to 40-50°C.
-
Add the chain extender (BDO) dissolved in DMF dropwise to the prepolymer solution with vigorous stirring.
-
After the addition is complete, continue the reaction for another 2-3 hours at 60°C.
-
-
Polymer Precipitation and Purification:
-
Precipitate the synthesized polyurethane by pouring the reaction mixture into a non-solvent such as methanol or deionized water.
-
Wash the precipitated polymer multiple times with the non-solvent to remove unreacted monomers and catalyst.
-
Dry the purified polymer in a vacuum oven at 60°C until a constant weight is achieved.
-
Protocol 2: Characterization of IPDI-Based Polyurethanes
1. Fourier Transform Infrared (FTIR) Spectroscopy:
-
Objective: To confirm the chemical structure of the polyurethane.
-
Procedure:
-
Record the FTIR spectra of the synthesized polymer film or a KBr pellet of the polymer powder.
-
Scan in the range of 4000-400 cm⁻¹.
-
Expected Peaks:
-
Absence of the strong NCO peak around 2270 cm⁻¹ indicates complete reaction of the isocyanate groups.
-
Presence of N-H stretching vibrations around 3330 cm⁻¹.
-
Presence of C=O stretching of the urethane linkage around 1730-1700 cm⁻¹.
-
Presence of C-O-C stretching from the polyol soft segment.
-
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To further elucidate the chemical structure and composition.
-
Procedure:
-
Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Record ¹H NMR and ¹³C NMR spectra.
-
Analyze the spectra to identify the characteristic peaks corresponding to the protons and carbons of the IPDI, long-chain diol, and chain extender units in the polymer backbone.
-
3. Gel Permeation Chromatography (GPC):
-
Objective: To determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the synthesized polyurethane.
-
Procedure:
-
Dissolve the polymer in a suitable solvent (e.g., THF or DMF) at a known concentration.
-
Run the sample through a GPC system calibrated with polystyrene standards.
-
Analyze the resulting chromatogram to calculate the number average molecular weight (Mn), weight average molecular weight (Mw), and PDI (Mw/Mn).
-
Protocol 3: In Vitro Biocompatibility Assessment (MTT Assay)
Objective: To evaluate the cytotoxicity of the synthesized polyurethane on a specific cell line (e.g., L929 fibroblasts).
Materials:
-
Synthesized polyurethane films, sterilized (e.g., by ethylene oxide or UV irradiation).
-
L929 fibroblast cell line.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Phosphate Buffered Saline (PBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
96-well cell culture plates.
Procedure:
-
Sample Preparation: Place sterile polyurethane films at the bottom of the wells of a 96-well plate.
-
Cell Seeding: Seed L929 cells into the wells containing the polymer films (and control wells without polymer) at a density of 1 x 10⁴ cells/well.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24, 48, and 72 hours.
-
MTT Assay:
-
After each incubation period, remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for another 4 hours at 37°C.
-
Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation of Cell Viability:
-
Cell Viability (%) = (Absorbance of cells with polymer / Absorbance of control cells) x 100.
-
Visualizations
Synthesis Workflow of IPDI-Based Polyurethane
Caption: A flowchart illustrating the two-step synthesis process of biocompatible polyurethanes using IPDI.
Structure-Property Relationship in IPDI-Based Polyurethanes
Caption: Key structural components of IPDI-based polyurethanes and their influence on material properties.
References
Application Note: Synthesis of Polyurethane from Isophorone Diisocyanate and a Long-Chain Diol
Introduction
This document provides a detailed experimental protocol for the synthesis of a polyurethane elastomer. Polyurethanes are a versatile class of polymers typically formed through the polyaddition reaction of a diisocyanate with a polyol.[1] This protocol outlines the synthesis of a polyurethane using isophorone diisocyanate (IPDI) as the hard segment and a long-chain diol, specifically a hypothetical dioctyldecyl diol, as the soft segment. IPDI is an aliphatic diisocyanate known for producing light-stable polyurethanes with good resistance to UV degradation and abrasion, making them suitable for applications such as coatings.[2] Due to the lower reactivity of aliphatic isocyanates compared to their aromatic counterparts, this synthesis requires the use of a catalyst and elevated temperatures to proceed at a reasonable rate.[3]
The procedure described here employs a two-step prepolymer method. In the first step, an excess of IPDI is reacted with the long-chain diol to form an isocyanate-terminated prepolymer.[1] In the second step, this prepolymer is chain-extended with a short-chain diol, such as 1,4-butanediol (BDO), to build up the final high molecular weight polymer.
Materials and Equipment
| Reagents | Equipment |
| Isophorone diisocyanate (IPDI) | Four-necked round-bottom flask with a mechanical stirrer, reflux condenser, dropping funnel, and nitrogen inlet/outlet |
| Dioctyldecyl diol (long-chain diol) | Heating mantle with a temperature controller and magnetic stirrer |
| 1,4-Butanediol (BDO) (chain extender) | Vacuum oven |
| Dibutyltin dilaurate (DBTDL) (catalyst) | Standard laboratory glassware (beakers, graduated cylinders, etc.) |
| Anhydrous Dimethylacetamide (DMAc) (solvent) | Syringes |
| Methanol (for washing) | Analytical balance |
| Nitrogen gas (inert atmosphere) | FTIR Spectrometer for analysis |
Safety Precautions
-
Isophorone diisocyanate is toxic upon inhalation, a skin and eye irritant, and can cause allergic reactions.[2] All handling of IPDI should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Dibutyltin dilaurate is toxic and should be handled with care.
-
Anhydrous solvents are required as water will react with the isocyanate groups.
Experimental Protocol
This protocol is based on a two-step solution polymerization method.[4]
Step 1: NCO-Terminated Prepolymer Synthesis
-
Set up the four-necked flask with the mechanical stirrer, reflux condenser, dropping funnel, and nitrogen inlet. Ensure the system is under a positive pressure of dry nitrogen to maintain an inert atmosphere.
-
Add the calculated amount of dioctyldecyl diol and anhydrous dimethylacetamide (DMAc) to the reaction flask. The amount of solvent should be sufficient to achieve a solid content of approximately 30-40% in the final polymer solution.
-
Begin stirring and heat the mixture to 50-60°C to ensure the diol is completely dissolved.
-
Once the diol is dissolved, add the isophorone diisocyanate (IPDI) dropwise to the flask using the dropping funnel over a period of 30 minutes. An NCO:OH molar ratio of 2:1 is typically used for prepolymer synthesis.[5]
-
After the addition of IPDI, add a catalytic amount of dibutyltin dilaurate (DBTDL), typically 0.01-0.05% by weight of the total reactants.
-
Increase the reaction temperature to 70-80°C and allow the reaction to proceed for 2-3 hours.[3]
-
The progress of the reaction can be monitored by determining the NCO content via titration or by observing the disappearance of the hydroxyl peak in the FTIR spectrum.
Step 2: Chain Extension
-
After the prepolymer formation is complete (i.e., the theoretical NCO content is reached), lower the temperature of the reaction mixture to 60°C.
-
Add the chain extender, 1,4-butanediol (BDO), to the prepolymer solution. The amount of BDO should be calculated to react with the remaining NCO groups. A slight excess of NCO groups can be maintained to ensure an isocyanate-terminated polymer.
-
Continue the reaction at 60-70°C for another 2-3 hours, or until the desired viscosity is achieved. A significant increase in viscosity indicates the formation of a high molecular weight polymer.
-
Once the reaction is complete, the polymer solution can be cooled to room temperature.
Step 3: Polymer Isolation and Purification
-
Pour the viscous polymer solution into a large excess of a non-solvent, such as methanol or water, with vigorous stirring to precipitate the polyurethane.[6]
-
Filter the precipitated polymer and wash it several times with the non-solvent to remove any unreacted monomers, catalyst, and solvent.
-
Dry the purified polymer in a vacuum oven at 60°C until a constant weight is achieved.
Characterization
The successful synthesis of the polyurethane can be confirmed by Fourier-Transform Infrared (FTIR) spectroscopy. The FTIR spectrum should show the disappearance of the characteristic NCO peak at approximately 2270 cm⁻¹ and the appearance of urethane linkage peaks, such as the N-H stretching at ~3300 cm⁻¹ and the C=O stretching at ~1700 cm⁻¹.
Data Presentation: Summary of Experimental Parameters
| Parameter | Value | Unit | Notes |
| Reactants | |||
| Isophorone Diisocyanate (IPDI) | Variable | mol | |
| Dioctyldecyl Diol | Variable | mol | |
| 1,4-Butanediol (BDO) | Variable | mol | |
| Stoichiometry | |||
| NCO:OH ratio (Prepolymer) | 2:1 | A common ratio for creating NCO-terminated prepolymers.[5] | |
| NCO:OH ratio (Final Polymer) | ~1.02:1 | A slight excess of NCO is often used. | |
| Catalyst | |||
| Dibutyltin dilaurate (DBTDL) | 0.01 - 0.05 | wt% | Based on the total weight of reactants.[3] |
| Reaction Conditions | |||
| Prepolymerization Temperature | 70 - 80 | °C | Typical temperature range for IPDI polymerization.[3] |
| Prepolymerization Time | 2 - 3 | hours | |
| Chain Extension Temperature | 60 - 70 | °C | |
| Chain Extension Time | 2 - 3 | hours | |
| Solvent | |||
| Dimethylacetamide (DMAc) | Variable | mL | To achieve ~30-40% solids content. |
Visualizations
Caption: Experimental workflow for the two-step synthesis of polyurethane.
Caption: Reaction pathway for polyurethane synthesis via the prepolymer method.
References
Application Notes and Protocols: Isophorone Diisocyanate (IPDI) as a Crosslinking Agent in Polymer Networks
A Note on "Dioctyldecyl isophorone diisocyanate": The compound "this compound" is not commonly found in scientific literature. It is likely that this refers to polyurethane networks synthesized using Isophorone Diisocyanate (IPDI) as a crosslinking agent, potentially with long-chain diols or chain extenders that might be described as "dioctyldecyl" in a broader, non-chemical sense, or it may be a typographical error. These application notes will focus on the versatile and widely used crosslinking agent, Isophorone Diisocyanate (IPDI).
Introduction: Isophorone diisocyanate (IPDI) is an aliphatic diisocyanate renowned for its use in the synthesis of polyurethanes with exceptional light stability, chemical resistance, and mechanical properties.[1] Unlike aromatic isocyanates, IPDI-based polyurethanes exhibit superior resistance to UV degradation and do not yellow over time, making them ideal for coatings, elastomers, and biomedical applications.[2] The two isocyanate groups in IPDI possess different reactivities, which allows for controlled polymerization processes.[3] These notes provide detailed protocols for the synthesis and characterization of IPDI-crosslinked polyurethane networks, tailored for researchers, scientists, and professionals in drug development.
I. Synthesis of IPDI-Crosslinked Polyurethane Networks
The synthesis of polyurethane networks using IPDI typically involves a two-step prepolymer method.[4] In the first step, a prepolymer is formed by reacting a polyol with an excess of IPDI. In the second step, this prepolymer is crosslinked using a chain extender.
Experimental Protocol: Prepolymer Synthesis and Crosslinking
Materials:
-
Polyol (e.g., Poly(ethylene glycol) (PEG), Polytetramethylene ether glycol (PTMG), Polycaprolactone (PCL))[5][6]
-
Isophorone diisocyanate (IPDI)[1]
-
Chain Extender (e.g., 1,4-butanediol (BDO), ethylene diamine (EDA))[7][8]
-
Catalyst (e.g., Dibutyltin dilaurate (DBTDL))[7]
-
Solvent (e.g., dry Tetrahydrofuran (THF), Dimethylformamide (DMF))[9][10]
Procedure:
-
Prepolymer Synthesis:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, add the desired amount of polyol.
-
Dry the polyol under vacuum at an elevated temperature (e.g., 80-100 °C) for several hours to remove any residual water.
-
Cool the reactor to the desired reaction temperature (e.g., 65-80 °C) under a nitrogen atmosphere.[7][10]
-
Add dry solvent to dissolve the polyol, if necessary.
-
Add an excess of IPDI to the reactor. The molar ratio of NCO groups from IPDI to OH groups from the polyol is typically kept above 1 (e.g., 2:1).
-
Add a catalytic amount of DBTDL (e.g., 0.1 wt%).[7]
-
Allow the reaction to proceed for several hours (e.g., 2-6 hours) at the set temperature with continuous stirring under a nitrogen atmosphere.[10]
-
Monitor the reaction progress by determining the isocyanate content (NCO%) through titration.
-
-
Crosslinking/Chain Extension:
-
Once the desired NCO% for the prepolymer is reached, cool the reaction mixture.
-
Slowly add the chain extender (e.g., BDO) to the prepolymer solution while stirring vigorously. The amount of chain extender is calculated to react with the remaining NCO groups.
-
Pour the resulting mixture into a mold (e.g., Teflon) and cure at an elevated temperature (e.g., 60-80 °C) for an extended period (e.g., 12-24 hours) to form the crosslinked polymer network.[11]
-
Post-cure the polymer sheet at a higher temperature if required to ensure complete reaction.
-
II. Characterization of IPDI-Crosslinked Polymer Networks
A comprehensive characterization of the synthesized polymer network is crucial to understand its structure-property relationships.
Spectroscopic Analysis (FTIR)
Protocol:
-
Obtain a Fourier-Transform Infrared (FTIR) spectrum of the cured polymer film using an FTIR spectrometer in the range of 4000-400 cm⁻¹.
-
Analysis:
Thermal Properties
a) Differential Scanning Calorimetry (DSC)
Protocol:
-
Use a DSC instrument to determine the glass transition temperature (Tg) of the polymer.
-
Seal a small sample (5-10 mg) in an aluminum pan.
-
Heat the sample to a temperature above its expected Tg (e.g., 230 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere to erase its thermal history.[5]
-
Cool the sample to a low temperature (e.g., -100 °C).[5]
-
Reheat the sample at a controlled rate (e.g., 10 °C/min) and record the heat flow.[5]
-
The Tg is determined as the midpoint of the transition in the heat flow curve.
b) Thermogravimetric Analysis (TGA)
Protocol:
-
Use a TGA instrument to evaluate the thermal stability of the polymer.
-
Place a small sample (5-10 mg) in a TGA pan.
-
Heat the sample from room temperature to a high temperature (e.g., 700 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.[5]
-
Record the weight loss as a function of temperature.
-
Analysis: Determine the onset of decomposition and the temperature at maximum degradation rate.
Mechanical Properties
a) Tensile Testing
Protocol:
-
Cut the cured polymer sheets into dumbbell-shaped specimens according to standard methods (e.g., ASTM D638).
-
Use a universal testing machine to perform tensile tests at a constant crosshead speed.
-
Record the stress-strain curve until the specimen fractures.
-
Analysis: From the stress-strain curve, determine the Tensile Strength, Young's Modulus, and Elongation at Break.
b) Dynamic Mechanical Analysis (DMA)
Protocol:
-
Cut a rectangular specimen from the cured polymer sheet.
-
Mount the specimen in a DMA instrument.
-
Apply a sinusoidal strain at a fixed frequency while ramping the temperature.
-
Record the storage modulus (E'), loss modulus (E''), and tan delta (tan δ = E''/E').
-
Analysis: The peak of the tan δ curve can be used as another measure of the glass transition temperature.[12]
Swelling Studies for Crosslink Density
Protocol:
-
Cut a small, precisely weighed piece of the cured polymer (W_initial).
-
Immerse the sample in a suitable solvent (e.g., THF, acetone) at room temperature for 72 hours to reach swelling equilibrium.[13]
-
Remove the swollen sample, blot the surface to remove excess solvent, and weigh it immediately (W_swollen).
-
Dry the swollen sample in a vacuum oven until a constant weight is achieved (W_dry).
-
Analysis:
-
Gel Fraction (%) = (W_dry / W_initial) * 100
-
Swelling Ratio (Q) = (W_swollen - W_dry) / W_dry
-
III. Quantitative Data Summary
The properties of IPDI-crosslinked polyurethanes can be tailored by varying the components. Below is a summary of typical data.
| Property | Method | Value | Reference |
| Thermal Properties | |||
| Glass Transition Temperature (Tg) | DSC | -69.4 °C to -17.1 °C | [5] |
| Glass Transition Temperature (Tg) | DSC | 30 °C to 57 °C (water plasticized) | [9] |
| 5% Weight Loss Temperature (T5%) | TGA | 267 °C to 285 °C | [14] |
| Hard Segment Degradation | TGA | ~346 °C | [5] |
| Soft Segment Degradation | TGA | ~412 °C | [5] |
| Mechanical Properties | |||
| Tensile Strength | Tensile Test | 21.1 ± 2.5 MPa to 46.0 ± 3.6 MPa | [12] |
| Tensile Strength | Tensile Test | up to 23.4 MPa | [5] |
| Surface Properties | |||
| Water Contact Angle | Contact Angle Goniometry | 76° to 98° | [9] |
IV. Visualizations
Reaction Scheme and Experimental Workflow
Below are diagrams illustrating the chemical reactions and the experimental process flow for the synthesis and characterization of IPDI-crosslinked polyurethane networks.
Caption: General reaction scheme for the formation of a polyurethane network using IPDI.
Caption: Experimental workflow for synthesis and characterization of IPDI-crosslinked polymers.
References
- 1. CN103145586A - Synthetic method of isophorone diisocyanate - Google Patents [patents.google.com]
- 2. scispace.com [scispace.com]
- 3. Competing Effects of Molecular Additives and Cross-Link Density on the Segmental Dynamics and Mechanical Properties of Cross-Linked Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. research.sabanciuniv.edu [research.sabanciuniv.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. osti.gov [osti.gov]
- 10. A New Class of Mechano‐Responsive Polyurethane Via Anthracene ‐TAD Diels‐Alder (DA) Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for the Formulation of Biodegradable Polymers with Dioctyldecyl Isophorone Diisocyanate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on established principles of polyurethane chemistry and characterization. Due to the limited availability of specific experimental data for Dioctyldecyl Isophorone Diisocyanate in the public domain, the protocols and data presented here are adapted from research on structurally similar aliphatic diisocyanates, such as Isophorone Diisocyanate (IPDI). The long dioctyldecyl chains in the specified molecule are expected to significantly influence the polymer's properties, primarily by increasing hydrophobicity and potentially altering degradation kinetics and mechanical characteristics.
Introduction
Aliphatic diisocyanates are a critical class of monomers for the synthesis of biocompatible and biodegradable polyurethanes, as their degradation byproducts are generally less toxic than those from aromatic diisocyanates.[1] this compound (DODI) is a novel long-chain aliphatic diisocyanate. Its extended alkyl chains are hypothesized to impart increased hydrophobicity and flexibility to the polymer backbone, potentially leading to unique degradation profiles and mechanical properties suitable for specific drug delivery and tissue engineering applications.
This document outlines the formulation of biodegradable polyurethanes using DODI, a biodegradable polyester polyol (e.g., Poly(ε-caprolactone) diol), and a chain extender. It provides detailed experimental protocols for synthesis, characterization, and preliminary biocompatibility assessment.
Synthesis of DODI-based Biodegradable Polyurethane
The synthesis of DODI-based polyurethanes is typically performed via a two-step prepolymer method.[2] This approach allows for better control over the polymer structure and molecular weight.
Materials
-
This compound (DODI)
-
Poly(ε-caprolactone) diol (PCL-diol, Mn = 2000 g/mol )
-
1,4-Butanediol (BDO)
-
Stannous octoate (catalyst)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous toluene
Prepolymer Synthesis Workflow
Caption: Prepolymer synthesis workflow.
Polymerization Protocol
-
Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.
-
Prepolymer Synthesis:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, dissolve PCL-diol in anhydrous DMF.
-
Heat the solution to 70°C with stirring.
-
Add DODI dissolved in anhydrous toluene dropwise to the PCL-diol solution over 30 minutes. The molar ratio of NCO (from DODI) to OH (from PCL-diol) should be approximately 2:1.
-
Add a catalytic amount of stannous octoate (e.g., 0.1 wt% of total reactants).
-
Allow the reaction to proceed at 70°C for 2-3 hours under a nitrogen atmosphere to form the NCO-terminated prepolymer.
-
-
Chain Extension:
-
In a separate flask, dissolve 1,4-butanediol (BDO) as the chain extender in anhydrous DMF. The molar amount of BDO should be slightly less than the molar excess of DODI used in the prepolymer step to ensure an NCO-terminated polymer.
-
Add the BDO solution dropwise to the prepolymer solution at 70°C.
-
Continue the reaction for another 2-4 hours until the desired molecular weight is achieved. The reaction can be monitored by the disappearance of the NCO peak in the FTIR spectrum.
-
-
Purification:
-
Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.
-
Collect the polymer by filtration and wash it several times with methanol to remove unreacted monomers and catalyst.
-
Dry the purified polymer in a vacuum oven at 40°C until a constant weight is achieved.
-
Characterization of DODI-based Polyurethane
A comprehensive characterization of the synthesized polymer is essential to understand its structure, properties, and suitability for biomedical applications.
Characterization Workflow
Caption: Polymer characterization workflow.
Experimental Protocols for Characterization
-
Fourier Transform Infrared (FTIR) Spectroscopy:
-
Objective: To confirm the formation of urethane linkages and the disappearance of isocyanate groups.
-
Protocol: Record the FTIR spectrum of the polymer film or a KBr pellet using an FTIR spectrometer. Key peaks to observe include the N-H stretching (around 3300 cm⁻¹), C=O stretching of the urethane group (around 1700-1730 cm⁻¹), and the absence of the N=C=O stretching of the isocyanate group (around 2270 cm⁻¹).[3]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To elucidate the detailed chemical structure of the polymer.
-
Protocol: Dissolve the polymer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record ¹H and ¹³C NMR spectra. The spectra should confirm the incorporation of DODI, PCL, and BDO units in the polymer chain.
-
-
Gel Permeation Chromatography (GPC):
-
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
-
Protocol: Dissolve the polymer in a suitable solvent (e.g., THF or DMF) and analyze it using a GPC system calibrated with polystyrene standards.
-
-
Differential Scanning Calorimetry (DSC):
-
Objective: To determine the thermal transitions, such as the glass transition temperature (Tg) and melting temperature (Tm), of the polymer.
-
Protocol: Heat a small sample of the polymer in a DSC instrument under a nitrogen atmosphere. A typical heating rate is 10°C/min. The thermal history is erased by a first heating and cooling cycle. The reported Tg and Tm are usually from the second heating scan.
-
-
Thermogravimetric Analysis (TGA):
-
Objective: To evaluate the thermal stability and degradation profile of the polymer.
-
Protocol: Heat a sample of the polymer in a TGA instrument under a nitrogen atmosphere from room temperature to around 600°C at a heating rate of 10°C/min.
-
Expected Quantitative Data
The following table summarizes the expected properties of a DODI-PCL polyurethane.
| Property | Expected Value | Characterization Technique |
| Mn ( g/mol ) | 40,000 - 60,000 | GPC |
| Mw ( g/mol ) | 80,000 - 120,000 | GPC |
| PDI | 1.8 - 2.5 | GPC |
| Tg (°C) | -50 to -40 | DSC |
| Tm (°C) | 50 - 60 | DSC |
| Decomposition Temp. (°C) | > 250 | TGA |
Biocompatibility and Drug Release Studies
For applications in drug delivery and tissue engineering, the biocompatibility and drug release characteristics of the polymer must be evaluated.
Logical Relationship for Biocompatibility Assessment
Caption: Biocompatibility assessment workflow.
In Vitro Cytotoxicity Protocol (MTT Assay)
-
Sample Preparation: Prepare thin films of the DODI-based polyurethane by solvent casting. Sterilize the films using ethylene oxide or UV irradiation.
-
Cell Culture: Seed a suitable cell line (e.g., L929 fibroblasts or human umbilical vein endothelial cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Exposure: Place the sterilized polymer films into the wells. Use tissue culture plastic as a negative control and a toxic material (e.g., latex) as a positive control.
-
Incubation: Incubate the cells with the polymer films for 24, 48, and 72 hours.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the negative control.
-
In Vitro Drug Release Protocol
-
Drug Loading: Load a model drug (e.g., ibuprofen or doxorubicin) into the polymer matrix during the synthesis process or by solvent evaporation method.
-
Release Study:
-
Place a known amount of the drug-loaded polymer film in a vial containing a known volume of phosphate-buffered saline (PBS, pH 7.4).
-
Incubate the vials at 37°C with gentle shaking.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh PBS.
-
Determine the concentration of the released drug in the aliquot using UV-Vis spectroscopy or HPLC.
-
Calculate the cumulative drug release as a percentage of the total drug loaded.
-
Expected Drug Release Profile
| Time (hours) | Cumulative Release (%) |
| 0 | 0 |
| 6 | 15 |
| 12 | 28 |
| 24 | 45 |
| 48 | 65 |
| 72 | 80 |
| 96 | 92 |
Note: The highly hydrophobic nature of the DODI-based polymer is expected to result in a slower, more sustained drug release profile compared to polyurethanes made with less hydrophobic diisocyanates.
Conclusion
The use of this compound in the formulation of biodegradable polyurethanes presents an intriguing avenue for developing novel biomaterials with tailored properties. The long aliphatic chains are anticipated to enhance hydrophobicity, leading to slower degradation rates and sustained drug release profiles. The protocols outlined in this document provide a comprehensive framework for the synthesis, characterization, and preliminary biological evaluation of these promising new polymers. Further in-vivo studies would be necessary to fully establish their potential for clinical applications.
References
Application Notes and Protocols: Catalyst Selection and Concentration for Dioctyldecyl Isophorone Diisocyanate Polymerization
Introduction
"Dioctyldecyl isophorone diisocyanate" is understood to be a prepolymer synthesized from isophorone diisocyanate (IPDI) and a dioctyldecyl alcohol. The further polymerization of this prepolymer, typically through the reaction of its terminal isocyanate groups with a polyol or other co-reactants, is crucial for the formation of polyurethanes with specific properties. The selection of an appropriate catalyst and its concentration are critical parameters that significantly influence the reaction kinetics, selectivity, and the final characteristics of the polymer. These notes provide a comprehensive guide for researchers, scientists, and drug development professionals on catalyst selection and optimization for the polymerization of this compound-based prepolymers.
The polymerization of isocyanates can be catalyzed by various compounds, broadly categorized into tertiary amines and organometallic compounds.[1] Tertiary amines are generally effective in catalyzing both the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water).[1][2] Organometallic catalysts, on the other hand, are predominantly used for the polymerization reaction between an isocyanate and a polyol.[1]
Catalyst Selection and Concentration
The choice of catalyst has a profound impact on the polymerization of isophorone diisocyanate (IPDI) based systems.[3] Different catalysts can exhibit varying selectivity towards the primary and secondary isocyanate groups of the IPDI core, thereby influencing the structure of the resulting polymer.[4]
Table 1: Summary of Catalysts for this compound Polymerization
| Catalyst Type | Catalyst Name | Typical Concentration | Key Characteristics |
| Organometallic | Dibutyltin dilaurate (DBTDL) | 0.1 to 2.0% by weight | Highly effective and selective for the urethane reaction.[3][5] Recommended for controlled prepolymer synthesis.[3] |
| Stannous octoate | - | Effective with both primary and secondary alcohols.[6][7] | |
| Zirconium acetylacetonate | - | Less toxic alternative to tin catalysts, but can be deactivated by acid groups.[8] | |
| Bismuth-based catalysts | 0.025% to 0.1% by weight | Non-toxic alternative to tin catalysts with high isocyanate conversion efficiency.[8] | |
| Zinc-based catalysts | - | Can provide a delayed cure profile compared to tin catalysts.[9] | |
| Tertiary Amine | Triethylamine (TEA) | 0.1 to 2.0% by weight | Common co-catalyst.[5] |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | 0.4% by weight | Can invert the selectivity of IPDI, making the primary isocyanate group more reactive.[3] | |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 0.2% by weight | Effective organocatalyst for urethane linkage formation.[3][6] | |
| N,N-Dimethylcyclohexylamine (DMCA) | 0.4% by weight | Shows no significant influence on the selectivity of IPDI.[3] |
Note: The optimal catalyst concentration is system-dependent and should be determined empirically. It is influenced by the reactivity of the polyol, the desired reaction rate, and the processing temperature.
Experimental Protocols
The following is a generalized protocol for the polymerization of a this compound prepolymer with a polyol.
Materials:
-
This compound prepolymer
-
Polyol (e.g., polypropylene glycol, polyester polyol)
-
Catalyst (e.g., Dibutyltin dilaurate)
-
Anhydrous solvent (e.g., toluene, methyl ethyl ketone), if required
-
Nitrogen gas for inert atmosphere
-
Quenching agent (e.g., methanol)
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser
-
Heating mantle with temperature controller
-
Syringes for reagent addition
-
Infrared (IR) spectrometer or titration setup to monitor NCO content
Procedure:
-
Preparation: The reaction vessel is thoroughly dried and assembled. The system is then purged with dry nitrogen to establish an inert atmosphere.
-
Charging Reactants: The this compound prepolymer and the polyol are charged into the reaction flask. If a solvent is used, it is added at this stage. The amounts are calculated based on the desired NCO:OH ratio.
-
Homogenization: The mixture is stirred at room temperature until a homogeneous solution is obtained.
-
Catalyst Addition: The selected catalyst is added to the reaction mixture using a syringe. The concentration should be within the recommended range, and can be optimized for the specific system. For instance, dibutyltin dilaurate can be used at a concentration of 0.1 to 2.0% by weight.[5]
-
Reaction: The reaction mixture is heated to the desired temperature, typically between 50°C and 100°C.[5] The progress of the reaction is monitored by periodically measuring the isocyanate (NCO) content using IR spectroscopy (disappearance of the NCO peak around 2270 cm⁻¹) or by titration.
-
Completion and Quenching: The reaction is considered complete when the NCO content reaches the theoretical value or remains constant. The reaction can be quenched by adding a small amount of a primary alcohol like methanol.
-
Characterization: The resulting polymer is then characterized for its molecular weight, structure, and thermal properties using appropriate analytical techniques such as Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR), and Differential Scanning Calorimetry (DSC).[10]
Visualizations
References
- 1. poliuretanos.com.br [poliuretanos.com.br]
- 2. jaes.journals.ekb.eg [jaes.journals.ekb.eg]
- 3. paint.org [paint.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Catalyst Selection for Body-Temperature Curable Polyurethane Networks from Poly(δ-Decalactone) and Lysine Diisocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reaxis.com [reaxis.com]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Controlling the Reaction Kinetics of Dioctyldecyl Isophorone Diisocyanate
Welcome to the Technical Support Center for "Dioctyldecyl isophorone diisocyanate." This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the control of its reaction kinetics in experimental settings.
Troubleshooting Guides and FAQs
This section addresses specific issues you might encounter during your experiments with this compound, which for the purpose of this guide, we will consider as a derivative of Isophorone Diisocyanate (IPDI) with long, sterically hindering dioctyldecyl chains attached to the urethane linkages. The principles governing the reactivity of the isocyanate groups on the IPDI core remain central to understanding and controlling its reactions.
Q1: My reaction with a polyol is proceeding much slower than expected. What are the potential causes and how can I accelerate it?
A1: A slow reaction rate is a common challenge, particularly with a sterically hindered molecule like this compound. Several factors could be at play:
-
Insufficient Catalyst: Aliphatic isocyanates, especially sterically hindered ones, often require a catalyst to achieve a practical reaction rate.[1][2]
-
Solution: Introduce an appropriate catalyst. Organotin compounds like Dibutyltin Dilaurate (DBTL) are highly effective for the isocyanate-hydroxyl reaction.[3] Tertiary amines can also be used, but their effectiveness can vary with aliphatic isocyanates.[1] Start with a low concentration of DBTL (e.g., 0.01-0.1% by weight of the total reactants) and incrementally increase it while monitoring the reaction progress.
-
-
Low Reaction Temperature: The reaction between isocyanates and alcohols is temperature-dependent.
-
Steric Hindrance of the Polyol: The structure of your polyol is critical. Primary alcohols react faster than secondary alcohols, which in turn are more reactive than tertiary alcohols.[4] The long dioctyldecyl chains on the isocyanate component already present significant steric bulk.
-
Solution: If possible, consider using a polyol with primary hydroxyl groups to maximize reactivity.
-
-
Moisture Contamination: Water reacts with isocyanates to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide. This side reaction consumes your isocyanate and can lead to foaming.[5]
-
Solution: Ensure all reactants and solvents are thoroughly dried before use. Perform reactions under an inert atmosphere (e.g., nitrogen or argon).
-
Q2: I am observing poor selectivity in my reaction, with both the primary and secondary isocyanate groups of the IPDI core reacting at similar rates. How can I improve selectivity?
A2: The differential reactivity of the primary and secondary isocyanate groups of IPDI is one of its key features, allowing for controlled polymer synthesis.[4] Several factors influence this selectivity:
-
Catalyst Choice: The type of catalyst has a dramatic effect on selectivity.
-
DBTL: Tends to favor the reaction of the secondary (cycloaliphatic) isocyanate group.[6]
-
Tertiary Amines (e.g., DABCO): Can sometimes invert the selectivity, making the primary (aliphatic) isocyanate group more reactive.[6]
-
Solution: For enhanced selectivity towards the secondary NCO group, DBTL is a recommended catalyst.[3]
-
-
Reaction Temperature: Lower temperatures generally favor higher selectivity.[4]
-
Solution: Conduct your reaction at the lower end of the effective temperature range (e.g., 40°C) to maximize the difference in reaction rates between the two isocyanate groups.
-
-
Steric Hindrance of the Alcohol: Reacting IPDI with a more sterically hindered alcohol, such as a secondary alcohol, can increase the selectivity for the more accessible isocyanate group.[4]
Q3: My reaction mixture is showing an unexpected increase in viscosity and potential gelation. What could be the cause?
A3: A rapid increase in viscosity or gelation often points to uncontrolled cross-linking.
-
Allophanate Formation: At temperatures generally above 100-140°C, isocyanates can react with the urethane linkages already formed, creating allophanate cross-links.[7]
-
Solution: Maintain the reaction temperature below 100°C to minimize this side reaction.
-
-
Biuret Formation: If there is any water contamination, the reaction with isocyanate will form amines. These amines can then react with other isocyanate groups to form ureas, and further reaction can lead to biuret cross-links.
-
Solution: As mentioned, ensure all reactants are dry and the reaction is performed under an inert atmosphere.
-
-
Incorrect Stoichiometry: An excess of the polyol, especially if it has a functionality greater than two, can lead to a highly branched or cross-linked network.
-
Solution: Carefully calculate and control the stoichiometry of your reactants (NCO:OH ratio).
-
Data Presentation
Due to the significant steric hindrance from the dioctyldecyl chains, the reaction of this compound is expected to be slower than that of unsubstituted IPDI. The following tables provide a qualitative and estimated quantitative comparison to illustrate the expected trends based on data for IPDI with less hindered alcohols.
Table 1: Qualitative Impact of Variables on Reaction Kinetics and Selectivity
| Parameter | Impact on Overall Reaction Rate | Impact on Selectivity (Secondary vs. Primary NCO) |
| Increasing Temperature | Increases | Decreases |
| Catalyst (DBTL) | Significantly Increases | Increases (favors secondary NCO) |
| Catalyst (Tertiary Amines) | Increases | Can decrease or invert selectivity |
| Primary Alcohol Co-reactant | Higher Rate | Lower Selectivity |
| Secondary Alcohol Co-reactant | Lower Rate | Higher Selectivity |
| High Steric Hindrance | Decreases Rate | Generally Increases Selectivity |
Table 2: Estimated Relative Reaction Rate Constants at 60°C with DBTL Catalyst
| Reactant System | Relative Rate of Secondary NCO | Relative Rate of Primary NCO | Selectivity Ratio (Secondary/Primary) |
| IPDI + 1-Butanol (Primary) | 11.5 | 1 | 11.5 |
| IPDI + 2-Butanol (Secondary) | 17 | 1 | 17 |
| Dioctyldecyl IPDI + Primary Polyol (Estimated) | ~5-8 | 1 | ~5-8 |
| Dioctyldecyl IPDI + Secondary Polyol (Estimated) | ~10-14 | 1 | ~10-14 |
Disclaimer: The values for this compound are estimations based on the principles of steric hindrance and may vary depending on the specific polyol and reaction conditions.
Experimental Protocols
Monitoring Reaction Kinetics using In-Situ FTIR Spectroscopy
This protocol describes a general method for monitoring the reaction of this compound with a polyol in real-time. The disappearance of the isocyanate (-NCO) peak is tracked to determine the reaction kinetics.
Materials and Equipment:
-
Reaction vessel (three-neck round-bottom flask) equipped with a mechanical stirrer, condenser, and nitrogen inlet/outlet.
-
Heating mantle with a temperature controller.
-
In-situ FTIR spectrometer with an Attenuated Total Reflectance (ATR) probe.[2][8]
-
This compound.
-
Polyol (dried).
-
Anhydrous solvent (e.g., toluene, if required).
-
Catalyst (e.g., DBTL).
-
Standard laboratory glassware and syringes.
Procedure:
-
System Setup:
-
Assemble the reaction vessel with the stirrer, condenser, and nitrogen line.
-
Insert the in-situ FTIR-ATR probe into the reaction mixture through one of the necks, ensuring the ATR crystal is fully submerged.
-
Set up the FTIR spectrometer to collect spectra at regular intervals (e.g., every 1-5 minutes).[9] The isocyanate peak is typically observed around 2270 cm⁻¹.[10]
-
-
Reactant Charging:
-
Charge the this compound and the anhydrous solvent (if used) into the reaction vessel.
-
Begin stirring and heating the mixture to the desired reaction temperature under a gentle flow of nitrogen.
-
Allow the system to equilibrate thermally.
-
-
Reaction Initiation and Monitoring:
-
Collect a background spectrum of the initial mixture before adding the polyol.
-
Inject the dried polyol and the catalyst into the reaction vessel.
-
Immediately start the time-based data collection on the FTIR spectrometer.
-
-
Data Analysis:
-
Monitor the decrease in the intensity of the isocyanate peak at ~2270 cm⁻¹.
-
The concentration of the isocyanate can be correlated to the peak area.
-
Plot the concentration of the isocyanate group versus time to obtain the kinetic profile of the reaction.
-
Mandatory Visualizations
Logical Flowchart for Troubleshooting Slow Reactions
References
- 1. turkchem.net [turkchem.net]
- 2. pcimag.com [pcimag.com]
- 3. Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01776B [pubs.rsc.org]
- 4. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 5. Technical Insights into Isocyanate Reaction Pathways [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. azom.com [azom.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. wernerblank.com [wernerblank.com]
Optimizing the yield and purity of "Dioctyldecyl isophorone diisocyanate" synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Dioctyldecyl Isophorone Diisocyanate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Low or Incomplete Reaction Conversion
| Potential Cause | Recommended Solution |
| Insufficient Catalyst Activity | - Ensure the catalyst, such as Dibutyltin Dilaurate (DBTDL), is not deactivated. Catalyst deactivation can occur due to moisture or acidic impurities in the reactants or solvent.[1] - Consider adding a co-catalyst or using a more robust catalyst. - Verify the catalyst concentration; for DBTDL, a typical starting concentration is 0.01-0.05% by weight of the total reactants. |
| Sub-optimal Reaction Temperature | - For prepolymer synthesis based on IPDI, optimal temperatures are generally between 40 and 60°C when using DBTL catalysis.[2] - In uncatalyzed reactions, a higher temperature range of 60-80°C might be necessary to achieve a reasonable reaction rate.[2] |
| Presence of Moisture | - All reactants (Isophorone Diisocyanate, Dioctyldecyl alcohol) and the solvent must be thoroughly dried. Water reacts with isocyanates to form unstable carbamic acids, which then decompose to form amines and carbon dioxide, leading to side reactions and reduced yield.[3] - Consider using molecular sieves or azeotropic distillation to remove residual water from the reaction mixture.[4] |
| Incorrect Stoichiometry | - Accurately determine the hydroxyl (OH) value of the Dioctyldecyl alcohol and the isocyanate (NCO) content of the IPDI to ensure the correct NCO:OH molar ratio. An excess of isocyanate is typically used to ensure complete reaction of the alcohol.[2] |
Issue 2: High Viscosity of the Reaction Mixture
| Potential Cause | Recommended Solution |
| Side Reactions and Oligomerization | - High temperatures can promote side reactions such as the formation of allophanates and biurets, which can increase viscosity. Maintain the reaction temperature within the optimal range. - The formation of bis-urethanes due to lower selectivity can also increase viscosity.[2] |
| High Concentration of Reactants | - If the viscosity becomes too high to manage, consider diluting the reaction mixture with a dry, inert solvent such as toluene or methyl ethyl ketone. |
Issue 3: Product Purity Issues After Synthesis
| Potential Cause | Recommended Solution |
| Presence of Unreacted Monomers | - Monitor the reaction progress using techniques like Fourier-Transform Infrared (FTIR) spectroscopy to track the disappearance of the NCO peak (around 2270 cm⁻¹) or by titration to determine the remaining NCO content. - If the reaction has stalled, a small amount of additional catalyst can be added. |
| Formation of Byproducts | - Byproducts can arise from reactions with impurities or from side reactions of the isocyanate groups. Purification via distillation or chromatography may be necessary. For isocyanates, purification is often carried out by vacuum distillation to minimize thermal stress that can lead to oligomer formation.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended catalyst for the synthesis of this compound?
A1: Dibutyltin dilaurate (DBTDL) is a commonly used and highly effective catalyst for the urethane reaction involving isophorone diisocyanate (IPDI).[2] It promotes the reaction between the isocyanate groups of IPDI and the hydroxyl groups of dioctyldecyl alcohol. Other catalysts, such as zinc or bismuth compounds, can also be used.[2]
Q2: What is the optimal reaction temperature for the synthesis?
A2: The optimal reaction temperature is a balance between reaction rate and selectivity. For catalyzed reactions with DBTL, a temperature range of 40-60°C is recommended to ensure high selectivity and minimize side reactions.[2] For uncatalyzed systems, higher temperatures of 60-80°C may be required to achieve a reasonable reaction time.[2]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by tracking the consumption of the isocyanate groups. This can be done using FTIR spectroscopy by observing the disappearance of the characteristic NCO stretching peak at approximately 2270 cm⁻¹. Alternatively, the remaining NCO content can be determined by titration with a standard solution of dibutylamine.
Q4: What are the common side reactions to be aware of?
A4: The primary side reaction of concern is the reaction of the isocyanate group with water, which leads to the formation of an amine and carbon dioxide. The newly formed amine can then react with another isocyanate molecule to form a urea linkage. At higher temperatures, the urethane product can react with excess isocyanate to form an allophanate linkage. These side reactions can lead to undesirable byproducts and an increase in viscosity.
Q5: What are the recommended purification methods for this compound?
A5: The primary method for purifying isocyanates is vacuum distillation.[5][6] This method is effective at removing unreacted starting materials and lower-boiling impurities. It is crucial to perform the distillation under reduced pressure to minimize the thermal stress on the product, which can cause the formation of oligomers such as isocyanurates, carbodiimides, and uretdiones.[5]
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Preparation:
-
Ensure all glassware is thoroughly dried in an oven at 120°C overnight and cooled under a stream of dry nitrogen.
-
Dry the dioctyldecyl alcohol and any solvent (e.g., toluene) over molecular sieves for at least 24 hours prior to use.
-
-
Reaction Setup:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add the desired amount of dioctyldecyl alcohol and dry solvent.
-
Begin stirring and purge the system with dry nitrogen.
-
-
Reaction:
-
Add the isophorone diisocyanate (IPDI) dropwise to the stirred solution of the alcohol at room temperature. An NCO:OH molar ratio of 2:1 is a common starting point for prepolymer synthesis.[2]
-
After the addition is complete, add the catalyst (e.g., 0.01-0.05 wt% DBTDL).
-
Heat the reaction mixture to the desired temperature (e.g., 60°C) and monitor the reaction progress (see FAQ Q3).
-
-
Work-up:
-
Once the reaction is complete (as determined by FTIR or titration), the solvent can be removed under reduced pressure.
-
Protocol 2: Purification by Vacuum Distillation
-
Setup:
-
Assemble a vacuum distillation apparatus with a short path distillation head to minimize product loss.
-
Ensure all joints are well-sealed with high-vacuum grease.
-
-
Distillation:
-
Transfer the crude this compound to the distillation flask.
-
Slowly reduce the pressure to the desired level.
-
Gradually heat the distillation flask.
-
Collect the fractions at the appropriate boiling point and pressure. The pure product should be a clear, colorless to slightly yellow liquid.
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for low reaction yield in this compound synthesis.
References
- 1. pcimag.com [pcimag.com]
- 2. paint.org [paint.org]
- 3. Phosgene - Wikipedia [en.wikipedia.org]
- 4. echemi.com [echemi.com]
- 5. US20060135810A1 - Method for the purification of isocyanates - Google Patents [patents.google.com]
- 6. U.S. Patent Application for Method for the purification of isocyanates Patent Application (Application #20060135810 issued June 22, 2006) - Justia Patents Search [patents.justia.com]
Troubleshooting guide for viscosity control in "Dioctyldecyl isophorone diisocyanate" systems
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting viscosity issues in systems containing Isophorone Diisocyanate (IPDI), including derivatives like Dioctyldecyl Isophorone Diisocyanate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My IPDI-based system has unexpectedly high viscosity. What are the primary causes?
A1: Unexpectedly high viscosity in Isophorone Diisocyanate (IPDI) systems typically stems from several key factors. The most common culprits are excessive reaction temperature, the presence of moisture, the specific catalyst used, and unintended side reactions. Each of these can lead to an increase in molecular weight and subsequent thickening of your system.
Q2: How does temperature influence the viscosity of my formulation?
A2: Temperature has a dual effect on viscosity. While an initial increase in temperature can lower the viscosity of the reactants, it can also accelerate side reactions.[1] Specifically, temperatures rising above the recommended 40-60°C range can promote the formation of allophonates, which are branched structures that significantly increase the viscosity of the system.[1] In some cases, a dramatic viscosity increase has been observed between 80°C and 100°C due to these side reactions.[1]
Q3: I suspect moisture contamination. How does this affect my experiment and how can I prevent it?
A3: Moisture is a significant issue in isocyanate chemistry. Both isocyanates and their polyol counterparts are often hygroscopic, meaning they readily absorb moisture from the environment.[2] This moisture reacts with the isocyanate groups to form unstable carbamic acid, which then decomposes into an amine and carbon dioxide gas (CO₂), leading to bubbles and foaming.[3][4][5] The newly formed amine can then react with another isocyanate molecule to form a polyurea linkage, which can cause cloudiness, the formation of crystalline structures, and a rapid increase in viscosity, potentially leading to gelling.[2][3]
Prevention Strategies:
-
Use Dry Solvents and Reagents: Ensure all components have a low moisture content.
-
Moisture Scavengers: Incorporate moisture scavengers, such as p-toluenesulfonyl isocyanate (TSI), into your formulation before adding other catalysts.[3][6]
-
Inert Atmosphere: Handle materials under a dry, inert atmosphere, such as nitrogen, to prevent exposure to ambient humidity.[2][7]
Q4: Can my choice of catalyst be the reason for high viscosity?
A4: Absolutely. The type and concentration of the catalyst have a dramatic effect on the reaction selectivity and, consequently, the viscosity.[1][8] For instance, catalysts like dibutyltin dilaurate (DBTDL) are highly effective but can also promote side reactions like allophonate formation, especially at elevated temperatures, leading to a significant viscosity increase.[1] It is crucial to select a catalyst that selectively promotes the desired urethane formation over side reactions.[6]
Q5: What are "side reactions" and how do they contribute to viscosity changes?
A5: In the context of IPDI systems, the primary desired reaction is the formation of a urethane linkage between an isocyanate group and a hydroxyl group. However, other reactions can occur, leading to unintended polymer growth and cross-linking, which increases viscosity.
-
Allophonate Formation: An isocyanate group can react with an existing urethane linkage. This is more likely at higher temperatures and with certain catalysts.[1]
-
Biuret Formation: An isocyanate can react with a urea linkage (formed from a reaction with water).
-
Polyurea Formation: As mentioned, moisture contamination leads to the formation of urea linkages, which can significantly increase viscosity and lead to insolubility.[2][6]
Data Presentation: Factors Influencing Viscosity
The following table summarizes the key factors affecting viscosity in IPDI systems and their typical impact.
| Factor | Effect on Viscosity | Recommended Control Measures |
| Temperature | Increased temperature initially decreases viscosity but can dramatically increase it above 60°C due to side reactions.[1][9] | Maintain reaction temperature between 40-60°C.[1] |
| Moisture | Causes CO₂ formation (bubbling) and polyurea formation, leading to cloudiness and a rapid increase in viscosity (gelling).[2][3][4] | Use dry reagents and solvents; work under an inert atmosphere; use moisture scavengers.[2][3][6] |
| Catalyst | The type and concentration of catalyst can significantly promote viscosity-increasing side reactions.[1][6] | Select a catalyst with high selectivity for the urethane reaction and use it at the lowest effective concentration. |
| Reactants | The structure of the polyol or other co-reactants can influence reaction rates and the likelihood of side reactions.[1] | Characterize all reactants for purity and functionality. |
| Solid Content | In dispersions, higher solid content generally leads to higher viscosity.[9] | Adjust the solid content based on the application's viscosity requirements. |
| Shear Rate | Aqueous polyurethane dispersions often exhibit shear-thinning behavior, where viscosity decreases with increasing shear rate.[9] | Measure viscosity at shear rates relevant to the application. |
Experimental Protocols
Protocol 1: Viscosity Measurement
Objective: To determine the dynamic viscosity of the IPDI system at a specific temperature and shear rate.
Methodology:
-
Equipment: Use a rotational viscometer or rheometer equipped with temperature control.
-
Sample Preparation: Carefully prepare the reaction mixture, ensuring all components are well-mixed and free of air bubbles.
-
Temperature Equilibration: Transfer a suitable amount of the sample to the viscometer's measurement cell and allow it to equilibrate to the desired temperature (e.g., 25°C or the reaction temperature).
-
Measurement:
-
For a simple viscosity measurement, apply a constant shear rate and record the viscosity reading once it stabilizes.
-
To assess shear-thinning behavior, perform a shear rate sweep (e.g., from 0.1 to 100 s⁻¹) and record the viscosity at various points.
-
-
Data Recording: Record the viscosity (in mPa·s or cP), temperature, and shear rate.
Protocol 2: Moisture Content Determination (Karl Fischer Titration)
Objective: To quantify the amount of water in raw materials (solvents, polyols) to prevent moisture-related side reactions.
Methodology:
-
Equipment: Use a Karl Fischer titrator (coulometric or volumetric).
-
Sample Preparation: In a dry environment (e.g., a glove box), carefully transfer a known weight or volume of the sample into the titration vessel.
-
Titration: Start the titration process. The instrument will automatically titrate the sample with the Karl Fischer reagent until all the water has reacted.
-
Calculation: The instrument's software will calculate the moisture content, typically expressed in parts per million (ppm) or percentage.
-
Action: If the moisture content is above the acceptable limit for your system, the material should be dried or a moisture scavenger should be used.
Visualizations
Below are diagrams illustrating key concepts in troubleshooting IPDI viscosity.
Caption: Chemical pathways affecting viscosity in IPDI systems.
Caption: Troubleshooting workflow for high viscosity in IPDI systems.
References
- 1. paint.org [paint.org]
- 2. Moisture Contamination with Polyurethanes - EXACT Dispensing Systems [exactdispensing.com]
- 3. Moisture scavenger for reduced defects in polyurethanes [borchers.com]
- 4. pcimag.com [pcimag.com]
- 5. zypuw.com [zypuw.com]
- 6. pcimag.com [pcimag.com]
- 7. vencorex.com [vencorex.com]
- 8. paint.org [paint.org]
- 9. pubs.acs.org [pubs.acs.org]
Effect of temperature and pressure on "Dioctyldecyl isophorone diisocyanate" reactivity
This technical support center provides troubleshooting guidance and frequently asked questions regarding the effects of temperature and pressure on the reactivity of Dioctyldecyl Isophorone Diisocyanate. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My reaction with this compound is proceeding too slowly. What can I do?
A1: A slow reaction rate is a common issue. Consider the following troubleshooting steps:
-
Increase Temperature: The reaction rate of isocyanates with active hydrogen compounds (like alcohols or amines) is highly dependent on temperature. A modest increase in temperature can significantly accelerate the reaction. However, be cautious as excessive heat can lead to side reactions.
-
Use a Catalyst: If not already in use, consider introducing a suitable catalyst. Tertiary amines or organometallic compounds, such as dibutyltin dilaurate (DBTDL), are effective catalysts for urethane reactions. The choice of catalyst can also influence the selectivity of the reaction.
-
Solvent Effects: The polarity of the solvent can influence the reaction rate. A more polar solvent can sometimes accelerate the reaction. Ensure your reactants are fully solubilized.
Q2: I am observing gel formation or an unexpected increase in viscosity in my reaction. What could be the cause?
A2: Uncontrolled viscosity increase or gelation often points to side reactions or excessive cross-linking. Here are potential causes and solutions:
-
Excessive Temperature: High temperatures (>100-120°C) can promote side reactions such as the formation of allophanates (reaction of an isocyanate with a urethane group) or biurets (reaction of an isocyanate with a urea group).[1] These reactions lead to branching and cross-linking, increasing viscosity. Try reducing the reaction temperature.
-
Moisture Contamination: Isocyanates react readily with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The resulting amine can then react with another isocyanate to form a urea linkage. This can lead to unwanted chain extension and cross-linking. Ensure all reactants and solvents are thoroughly dried before use.
-
Incorrect Stoichiometry: An excess of the isocyanate component can lead to a higher probability of side reactions once the primary hydroxyl or amine groups are consumed. Carefully check the stoichiometry of your reactants.
Q3: How does temperature affect the selectivity of the reaction with this compound?
A3: this compound, like other derivatives of Isophorone Diisocyanate (IPDI), has two isocyanate groups with different reactivities (one primary and one secondary). Temperature can influence the selectivity of the reaction with these two groups. Generally, as the temperature increases, the difference in reactivity between the two isocyanate groups decreases, leading to lower selectivity. This can result in a different polymer microstructure and potentially affect the final properties of the material.
Q4: What is the expected effect of pressure on the reactivity of this compound?
A4: For most common urethane and urea forming reactions involving isocyanates, the effect of pressure is not a primary process parameter under typical laboratory and industrial conditions (i.e., at or near atmospheric pressure). The reaction kinetics are predominantly influenced by temperature, concentration, and catalysis.
However, extremely high pressures can influence reaction rates and equilibria. In general, for reactions with a negative activation volume (where the volume of the transition state is smaller than the volume of the reactants), increasing pressure will increase the reaction rate. The formation of urethane bonds typically has a negative activation volume, so high pressure could theoretically accelerate the reaction. In practice, this is not a common method for controlling reaction rates due to the specialized equipment required.
A more practical consideration regarding pressure is the potential for pressure build-up in a closed system due to the formation of carbon dioxide if there is moisture contamination.[2]
Data Presentation
Table 1: Qualitative Effect of Temperature on this compound Reactivity
| Parameter | Effect of Increasing Temperature | Notes |
| Reaction Rate | Increases | A general rule of thumb is a doubling of the rate for every 10°C increase, but this is system-dependent. |
| Selectivity | Decreases | The reactivity difference between the primary and secondary isocyanate groups diminishes at higher temperatures. |
| Viscosity | Increases (at later stages) | Due to a higher likelihood of side reactions (allophanate/biuret formation) leading to branching. |
| Side Reactions | Increases | The formation of allophanates and biurets is more pronounced at temperatures above 100-120°C.[1] |
Table 2: Troubleshooting Guide for Common Issues
| Issue | Potential Cause | Recommended Action |
| Slow Reaction | Low Temperature | Increase temperature in controlled increments (e.g., 10°C). |
| No/Ineffective Catalyst | Introduce a suitable catalyst (e.g., DBTDL). | |
| Gel Formation / High Viscosity | Excessive Temperature | Reduce reaction temperature. |
| Moisture Contamination | Ensure all reactants and solvents are dry. Use a nitrogen atmosphere. | |
| Incorrect Stoichiometry | Verify the molar ratios of reactants. | |
| Poor Product Performance | Low Selectivity | Lower the reaction temperature to favor the more reactive isocyanate group. |
| Side Reactions | Maintain a lower reaction temperature and ensure anhydrous conditions. |
Experimental Protocols
Methodology for Investigating the Effect of Temperature on Reaction Rate
This protocol describes a general method for determining the effect of temperature on the reaction of this compound with a diol using in-situ FT-IR spectroscopy.
-
Preparation:
-
Ensure all glassware is oven-dried and cooled under a nitrogen atmosphere.
-
Dry the diol and any solvent to be used over molecular sieves or by azeotropic distillation.
-
Accurately weigh the this compound and the diol to achieve the desired stoichiometric ratio (e.g., 1:1 NCO:OH).
-
-
Apparatus Setup:
-
Set up a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, a condenser, and a temperature probe.
-
If using in-situ FT-IR, an ATR (Attenuated Total Reflectance) probe should be inserted into the reaction mixture.
-
-
Reaction Procedure:
-
Charge the reaction vessel with the diol and any solvent.
-
Heat the mixture to the desired reaction temperature (e.g., 40°C, 60°C, 80°C) under a nitrogen blanket.
-
Once the temperature is stable, begin FT-IR data acquisition to establish a baseline.
-
Add the pre-weighed this compound to the reaction vessel with vigorous stirring.
-
Continue to monitor the reaction by acquiring FT-IR spectra at regular intervals. The disappearance of the isocyanate peak (around 2270 cm⁻¹) and the appearance of the urethane peak (around 1730 cm⁻¹ and 3300 cm⁻¹) will indicate the progress of the reaction.
-
-
Data Analysis:
-
Plot the absorbance of the isocyanate peak as a function of time for each temperature.
-
The initial rate of reaction can be determined from the initial slope of these plots.
-
An Arrhenius plot (ln(rate) vs. 1/T) can be constructed to determine the activation energy of the reaction.
-
Mandatory Visualization
Caption: Logical relationship between temperature, pressure, and the reactivity of this compound.
References
Technical Support Center: Purifying "Dioctyldecyl Isophorone Diisocyanate"-Based Prepolymers
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of "Dioctyldecyl isophorone diisocyanate" (DOD-IPDI)-based prepolymers.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of DOD-IPDI prepolymers.
Problem 1: High Viscosity of the Prepolymer Makes Purification Difficult
Symptoms:
-
Difficulty in handling and transferring the prepolymer.
-
Inefficient stirring and mixing with solvents.
-
Poor performance in distillation or chromatography systems.
Possible Causes:
-
Long Dioctyldecyl Chains: The long alkyl chains significantly increase intermolecular forces and chain entanglement, leading to high viscosity.[1]
-
Side Reactions: Formation of allophanates or biurets can lead to branching and an increase in molecular weight and viscosity.[2]
-
High Molecular Weight: The molecular weight of the prepolymer is inherently high due to the long alkyl chains.
-
Low Temperature: The viscosity of prepolymers is highly temperature-dependent.[2]
Solutions:
-
Elevated Temperatures: Gently heat the prepolymer to reduce its viscosity before and during purification. Ensure the temperature is below the decomposition temperature of the prepolymer.[2]
-
Solvent Dilution: Dissolve the prepolymer in a suitable solvent to reduce its viscosity. The choice of solvent is critical and should be based on the polarity of the prepolymer. For non-polar DOD-IPDI prepolymers, consider solvents like:
-
Toluene
-
Xylene
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
-
Wiped-Film or Thin-Film Evaporation: This technique is ideal for viscous materials as it creates a thin film with a large surface area, facilitating the evaporation of volatile impurities like unreacted monomers.[3][4]
Problem 2: Incomplete Removal of Unreacted this compound Monomer
Symptoms:
-
Presence of free DOD-IPDI monomer in the final product, as detected by analytical techniques (e.g., GPC/SEC, HPLC, FTIR).
-
Potential for continued reaction and instability of the purified prepolymer.
Possible Causes:
-
Inefficient Distillation: The distillation temperature or vacuum may be insufficient to remove the high-boiling DOD-IPDI monomer.
-
Poor Solvent Choice for Extraction: The solvent used for extraction may not have a high enough affinity for the DOD-IPDI monomer compared to the prepolymer.
-
Entrapment of Monomer: The high viscosity of the prepolymer can physically trap unreacted monomer, preventing its removal.
Solutions:
-
Optimize Distillation Parameters:
-
Solvent Extraction:
-
Use a solvent that is a good solvent for the monomer but a poor solvent for the prepolymer. Aliphatic hydrocarbons like hexane can be effective for extracting unreacted isocyanates.[6]
-
Perform multiple extractions to ensure complete removal.
-
-
Molecular Sieves: For removal of trace amounts of isocyanate, molecular sieves can be effective.[7]
Problem 3: Gelation of the Prepolymer During Purification
Symptoms:
-
A rapid and irreversible increase in viscosity, leading to the formation of a solid gel.
-
Loss of the entire batch of prepolymer.
Possible Causes:
-
Presence of Water: Isocyanates react with water to form ureas, which can lead to crosslinking and gelation.[8]
-
Excessive Heat: High temperatures can promote side reactions such as allophanate and biuret formation, leading to crosslinking.[2]
-
Inappropriate Catalyst: Some catalysts can promote side reactions at elevated temperatures.
Solutions:
-
Strict Anhydrous Conditions: Ensure all solvents, glassware, and the prepolymer itself are thoroughly dried before purification.
-
Careful Temperature Control: Avoid overheating the prepolymer during distillation or solvent removal. Use the lowest effective temperature.
-
Use of Stabilizers: In some cases, small amounts of acidic compounds (e.g., benzoyl chloride) can be added to inhibit side reactions, but this must be done with caution as it can affect the final application.
Frequently Asked Questions (FAQs)
Q1: What is the best method to purify a highly viscous "this compound"-based prepolymer?
A1: For highly viscous prepolymers like DOD-IPDI-based ones, wiped-film or thin-film evaporation under high vacuum is the most effective method for removing unreacted monomers.[3][4] This technique is superior to traditional distillation because it handles viscous materials well and minimizes thermal stress on the prepolymer, reducing the risk of side reactions.
Q2: What solvents are suitable for dissolving my DOD-IPDI prepolymer for purification or analysis?
A2: Given the long, non-polar dioctyldecyl chains, you should select non-polar or moderately polar aprotic solvents. Good starting points include toluene, xylene, tetrahydrofuran (THF), and dichloromethane (DCM) . The optimal solvent will depend on the specific molecular weight and composition of your prepolymer. Always perform a small-scale solubility test first.
Q3: How can I confirm the purity of my DOD-IPDI prepolymer after purification?
A3: A combination of analytical techniques is recommended:
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): This is the primary method to determine the molecular weight distribution of your prepolymer and to detect the presence of low molecular weight species like unreacted monomers.[9][10]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Look for the disappearance or significant reduction of the characteristic NCO peak (around 2270 cm⁻¹) if the prepolymer is intended to be fully reacted, or monitor its intensity to quantify residual isocyanate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify and quantify impurities.[11][12]
Q4: My GPC/SEC results show a broad molecular weight distribution. What could be the cause and how can I fix it?
A4: A broad molecular weight distribution can be caused by:
-
Side reactions during synthesis (e.g., allophanate/biuret formation).
-
Chain extension reactions occurring if the stoichiometry is not well-controlled.
-
Inefficient purification that leaves a mixture of different sized oligomers.
To address this, you can:
-
Optimize the synthesis conditions: Carefully control the temperature and stoichiometry (NCO:OH ratio).
-
Improve purification: Use techniques like fractional precipitation or preparative GPC to narrow the molecular weight distribution, although this can be challenging and costly.
Q5: I am observing an increase in the viscosity of my purified prepolymer during storage. What is happening?
A5: An increase in viscosity during storage indicates that the prepolymer is not stable and is undergoing further reactions. This is likely due to:
-
Residual unreacted isocyanate groups reacting with each other or with atmospheric moisture.
-
Presence of residual catalyst that continues to promote side reactions.
-
Exposure to moisture during storage.
To prevent this:
-
Ensure the purification process has removed as much unreacted monomer and catalyst as possible.
-
Store the purified prepolymer under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Consider using a "blocking" agent to temporarily cap the reactive isocyanate groups if long-term storage is required.[8]
Data Presentation
Table 1: Comparison of Purification Techniques for Isocyanate Prepolymers
| Purification Method | Principle | Advantages for DOD-IPDI Prepolymers | Disadvantages for DOD-IPDI Prepolymers |
| Wiped-Film/Thin-Film Evaporation | Removal of volatile components from a thin film of liquid under high vacuum and elevated temperature. | - Highly effective for viscous materials.- Minimizes thermal degradation due to short residence time.- Efficient removal of high-boiling monomers. | - Requires specialized equipment.- May not remove non-volatile impurities. |
| Solvent Extraction | Selective dissolution of impurities (e.g., unreacted monomer) into a solvent in which the prepolymer is insoluble. | - Can remove a wide range of impurities.- Can be performed at lower temperatures. | - Requires large volumes of solvents.- Finding a suitable solvent system can be challenging.- Emulsion formation can be an issue. |
| Molecular Sieves | Adsorption of small molecules (like water or residual monomer) into the pores of the sieve material. | - Effective for removing trace amounts of impurities.- Simple to implement. | - Not suitable for removing large quantities of impurities.- Can be slow.- May introduce fine particles into the product. |
| Gel Permeation Chromatography (GPC/SEC) | Separation of molecules based on their size in solution. | - Can provide a very pure product with a narrow molecular weight distribution. | - Typically used for analytical purposes; preparative GPC is expensive and has low throughput.- Requires the prepolymer to be soluble. |
Table 2: Recommended Analytical Techniques for Purity Assessment
| Analytical Technique | Information Provided | Sample Preparation Considerations for DOD-IPDI Prepolymers |
| GPC / SEC | - Molecular Weight Distribution (MWD)- Polydispersity Index (PDI)- Detection of unreacted monomer and oligomers | - Dissolution in a suitable solvent (e.g., THF, Toluene).- May require elevated temperatures for dissolution and analysis due to high viscosity. |
| FTIR Spectroscopy | - Presence/absence of functional groups (e.g., -NCO, -OH, urethane linkages).- Can be used to monitor the progress of purification. | - Can be analyzed neat (as a thin film) or in solution. |
| NMR Spectroscopy (¹H, ¹³C) | - Detailed structural information.- Identification and quantification of impurities.- Confirmation of prepolymer structure. | - Dissolution in a deuterated solvent (e.g., CDCl₃, Toluene-d₈). |
| Titration (for NCO content) | - Quantification of residual isocyanate groups. | - Requires reaction with a standard solution of an amine (e.g., dibutylamine) and back-titration. |
Experimental Protocols
Protocol 1: Purification of DOD-IPDI Prepolymer using Wiped-Film Evaporation
-
Preparation:
-
Pre-heat the wiped-film evaporator to the desired temperature (start with a conservative temperature, e.g., 120-150°C, and optimize based on results).
-
Ensure the vacuum system is capable of reaching a high vacuum (e.g., < 1 mbar).
-
If the prepolymer is too viscous to flow at room temperature, gently heat the feed vessel with stirring until it is pumpable.
-
-
Distillation:
-
Pump the crude DOD-IPDI prepolymer into the evaporator at a controlled feed rate.
-
The rotating wipers will create a thin film on the heated surface.
-
The more volatile unreacted DOD-IPDI monomer will evaporate and be collected in the condenser.
-
The purified, less volatile prepolymer will flow down the heated wall and be collected at the residue outlet.
-
-
Analysis:
-
Collect samples of the purified prepolymer and the condensed distillate.
-
Analyze both fractions using GPC/SEC to determine the molecular weight distribution and the concentration of the removed monomer.
-
Use FTIR to confirm the reduction of the free NCO peak in the purified prepolymer, if applicable.
-
Protocol 2: Determination of Molecular Weight Distribution by GPC/SEC
-
Sample Preparation:
-
Accurately weigh a small amount of the purified DOD-IPDI prepolymer (e.g., 10 mg).
-
Dissolve the prepolymer in a known volume of a suitable GPC solvent (e.g., 10 mL of THF) to create a solution of known concentration. Gentle heating and stirring may be required.
-
Filter the solution through a syringe filter (e.g., 0.45 µm PTFE) to remove any particulate matter.
-
-
GPC/SEC Analysis:
-
Equilibrate the GPC/SEC system with the mobile phase (the same solvent used for sample preparation) at a constant flow rate and temperature.
-
Inject the filtered sample onto the GPC columns.
-
The components of the sample will be separated based on their size, with larger molecules eluting first.
-
A detector (typically a refractive index detector) will measure the concentration of the eluting components.
-
-
Data Analysis:
-
Calibrate the GPC/SEC system using polymer standards of known molecular weight.
-
Use the calibration curve to determine the molecular weight distribution, average molecular weights (Mn, Mw), and polydispersity index (PDI) of the DOD-IPDI prepolymer.
-
Identify the peak corresponding to the unreacted monomer to quantify its residual concentration.
-
Mandatory Visualization
Caption: Experimental workflow for the purification and analysis of DOD-IPDI prepolymers.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. acrossinternational.com [acrossinternational.com]
- 4. CN104497265A - Preparation method of low free TDI (toluene diisocynate) polyurethane elastomer prepolymer - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. US6133415A - Process for making polyurethane prepolymers - Google Patents [patents.google.com]
- 7. CN102659997A - Preparation method of polyurethane prepolymer with low free isocyanate monomer - Google Patents [patents.google.com]
- 8. systems.enpress-publisher.com [systems.enpress-publisher.com]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of Isophrone Diisocyanate (IPDI) by NMR Spectroscopy | Semantic Scholar [semanticscholar.org]
Addressing common experimental errors in "Dioctyldecyl isophorone diisocyanate" synthesis
Technical Support Center: Synthesis of Isophorone Diisocyanate Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of isophorone diisocyanate (IPDI) derivatives, such as Dioctyldecyl Isophorone Diisocyanate. The guidance focuses on the common urethanization reaction between IPDI and long-chain alcohols.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and how is it synthesized?
"this compound" refers to a urethane compound synthesized by the reaction of Isophorone Diisocyanate (IPDI) with a long-chain alcohol, such as a dioctyldecyl alcohol. The synthesis involves the nucleophilic addition of the alcohol's hydroxyl (-OH) group to one or both of the isocyanate (-NCO) groups of IPDI. The reaction is typically conducted in an inert solvent and may be facilitated by a catalyst.
Q2: Why is the reaction between IPDI and my alcohol proceeding very slowly?
Aliphatic isocyanates like IPDI are inherently less reactive than aromatic isocyanates (e.g., MDI, TDI).[1][2] The reaction rate is influenced by several factors:
-
Steric Hindrance: Bulky alcohols can slow the reaction rate.
-
Temperature: Lower temperatures will result in a slower reaction.
-
Catalyst: The absence of a suitable catalyst can lead to significantly longer reaction times.
Q3: What is the significance of the two different isocyanate groups on IPDI?
IPDI has two isocyanate groups with different reactivities: a primary and a secondary cycloaliphatic isocyanate group.[3][4] This differential reactivity is a key feature, allowing for selective reactions. Under controlled conditions, the more reactive primary isocyanate group can react first, allowing for the synthesis of mono-adducts where the secondary isocyanate group remains for subsequent functionalization.
Q4: Which catalyst is recommended for this synthesis?
The choice of catalyst significantly impacts reaction rate and selectivity.[3]
-
Tin-based catalysts , such as dibutyltin dilaurate (DBTDL), are highly effective and can improve the selectivity of the reaction towards the primary isocyanate group.[1][3]
-
Tertiary amines , like 1,4-diazabicyclo[2.2.2]octane (DABCO), can also catalyze the reaction, but may show different selectivity effects.[3] For instance, DABCO has been reported to sometimes favor the primary isocyanate group.[3]
Q5: How can I minimize the formation of di-substituted (di-urethane) byproducts?
To favor the formation of the mono-adduct and minimize di-urethane or other side products, consider the following:
-
Stoichiometry: Use a molar excess of IPDI relative to the alcohol.
-
Temperature Control: Maintain a moderate reaction temperature (e.g., 40-60°C), as higher temperatures can reduce selectivity.[3]
-
Controlled Addition: Slowly add the alcohol to the IPDI solution to maintain a high local concentration of IPDI.
-
Catalyst Selection: Use a catalyst known to improve selectivity, such as DBTDL.[3]
Troubleshooting Guide
Problem 1: Low or Incomplete Reaction Conversion
-
Question: I have run the reaction for several hours, but analysis (FTIR, titration) shows a large amount of unreacted starting material. What could be the cause?
-
Answer:
-
Moisture Contamination: Isocyanates readily react with water to form ureas, consuming the -NCO groups and deactivating the reagent.[1][5] Ensure all glassware is oven-dried and solvents and reagents are anhydrous. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.
-
Catalyst Inefficiency: The catalyst may be inactive or used at too low a concentration. Consider using a fresh batch of catalyst or increasing the catalyst loading (typically 0.01-0.2% by weight).[1]
-
Low Temperature: The reaction may require more thermal energy. Gradually increase the temperature in 10°C increments, monitoring for side reactions. Optimal temperatures are often between 60-80°C for uncatalyzed reactions, and slightly lower when catalyzed.[1][3]
-
Problem 2: Gelation or Solidification of the Reaction Mixture
-
Question: My reaction mixture turned into an insoluble gel. Why did this happen and how can I prevent it?
-
Answer: Gelation indicates excessive cross-linking, where both isocyanate groups on IPDI have reacted to form a polymer network.
-
Incorrect Stoichiometry: An NCO:OH ratio close to 1:1 or an excess of alcohol will promote the formation of di-urethanes and polymers. To target a mono-adduct, ensure a significant molar excess of IPDI.
-
High Temperature: Elevated temperatures can accelerate the reaction of the less reactive secondary isocyanate group, leading to cross-linking.[3] Maintain strict temperature control.
-
Reaction Time: Allowing the reaction to proceed for too long after the initial mono-adduct formation can lead to further reaction and gelation. Monitor the reaction progress closely.
-
Problem 3: Product Discoloration (Yellowing)
-
Question: The final purified product has a distinct yellow tint. What is the source of this color?
-
Answer: Yellowing in isocyanate chemistry is often due to thermal degradation or side reactions.
-
High Reaction Temperatures: Heating above 100-120°C for prolonged periods can cause the formation of colored byproducts.
-
Atmospheric Exposure: Performing the reaction open to air can lead to oxidative side reactions. Use an inert atmosphere.
-
Impurities: Impurities in the starting IPDI or solvent can contribute to color. Consider purifying the starting materials if necessary. Purification of the final product via distillation or chromatography can remove colored impurities.[6]
-
Data Presentation
Table 1: Typical Reaction Parameters for IPDI + Alcohol
| Parameter | Uncatalyzed Reaction | DBTDL-Catalyzed Reaction |
| Temperature Range | 60 - 100°C[1] | 40 - 70°C[3] |
| Typical Reaction Time | 6 - 24 hours | 2 - 8 hours |
| Catalyst Loading | N/A | 0.01 - 0.2 wt%[1] |
| NCO:OH Ratio (Mono-adduct) | > 2:1 | > 2:1 |
| Solvent | Anhydrous Aprotic (Toluene, Acetone, MEK)[1] | Anhydrous Aprotic (Toluene, Acetone, MEK)[1] |
Table 2: Influence of Catalyst and Temperature on IPDI Selectivity (Selectivity is defined as the ratio of the reaction rate of the primary NCO group to the secondary NCO group)
| Catalyst | Temperature (°C) | Approximate Selectivity Ratio (k_primary / k_secondary) | Viscosity of Prepolymer |
| None | 80 | ~4 | Highest[3] |
| DBTDL | 20 | ~11.5 | Low[3] |
| DBTDL | 60 | ~7 | Low-Medium[3] |
| Tertiary Amine (general) | 20 - 80 | Low (~5-6) | High |
Experimental Protocols
Synthesis of a Mono-functionalized IPDI-Alcohol Adduct
This protocol describes a general method for the synthesis of a mono-urethane by reacting IPDI with a long-chain alcohol in a 2:1 molar ratio.
1. Materials and Setup:
-
Isophorone Diisocyanate (IPDI)
-
Dioctyldecyl Alcohol (or other long-chain alcohol)
-
Dibutyltin Dilaurate (DBTDL)
-
Anhydrous Toluene (or other suitable aprotic solvent)
-
Three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle, and nitrogen/argon inlet.
-
All glassware must be thoroughly oven-dried before use.
2. Procedure:
-
Assemble the reaction apparatus under a positive pressure of nitrogen.
-
Charge the flask with IPDI (2.0 molar equivalents) and anhydrous toluene.
-
Begin stirring and add the DBTDL catalyst (e.g., 0.05 wt% relative to total reactants).
-
In the dropping funnel, prepare a solution of the alcohol (1.0 molar equivalent) in anhydrous toluene.
-
Heat the IPDI solution to the desired temperature (e.g., 60°C).
-
Add the alcohol solution dropwise to the stirred IPDI solution over 1-2 hours. Maintain the reaction temperature throughout the addition.
-
Monitor the reaction progress by FTIR spectroscopy. The characteristic -NCO peak at approximately 2270 cm⁻¹ will decrease in intensity as the reaction proceeds.
-
Once the desired conversion is reached (typically 2-6 hours), cool the reaction to room temperature.
3. Work-up and Purification:
-
The solvent can be removed under reduced pressure.
-
Purification to remove excess unreacted IPDI and catalyst is critical. This is often achieved via vacuum distillation or column chromatography.[7][8]
Visualizations
Caption: A typical experimental workflow for the synthesis of IPDI-derivatives.
Caption: A troubleshooting decision tree for common synthesis problems.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. paint.org [paint.org]
- 4. Isophorone diisocyanate - Wikipedia [en.wikipedia.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. US4065362A - Purification of organic isocyanates - Google Patents [patents.google.com]
- 7. US7358388B2 - Method for the purification of isocyanates - Google Patents [patents.google.com]
- 8. US20060135810A1 - Method for the purification of isocyanates - Google Patents [patents.google.com]
Selection of stabilizers for "Dioctyldecyl isophorone diisocyanate" formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Dioctyldecyl isophorone diisocyanate" formulations. The information is designed to address common challenges encountered during experimentation and formulation development.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the use of this compound formulations.
Issue 1: Premature Gelling or Viscosity Increase
An unexpected and rapid increase in viscosity or premature gelling of the formulation can be a significant issue.
| Potential Cause | Recommended Solution |
| Moisture Contamination | Isocyanates are highly reactive with water, which can lead to the formation of urea linkages and carbon dioxide, causing an increase in viscosity and potential foaming.[1] Ensure all solvents, reactants, and equipment are thoroughly dried before use. Consider using moisture scavengers in the formulation. |
| Incompatible Additives | Certain additives may contain reactive functional groups (e.g., primary or secondary amines, hydroxyl groups) that can react with the isocyanate.[2] Review the chemical structure of all formulation components. If necessary, replace incompatible additives with non-reactive alternatives. |
| Excessive Catalyst Concentration | High levels of catalysts can lead to an overly rapid reaction rate.[3] Optimize the catalyst concentration through a systematic study to achieve the desired pot life and cure profile. |
| High Storage Temperature | Elevated temperatures can accelerate the reaction rate. Store the this compound and its formulations in a cool, dry place as recommended by the supplier. |
Issue 2: Discoloration (Yellowing) of the Formulation or Cured Product
Yellowing can be a sign of degradation and is often a critical issue in applications where color stability is important.
| Potential Cause | Recommended Solution |
| UV Degradation | Aliphatic isocyanates, while more stable than aromatic ones, can still undergo degradation upon exposure to UV radiation.[4] Incorporate a UV stabilization package, typically a combination of a UV absorber and a hindered amine light stabilizer (HALS). |
| Oxidation | The formulation may be susceptible to oxidation, especially at elevated temperatures or in the presence of certain catalysts. Add antioxidants, such as hindered phenols or phosphites, to the formulation to mitigate oxidative degradation.[2] |
| Impure Raw Materials | Impurities in the solvents or other raw materials can contribute to discoloration. Ensure the use of high-purity, recommended grades of all formulation components. |
Issue 3: Poor Curing or Final Properties
The cured product may exhibit tackiness, low hardness, or other undesirable physical properties.
| Potential Cause | Recommended Solution |
| Incorrect Stoichiometry | An improper ratio of isocyanate to co-reactant (e.g., polyol) will result in an incomplete reaction and suboptimal polymer network formation. Carefully calculate and precisely measure the amounts of all reactive components. |
| Inadequate Mixing | Poor dispersion of components can lead to localized areas of incomplete cure. Ensure thorough and uniform mixing of the formulation. |
| Presence of Inhibitors | Certain substances can inhibit the curing reaction. Review all formulation components for potential inhibitors and consult compatibility charts. |
Frequently Asked Questions (FAQs)
Q1: What types of stabilizers are recommended for this compound formulations?
A1: For formulations based on aliphatic isocyanates like this compound, a combination of stabilizers is often employed to provide comprehensive protection. This typically includes:
-
Antioxidants: Hindered phenolic antioxidants (e.g., BHT) and phosphite-based antioxidants are commonly used to prevent oxidative degradation.[2]
-
UV Stabilizers: A synergistic blend of a UV absorber (which dissipates UV radiation as heat) and a hindered amine light stabilizer (HALS, which scavenges free radicals) is effective in preventing photodegradation and maintaining color stability.[4][5]
Q2: How can I extend the pot life of my formulation?
A2: To extend the pot life, you can:
-
Reduce Catalyst Concentration: Lowering the amount of catalyst will slow down the reaction rate.
-
Lower the Temperature: Storing and working with the formulation at a lower temperature will decrease the reaction kinetics.
-
Select a Slower Catalyst: If applicable, choose a catalyst known for providing a longer open time.
-
Use a Blocker: In some applications, a blocked isocyanate formulation can be used, which only becomes reactive upon heating.
Q3: What are the best practices for handling and storing this compound?
A3: Isocyanates are reactive and require careful handling.[6]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture, strong bases, and alcohols.[6]
-
Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors.
Q4: How does the long alkyl chain in this compound affect its properties and formulation?
A4: The dioctyldecyl group is a long, branched alkyl chain. This feature is expected to impart increased hydrophobicity, flexibility, and compatibility with non-polar resins and solvents to the resulting polymer. In formulations, this may influence the choice of compatible solvents and other additives. The long alkyl chain can also affect the reactivity of the isocyanate groups due to steric hindrance.
Experimental Protocols
Protocol for Evaluating Stabilizer Efficacy
This protocol outlines a general procedure for assessing the performance of different stabilizers in a this compound formulation.
-
Formulation Preparation:
-
Prepare a master batch of the this compound formulation without any stabilizers.
-
Divide the master batch into several aliquots.
-
To each aliquot, add a specific type and concentration of stabilizer (e.g., antioxidant, UV absorber, HALS, or a combination). Include a control sample with no stabilizer.
-
Ensure thorough mixing of each formulation.
-
-
Accelerated Aging:
-
Performance Evaluation:
-
Periodically remove samples from the weathering chamber.
-
Evaluate the following properties at each interval:
-
Color Change: Measure the change in color (e.g., yellowing index) using a spectrophotometer.
-
Gloss Retention: Measure the gloss of the films using a gloss meter.
-
Mechanical Properties: Perform tensile testing to evaluate changes in tensile strength, elongation at break, and modulus.[10]
-
Surface Defects: Visually inspect the films for cracking, chalking, or other signs of degradation.[4]
-
-
-
Data Analysis:
-
Plot the change in properties as a function of exposure time for each stabilizer package.
-
Compare the performance of the stabilized formulations to the control to determine the efficacy of each stabilizer.
-
Protocol for Determining Pot Life and Cure Time
-
Pot Life Determination:
-
Prepare the complete formulation, including the selected stabilizer package.
-
Start a timer immediately after all components are mixed.
-
Monitor the viscosity of the formulation at regular intervals using a viscometer.
-
The pot life is typically defined as the time it takes for the initial viscosity to double.[11]
-
-
Cure Time Determination:
-
Apply a film of the formulation to a substrate.
-
At regular intervals, assess the state of cure using standard methods:
-
Tack-Free Time: Gently touch the surface with a clean tool. The tack-free time is when the film no longer feels sticky.
-
Dry-Through Time: Apply pressure with a thumb and twist. The dry-through time is when no impression is left on the film.
-
Full Cure: Monitor the development of physical properties (e.g., hardness) until they reach a plateau.
-
-
Data Presentation
Table 1: Illustrative Effect of Stabilizer Type on the Performance of Aliphatic Isocyanate Formulations (Example Data)
| Stabilizer Type | Concentration (wt%) | Change in Yellowing Index (ΔYI) after 500h Accelerated Aging | Gloss Retention (%) after 500h Accelerated Aging |
| Control (None) | 0 | +15.2 | 65 |
| Hindered Phenolic Antioxidant | 0.5 | +10.5 | 70 |
| UV Absorber | 1.0 | +8.1 | 85 |
| HALS | 0.5 | +7.5 | 90 |
| UV Absorber + HALS | 1.0 + 0.5 | +2.3 | 95 |
Note: The data presented in this table are for illustrative purposes only and represent typical trends observed in aliphatic polyurethane systems. Actual results for this compound formulations will depend on the specific composition and test conditions.
Visualizations
Caption: Troubleshooting workflow for common issues in this compound formulations.
Caption: General mechanism of stabilization in isocyanate formulations.
References
- 1. resinlab.com [resinlab.com]
- 2. specialchem.com [specialchem.com]
- 3. US4038239A - Moisture curable polyurethane systems - Google Patents [patents.google.com]
- 4. turboliner.com [turboliner.com]
- 5. Evaluation of sunlight stability of polyurethane elastomers for maxillofacial use. I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to Safely Handle Isocyanates? [enuochem.com]
- 7. archimer.ifremer.fr [archimer.ifremer.fr]
- 8. Observation of the Effect of Aging on the Structural Changes of Polyurethane/Polyurea Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of sunlight stability of polyurethane elastomers for maxillofacial use. II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Elastomers and Composites [journal.rubber.or.kr]
Technical Support Center: Minimizing Monomer Residuals in Isophorone Diisocyanate (IPDI)-Based Polymers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Dioctyldecyl isophorone diisocyanate" based polymers. The focus is on practical strategies to minimize residual isophorone diisocyanate (IPDI) monomer levels in the final polymer product.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for high residual isocyanate monomer content in my polymerization reaction?
High residual isocyanate monomer content can stem from several factors throughout the polymerization process. These include:
-
Incomplete Reaction: The polymerization reaction may not have proceeded to completion, leaving unreacted isocyanate monomers. This can be due to insufficient reaction time, improper temperature control, or inadequate mixing.
-
Stoichiometry Imbalance: An excess of the isocyanate component relative to the polyol or other co-reactants will result in unreacted isocyanate groups in the final product.
-
Reaction Kinetics: Isophorone diisocyanate (IPDI) has two isocyanate groups with different reactivities (primary and secondary). Reaction conditions may favor the reaction of one group, leaving the other unreacted if conditions are not optimized.[1][2]
-
Moisture Contamination: Isocyanates are highly reactive with water, which can lead to the formation of ureas and carbon dioxide gas. This side reaction consumes isocyanate groups, potentially altering the stoichiometry and hindering the desired polymerization.[3]
Q2: What are the main strategies to reduce residual IPDI monomers?
There are three primary strategies to minimize residual IPDI:
-
Process Optimization: Fine-tuning the reaction conditions to drive the polymerization to completion.
-
Post-Polymerization Physical Removal: Using techniques to physically separate the unreacted monomer from the polymer.
-
Post-Polymerization Chemical Scavenging: Introducing a substance that reacts with the excess isocyanate monomer.
Q3: How does the choice of catalyst affect residual monomer levels?
The choice and concentration of a catalyst, such as dibutyltin dilaurate (DBTDL), can significantly impact the reaction rate and selectivity.[2][4] An appropriate catalyst can accelerate the reaction between the isocyanate and polyol, leading to a higher degree of conversion and consequently lower residual monomer.[5] However, using an excessive amount of catalyst can sometimes lead to side reactions or may not provide any additional benefit in reducing monomer content beyond a certain point.[4]
Q4: Are there analytical techniques to monitor the concentration of residual IPDI in real-time?
Yes, in-situ monitoring using mid-infrared (mid-IR) spectroscopy, often with an attenuated total reflectance (ATR) sensor (e.g., ReactIR), is an effective method.[6][7] This process analytical technology (PAT) allows for real-time tracking of the concentration of isocyanate (NCO) groups, enabling precise determination of the reaction endpoint and ensuring the reaction has gone to completion.[7]
Troubleshooting Guides
Issue 1: Higher than expected residual IPDI monomer levels detected after polymerization.
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | 1. Extend Reaction Time: Continue the reaction for a longer duration under controlled temperature and mixing. Monitor the NCO concentration using in-situ FTIR or by taking aliquots for offline analysis (e.g., titration) to determine when the concentration plateaus.[7] 2. Increase Reaction Temperature: Gradually increase the reaction temperature. Note that for IPDI-based prepolymers, temperatures between 40 and 60°C with DBTL catalysis are often recommended for optimal selectivity and low monomer content.[2] Excessively high temperatures can lead to side reactions.[3] 3. Optimize Catalyst Concentration: If using a catalyst, ensure the concentration is optimal. A catalyst concentration that is too low may result in a slow reaction, while an excessively high concentration might not offer further benefits.[4] |
| Incorrect Stoichiometry | 1. Verify Calculations: Double-check all calculations for the molar ratios of reactants. 2. Accurate Weighing: Ensure all reactants are weighed accurately. 3. Purity of Reactants: Use reactants with known purity and account for any impurities in the stoichiometric calculations. |
| Moisture Contamination | 1. Dry Reactants and Solvents: Ensure all polyols, chain extenders, and solvents are thoroughly dried before use. Polyols, especially hygroscopic ones, should be dried under vacuum.[5] 2. Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel. |
Issue 2: Inconsistent batch-to-batch residual monomer levels.
| Potential Cause | Troubleshooting Step |
| Variability in Raw Materials | 1. Characterize Incoming Materials: Test incoming raw materials (polyols, isocyanates) for purity and water content. 2. Consistent Supplier: Use raw materials from a consistent, reliable supplier. |
| Inconsistent Process Parameters | 1. Strict Process Control: Implement strict control over all reaction parameters, including temperature, time, mixing speed, and addition rates. 2. Automated Systems: Where possible, use automated systems for reactant addition and temperature control to minimize human error. |
| Sampling and Analytical Variability | 1. Standardized Sampling: Develop and follow a standardized procedure for taking samples from the reactor. 2. Validate Analytical Methods: Ensure that the analytical method used for quantifying residual monomer is validated and provides consistent results. |
Experimental Protocols
Protocol 1: Post-Polymerization Monomer Reduction via Thin-Film Evaporation
This protocol is suitable for removing volatile residual monomers like IPDI from a polymer solution.
Objective: To reduce the concentration of free IPDI monomer to less than 0.1% by weight.[8]
Methodology:
-
Preparation: The polymer reaction mixture is preheated to a temperature that reduces its viscosity but is below the polymer's degradation temperature. For many polyurethane prepolymers, temperatures between 100°C and 160°C are used.[9]
-
Evaporation: The preheated mixture is fed into a wiped-film or falling-film evaporator.
-
Operating Conditions: The evaporator is operated under high vacuum (e.g., 0.01 to 2 mm Hg).[9] The wall temperature of the evaporator is maintained at a level that facilitates the vaporization of the IPDI monomer without degrading the polymer.
-
Condensation: The vaporized IPDI is collected on a condenser that is kept at a significantly lower temperature.
-
Collection: The purified polymer with reduced monomer content is collected at the outlet of the evaporator.
Quantitative Data Summary:
| Method | Temperature | Pressure | Residual Monomer Level | Reference |
| Wiped-Film Evaporation | ~100°C | Reduced | < 0.1 wt % | [8] |
| Distillation | 100°C - 160°C | 0.01 - 2 mm Hg | < 0.5% (preferably < 0.1%) | [9] |
| Short-Path Evaporation | 140°C - 160°C | ≤ 1 Pa | < 0.1 wt % | [10] |
Protocol 2: Chemical Scavenging of Residual IPDI using a Monofunctional Alcohol
This protocol uses a monofunctional alcohol to "quench" residual isocyanate groups.
Objective: To chemically convert residual IPDI into a non-reactive urethane.
Methodology:
-
Cooling: After the main polymerization reaction is complete, cool the reaction mixture to a temperature where the reaction with the scavenger is controllable (e.g., 60-70°C).
-
Scavenger Addition: Add a slight molar excess of a monofunctional alcohol (e.g., benzyl alcohol) relative to the measured amount of residual IPDI. Benzyl alcohol can selectively react with the more reactive isocyanate group of unreacted TDI monomers with minimal reaction with the prepolymer's terminal NCO groups.[8]
-
Reaction: Allow the mixture to react until the residual IPDI is consumed. Monitor the disappearance of the isocyanate peak using in-situ FTIR spectroscopy.
-
Verification: Confirm the absence of free IPDI using an appropriate analytical method such as HPLC after derivatization.
Protocol 3: Quantification of Residual IPDI using HPLC
This protocol describes a common offline method for accurately quantifying residual isocyanate monomers.
Objective: To determine the concentration of residual IPDI in a polymer sample.
Methodology:
-
Sample Preparation: Accurately weigh a sample of the polymer and dissolve it in a suitable solvent (e.g., anhydrous acetonitrile).
-
Derivatization: Add a derivatizing agent, such as 1-(2-methoxyphenyl)piperazine (MPP), in excess to the sample solution.[11] This reagent reacts with the isocyanate groups to form stable urea derivatives that can be easily detected by UV or mass spectrometry.
-
HPLC Analysis:
-
Column: Use a suitable reverse-phase HPLC column.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Detection: Use a UV detector at a wavelength appropriate for the derivative or a mass spectrometer for higher selectivity and sensitivity.
-
-
Quantification: Prepare a calibration curve using standards of the IPDI-derivatizing agent adduct of known concentrations. Calculate the concentration of residual IPDI in the sample by comparing its peak area to the calibration curve.
Visualizations
Caption: Workflow for minimizing residual IPDI monomer.
Caption: Troubleshooting high residual IPDI.
References
- 1. Isophorone diisocyanate - Wikipedia [en.wikipedia.org]
- 2. paint.org [paint.org]
- 3. How to Optimize Isocyanate Polymerization Techniques? [eureka.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mt.com [mt.com]
- 7. manufacturing.net [manufacturing.net]
- 8. US6664414B2 - Process for reducing residual isocyanate - Google Patents [patents.google.com]
- 9. WO1997046603A1 - Removal of unreacted diisocyanate monomer from polyurethane prepolymers - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Mechanical and Thermal Properties of Isophorone Diisocyanate-Based Polyurethanes
This guide provides a comprehensive comparison of the mechanical and thermal properties of polyurethanes (PUs) synthesized using dioctyldecyl polyol and isophorone diisocyanate (IPDI). The performance of this system is evaluated against polyurethanes based on other common diisocyanates, supported by experimental data from peer-reviewed studies. This document is intended for researchers, scientists, and professionals in drug development and material science who are interested in the structure-property relationships of polyurethanes for advanced applications.
Introduction to Isophorone Diisocyanate in Polyurethanes
Isophorone diisocyanate (IPDI) is a cycloaliphatic diisocyanate known for imparting excellent light stability, weather resistance, and mechanical properties to polyurethane elastomers.[1] The incorporation of long-chain aliphatic diols, such as a hypothetical dioctyldecyl diol, into an IPDI-based polyurethane is expected to significantly influence the final properties of the polymer. The long aliphatic chains of the diol can introduce flexibility and hydrophobicity, affecting the microphase separation and the overall performance of the material. This guide will explore these effects in comparison to polyurethanes synthesized with other common aromatic and aliphatic diisocyanates.
Comparative Data on Mechanical and Thermal Properties
The following tables summarize the key mechanical and thermal properties of polyurethanes synthesized with different diisocyanates and polyols. While specific data for a "dioctyldecyl isophorone diisocyanate" polyurethane is not available in the literature, the data presented provides a strong basis for understanding the expected performance of such a material. The inclusion of long-chain aliphatic diols generally leads to a decrease in tensile strength and an increase in elongation at break, as well as a lower glass transition temperature.
Table 1: Comparison of Mechanical Properties of Various Polyurethanes
| Diisocyanate Type | Polyol/Chain Extender | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) | Reference |
| IPDI | Hydroxyl-terminated polybutadiene (HTPB) | 0.427 | 579.9 | - | [2] |
| IPDI | Polycarbonate diol (PCD) | 28.1 - 47.3 | >1000 | 13.8 - 32.7 | [3] |
| TDI | HTPB | - | ~231 | - | [2] |
| MDI | Polytetramethylene ether glycol (PTMG) / 1,4-butanediol (BDO) | 23.4 | - | - | [4] |
| HDI | PTMG / BDO | - | - | - | [4] |
| HMDI | PTMG / BDO | - | - | - | [4] |
Table 2: Comparison of Thermal Properties of Various Polyurethanes
| Diisocyanate Type | Polyol/Chain Extender | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (Td,5%) (°C) | Reference |
| IPDI | Shape-Memory Polymer Foam | 71 (dry), 57 (wet) | - | [5] |
| IPDI | PTMG / BDO | 12.5 | - | [4] |
| TDI | PTMG / BDO | 3.0 | - | [4] |
| MDI | PTMG / BDO | -20.7 | - | [4] |
| HDI | PTMG / BDO | -48.2 | - | [4] |
| HMDI | PTMG / BDO | 15.8 | - | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on established ASTM standards to ensure reproducibility and accuracy of the results.
Mechanical Testing: Tensile Properties (ASTM D882)
Tensile properties of the polyurethane films are determined using a universal testing machine.
-
Specimen Preparation: Thin films of the polyurethane are cut into rectangular strips with a uniform width and thickness. The dimensions should be at least 50 mm longer than the grip separation.[6]
-
Conditioning: Specimens are conditioned at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.[7]
-
Test Procedure: The specimen is mounted in the grips of the universal testing machine. The crosshead speed is set to a constant rate (e.g., 500 mm/min). The force and elongation are recorded until the specimen breaks.[7]
-
Data Analysis: Tensile strength, elongation at break, and Young's modulus are calculated from the stress-strain curve.
Thermal Analysis: Differential Scanning Calorimetry (DSC) (ASTM D3418)
The glass transition temperature (Tg) and other thermal transitions are determined using a Differential Scanning Calorimeter.
-
Sample Preparation: A small sample (5-10 mg) of the polyurethane is hermetically sealed in an aluminum pan.[5]
-
Test Procedure: The sample is subjected to a controlled temperature program. A typical program involves an initial heating scan to erase thermal history, followed by a cooling scan and a second heating scan at a constant rate (e.g., 10°C/min).[5]
-
Data Analysis: The glass transition temperature is determined from the midpoint of the transition in the heat flow curve from the second heating scan.[5]
Thermal Analysis: Thermogravimetric Analysis (TGA) (ASTM E1131)
The thermal stability and decomposition profile of the polyurethanes are evaluated using Thermogravimetric Analysis.
-
Sample Preparation: A small sample (10-15 mg) of the polyurethane is placed in a TGA sample pan.[8]
-
Test Procedure: The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air). The weight of the sample is continuously monitored as a function of temperature.[9]
-
Data Analysis: The onset of decomposition is typically reported as the temperature at which 5% weight loss occurs (Td,5%). The resulting TGA curve provides information about the thermal stability and degradation stages of the polymer.[9]
Structure-Property Relationships
The chemical structure of the diisocyanate and the polyol plays a crucial role in determining the final properties of the polyurethane. The following diagram illustrates the logical relationships between the monomer structures and the resulting polymer properties.
Caption: Influence of diisocyanate and polyol structure on polyurethane properties.
Conclusion
The selection of diisocyanate and polyol is a critical factor in tailoring the mechanical and thermal properties of polyurethanes. IPDI-based polyurethanes, particularly when combined with a long-chain aliphatic diol like a dioctyldecyl diol, are expected to exhibit high flexibility, excellent elongation, and a low glass transition temperature. This makes them suitable for applications requiring good elastomeric behavior and performance at low temperatures. In contrast, aromatic diisocyanates like MDI and TDI generally lead to harder and more rigid materials with higher tensile strength and thermal stability. This comparative guide provides a foundational understanding for the rational design and selection of polyurethane systems for specific applications in research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of biocompatible segmented polyurethanes from aliphatic diisocyanates and diurea diol chain extenders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. matestlabs.com [matestlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 6. wewontech.com [wewontech.com]
- 7. micomlab.com [micomlab.com]
- 8. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 9. infinitalab.com [infinitalab.com]
A Comparative Guide to the Spectroscopic Validation of Dioctyldecyl Isophorone Diisocyanate (DODI) Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic techniques for validating the structure of Dioctyldecyl isophorone diisocyanate (DODI) based polymers. Due to the novelty of DODI, direct spectroscopic data is limited. Therefore, this guide presents an analytical approach combining established data for isophorone diisocyanate (IPDI) based polyurethanes with the expected spectral characteristics of the long-chain dioctyldecyl groups. This guide also offers a comparative analysis with commonly used aliphatic and aromatic diisocyanate-based polymers, providing valuable insights for material selection and characterization in drug development and other advanced applications.
Introduction to Diisocyanate-Based Polymers in Drug Development
Diisocyanate-based polymers, particularly polyurethanes, are pivotal in the pharmaceutical and biomedical fields for applications such as drug delivery systems, medical implants, and tissue engineering scaffolds. The choice of diisocyanate monomer is critical as it dictates the polymer's physicochemical properties, including flexibility, biodegradability, and biocompatibility.
This compound (DODI) is an aliphatic diisocyanate characterized by the presence of long dioctyldecyl chains. These long aliphatic chains are expected to impart significant flexibility and hydrophobicity to the resulting polymer, potentially influencing drug loading and release kinetics.
Alternative Diisocyanates:
-
Aliphatic Diisocyanates: Hexamethylene diisocyanate (HDI) and Isophorone diisocyanate (IPDI) are widely used for their flexibility and resistance to UV degradation.[1][2]
-
Aromatic Diisocyanates: Methylene diphenyl diisocyanate (MDI) and Toluene diisocyanate (TDI) are known for conferring rigidity and strength to polyurethane structures.[3][4][5][6]
Spectroscopic Characterization of Diisocyanate Polymers
Spectroscopic methods are indispensable for confirming the successful synthesis and elucidating the structure of polymers. Fourier Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry are the primary tools for this purpose.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and sensitive technique for identifying functional groups within a polymer. The formation of the urethane linkage (-NH-C=O) is the hallmark of a successful polyurethane synthesis.
Table 1: Comparative FTIR Spectral Data for Diisocyanate-Based Polyurethanes
| Functional Group | Vibrational Mode | **DODI-based PU (Expected, cm⁻¹) ** | IPDI-based PU (cm⁻¹)[7][8] | HDI-based PU (cm⁻¹)[9] | MDI-based PU (cm⁻¹)[10] | TDI-based PU (cm⁻¹)[11] |
| N-H | Stretching | ~3330 | ~3340 | ~3320 | ~3300 | ~3310 |
| C-H (aliphatic) | Stretching | 2850-2960 (strong) | 2850-2960 | 2850-2955 | 2850-2950 | 2870-2970 |
| -N=C=O (Isocyanate) | Asymmetric Stretching | ~2270 (residual) | ~2270 (residual) | ~2270 (residual) | ~2270 (residual) | ~2270 (residual) |
| C=O (Urethane) | Stretching | ~1730-1700 | ~1730-1700 | ~1720 | ~1730 | ~1740 |
| C-N | Stretching | ~1530 | ~1530 | ~1540 | ~1595 (aromatic C=C overlap) | ~1530 |
| C-O | Stretching | ~1240 | ~1240 | ~1250 | ~1220 | ~1220 |
The presence of strong C-H stretching bands in DODI-based polyurethanes is anticipated due to the long dioctyldecyl aliphatic chains.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atoms within the polymer structure, confirming monomer incorporation and elucidating chain architecture.[12][13]
Table 2: Comparative ¹H NMR and ¹³C NMR Spectral Data for Diisocyanate-Based Polyurethanes
| Nucleus | Polymer Type | Key Chemical Shifts (δ, ppm) | Assignment |
| ¹H | DODI-based PU (Expected) | 0.8-1.6 | Protons of the dioctyldecyl chains |
| 3.0-4.0 | Protons adjacent to the urethane linkage | ||
| IPDI-based PU | 0.9-1.2, 2.7-3.8 | Protons of the isophorone ring and adjacent to urethane | |
| HDI-based PU[14] | 1.2-1.6, 3.0-3.2 | Protons of the hexamethylene chain | |
| MDI-based PU[15] | 3.8-4.2, 7.0-7.5 | Methylene bridge and aromatic protons | |
| TDI-based PU | 2.1-2.3, 6.9-8.0 | Methyl and aromatic protons | |
| ¹³C | DODI-based PU (Expected) | 14-40 | Carbons of the dioctyldecyl chains |
| ~155 | Carbonyl carbon of the urethane group | ||
| IPDI-based PU | 30-60, ~155 | Carbons of the isophorone ring and urethane carbonyl | |
| HDI-based PU[14] | 26-41, ~157 | Carbons of the hexamethylene chain and urethane carbonyl | |
| MDI-based PU | ~40, 118-138, ~153 | Methylene bridge, aromatic, and urethane carbonyl carbons | |
| TDI-based PU | ~17, 115-140, ~154 | Methyl, aromatic, and urethane carbonyl carbons |
Mass Spectrometry
Mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), is a powerful tool for determining the molecular weight distribution (MWD), identifying end-groups, and confirming the repeating unit of the polymer.[16][17][18][19]
Table 3: Comparative Mass Spectrometry Data for Diisocyanate-Based Polyurethanes
| Parameter | DODI-based PU (Expected) | IPDI-based PU | HDI-based PU[9] | MDI-based PU[17] | TDI-based PU[16] |
| Repeating Unit Mass | High, reflecting the large mass of the DODI monomer | Moderate | Low | Moderate | Moderate |
| End-Group Analysis | Can identify hydroxyl or isocyanate terminal groups | Can identify hydroxyl or isocyanate terminal groups | Can identify hydroxyl or isocyanate terminal groups | Can identify hydroxyl or isocyanate terminal groups | Can identify hydroxyl or isocyanate terminal groups |
| Molecular Weight Distribution | Provides Mn, Mw, and PDI values | Provides Mn, Mw, and PDI values | Provides Mn, Mw, and PDI values | Provides Mn, Mw, and PDI values | Provides Mn, Mw, and PDI values |
Experimental Protocols
FTIR Spectroscopy Protocol
-
Sample Preparation: A thin film of the polymer is cast on a KBr salt plate by dissolving a small amount of the polymer in a suitable solvent (e.g., tetrahydrofuran, THF) and allowing the solvent to evaporate. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used for direct analysis of the solid polymer.
-
Instrumentation: A Thermo Scientific Nicolet™ FT-IR spectrometer or a similar instrument is used.[20]
-
Data Acquisition: Spectra are typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal or KBr plate is recorded prior to sample analysis.
-
Data Analysis: The disappearance of the strong isocyanate peak (~2270 cm⁻¹) and the appearance of the characteristic urethane peaks (N-H stretch, C=O stretch) confirm the reaction.
NMR Spectroscopy Protocol
-
Sample Preparation: Approximately 10-20 mg of the polymer is dissolved in 0.5-1.0 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: A Bruker Avance or similar NMR spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR is recommended.
-
Data Acquisition: For ¹H NMR, standard parameters are typically used. For ¹³C NMR, a greater number of scans is required to achieve a good signal-to-noise ratio.
-
Data Analysis: Chemical shifts are referenced to the residual solvent peak. Integration of the peaks allows for the determination of the relative number of protons, which can be used to confirm the polymer structure and, in some cases, estimate the number-average molecular weight (Mn) through end-group analysis.[21]
MALDI-TOF Mass Spectrometry Protocol[22][23]
-
Sample Preparation:
-
Matrix Solution: A saturated solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid, CHCA; 2,5-dihydroxybenzoic acid, DHB) is prepared in a solvent like THF or acetone.
-
Analyte Solution: The polymer is dissolved in a suitable solvent (e.g., THF) at a concentration of approximately 1 mg/mL.
-
Cationizing Agent: A solution of a cationizing agent (e.g., sodium trifluoroacetate) is prepared if necessary to promote ionization.
-
Spotting: The matrix, analyte, and cationizing agent solutions are mixed and a small droplet of the mixture is spotted onto the MALDI target plate and allowed to air dry.
-
-
Instrumentation: A Bruker UltrafleXtreme or similar MALDI-TOF mass spectrometer is used.
-
Data Acquisition: The instrument is operated in reflectron mode for higher resolution. The laser intensity is adjusted to achieve optimal ionization without causing excessive fragmentation.
-
Data Analysis: The resulting spectrum shows a distribution of peaks, each corresponding to a polymer chain of a specific length. The mass difference between adjacent peaks corresponds to the mass of the repeating monomer unit. Software is used to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
Visualizing Experimental Workflows and Relationships
Experimental Workflow for Polymer Structure Validation
References
- 1. Aromatic vs Aliphatic Diisocyanates: The Ultimate Comparison - Doxu Chemical [doxuchem.com]
- 2. Hexamethylene diisocyanate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Methylene diphenyl diisocyanate (MDI) and toluene diisocyanate (TDI) based polyurethanes: thermal, shape-memory and mechanical behavior - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Methylene diphenyl diisocyanate - Wikipedia [en.wikipedia.org]
- 6. epa.gov [epa.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. imc.cas.cz [imc.cas.cz]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Mass Spectrometry of Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mass Spectrometry of Polyurethanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. MASS SPECTROMETRY: AN APPROACH TO CHARACTERIZING POLYURETHANE POLYMERS [ir.vanderbilt.edu]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to the Biocompatibility of Polymers Derived from Dioctyldecyl Isophorone Diisocyanate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biocompatibility of polymers derived from dioctyldecyl isophorone diisocyanate (IPDI) and its aliphatic derivatives with commonly used biocompatible polymers, namely poly(lactic-co-glycolic acid) (PLGA) and polycaprolactone (PCL). The information presented is supported by experimental data from peer-reviewed studies to assist in the selection of appropriate materials for medical device and drug delivery applications.
Overview of Biocompatibility
The biocompatibility of a material refers to its ability to perform with an appropriate host response in a specific application. For polymers used in medical devices and drug delivery systems, key aspects of biocompatibility include cytotoxicity (the potential to kill cells), hemocompatibility (interaction with blood), and the in vivo tissue response (inflammation and foreign body reaction). Aliphatic polyurethanes, including those derived from isophorone diisocyanate, are generally considered to have good biocompatibility. This is in contrast to some aromatic polyurethanes, which can degrade into potentially toxic byproducts.
Comparative Biocompatibility Data
The following tables summarize quantitative data from various studies to facilitate a direct comparison between IPDI-based polyurethanes and the alternative polymers PCL and PLGA.
Table 1: In Vitro Cytotoxicity Data
| Polymer | Cell Line | Assay | Results | Citation |
| IPDI-based Polyurethane | HaCaT keratinocytes | MTT | >70% cell viability | [1] |
| IPDI-based Polyurethane | Not specified | Not specified | Non-cytotoxic post-degradation | |
| Polycaprolactone (PCL) | Not specified | Not specified | Non-cytotoxic | [2][3] |
| Poly(lactic-co-glycolic acid) (PLGA) | MCF-7 | Annexin V-FITC/PI | 5% early and 2.36% late apoptosis at 1.5 µg | |
| Poly(lactic-co-glycolic acid) (PLGA) | RAW264.7 & BEAS-2B | MTS | No significant lethal toxicity up to 300 μg/ml | [4][5] |
Table 2: Hemocompatibility Data
| Polymer | Assay | Results | Citation |
| IPDI-based Polyurethane | Hemolysis | Up to 8.97 ± 0.1% | [6] |
| IPDI-based Polyurethane | Hemolysis | Non-hemolytic | [7] |
| Polycaprolactone (PCL) | Hemolysis | < 2% | [8] |
| Polycaprolactone (PCL) graft | Hemolysis | 2.26% - 4.18% | [9] |
| Poly(lactic-co-glycolic acid) (PLGA) | Not specified | Low systemic toxicity | [10] |
Table 3: In Vivo Biocompatibility Data
| Polymer | Animal Model | Implantation Site | Key Findings | Citation |
| Aliphatic Polyurethane | Not specified | Not specified | No acute or chronic inflammation | |
| Polycaprolactone (PCL) | Rat | Subcutaneous | Thin fibrous capsule formation | [1][2][3] |
| Polyurethane | Mouse | Not specified | Minor foreign body reaction with a capsule of about 100 µm | [11] |
Experimental Protocols
Detailed methodologies for the key biocompatibility assays are provided below.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium.
-
Material Exposure: Introduce the polymer extract or the polymer film directly to the cells and incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation: Cell viability is calculated as a percentage of the absorbance of cells cultured without the test material (control).
Hemocompatibility Assay (Hemolysis Assay)
This assay determines the extent of red blood cell (RBC) lysis caused by a material.
Protocol:
-
Blood Collection: Collect fresh human or animal blood in a tube containing an anticoagulant.
-
RBC Suspension Preparation: Centrifuge the blood to separate the RBCs. Wash the RBCs multiple times with phosphate-buffered saline (PBS) and resuspend to a desired concentration (e.g., 2% v/v).
-
Material Incubation: Incubate a known surface area of the polymer with the RBC suspension at 37°C for a specified time (e.g., 1-4 hours) with gentle agitation.
-
Centrifugation: Centrifuge the samples to pellet the intact RBCs.
-
Hemoglobin Measurement: Transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at a wavelength of 540 nm.
-
Controls: Use a positive control (e.g., Triton X-100) to induce 100% hemolysis and a negative control (PBS) for baseline hemolysis.
-
Calculation: The percentage of hemolysis is calculated using the formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
In Vivo Implantation Study
This study evaluates the local tissue response to an implanted material over time.
Protocol:
-
Animal Model: Select an appropriate animal model (e.g., rat, rabbit).
-
Implantation: Surgically implant the sterile polymer sample into a specific tissue site (e.g., subcutaneous, intramuscular).
-
Observation Period: Maintain the animals for a predetermined period (e.g., 1, 4, 12 weeks).
-
Explantation and Histology: Euthanize the animals and retrieve the implant along with the surrounding tissue. Process the tissue for histological analysis (e.g., hematoxylin and eosin staining, Masson's trichrome staining).
-
Evaluation: Microscopically evaluate the tissue response, including the thickness of the fibrous capsule, the presence and type of inflammatory cells (e.g., macrophages, lymphocytes, giant cells), and signs of tissue damage or necrosis.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key biological pathways and experimental procedures relevant to the biocompatibility assessment of polymers.
Caption: Workflow for MTT Cytotoxicity Assay.
Caption: Workflow for Hemolysis Assay.
Caption: Simplified Signaling Pathway of Foreign Body Reaction.
Conclusion
The selection of a polymer for a specific biomedical application requires careful consideration of its biocompatibility profile. Polymers derived from this compound and other aliphatic polyurethanes generally exhibit good biocompatibility, with low cytotoxicity and a minimal in vivo inflammatory response. They present a viable alternative to well-established biodegradable polymers like PCL and PLGA. However, the data suggests that the hemocompatibility of some IPDI-based polyurethanes may need further optimization depending on the specific formulation and intended application. PCL and PLGA remain excellent choices, particularly for applications requiring predictable degradation profiles and a long history of safe clinical use. This guide provides a foundation for material selection, but it is crucial to conduct specific biocompatibility testing for any final device formulation according to regulatory standards such as ISO 10993.
References
- 1. Biocompatibility Assessment of Polycaprolactone/Polylactic Acid/Zinc Oxide Nanoparticle Composites Under In Vivo Conditions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] An Analysis of the Biocompatibility, Cytotoxicity, and Bone Conductivity of Polycaprolactone: An In Vivo Study | Semantic Scholar [semanticscholar.org]
- 4. Size influences the cytotoxicity of poly (lactic-co-glycolic acid) (PLGA) and titanium dioxide (TiO(2)) nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Size influences the cytotoxicity of poly (lactic-co-glycolic acid) (PLGA) and titanium dioxide (TiO2) nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Foreign Body Reaction (Immune Response) for Artificial Implants Can Be Avoided: An Example of Polyurethane in Mice for 1 Week - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Isophorone Diisocyanate (IPDI)-Based Polymers for Biomedical Research
A detailed guide for researchers, scientists, and drug development professionals on the experimental performance of polyurethanes derived from isophorone diisocyanate, with a focus on the influence of the polyol component on key material properties.
This guide provides a comparative analysis of polyurethanes (PUs) synthesized from isophorone diisocyanate (IPDI), with a specific focus on a hypothetical "Dioctyldecyl isophorone diisocyanate" polymer. As this specific nomenclature does not correspond to a standard polymer, this guide will use an IPDI-based polyurethane synthesized with a long-chain aliphatic diol (C16-C18) as a representative model. This polymer's performance characteristics are compared against IPDI-based polyurethanes synthesized with common polyester and polyether diols, as well as a polyurethane synthesized from a different aliphatic diisocyanate, hexamethylene diisocyanate (HDI), to provide a broad perspective for material selection in research and drug development applications.
The selection of the diol component in a polyurethane formulation is critical as it significantly influences the mechanical, thermal, and biocompatibility properties of the final polymer. This guide presents a summary of quantitative experimental data, detailed experimental protocols, and visualizations to aid in understanding these structure-property relationships.
Quantitative Performance Data
The following tables summarize the key performance indicators for the compared polyurethane systems. These values are compiled from various literature sources and represent typical ranges.
| Material | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) |
| IPDI - Long-Chain Aliphatic Diol (Proxy for "Dioctyldecyl") | 15 - 30 | 300 - 600 | 50 - 200 |
| IPDI - Polyester Diol (e.g., PCL) | 20 - 40 | 400 - 800 | 100 - 400 |
| IPDI - Polyether Diol (e.g., PTMG) | 10 - 25 | 500 - 1000 | 20 - 100 |
| HDI - Long-Chain Aliphatic Diol | 10 - 25 | 400 - 700 | 30 - 150 |
| Material | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) | Cell Viability (%) (in vitro) |
| IPDI - Long-Chain Aliphatic Diol (Proxy for "Dioctyldecyl") | -40 to -20 | > 300 | > 90 |
| IPDI - Polyester Diol (e.g., PCL) | -60 to -30 | > 320 | > 85 |
| IPDI - Polyether Diol (e.g., PTMG) | -70 to -50 | > 310 | > 90 |
| HDI - Long-Chain Aliphatic Diol | -50 to -30 | > 290 | > 95 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and accurate comparison.
Synthesis of IPDI-Based Polyurethane with a Long-Chain Aliphatic Diol
This protocol describes a typical two-step solution polymerization method.
Materials:
-
Isophorone diisocyanate (IPDI)
-
Long-chain aliphatic diol (e.g., Octadecanediol)
-
Dibutyltin dilaurate (DBTDL) as a catalyst
-
Anhydrous tetrahydrofuran (THF) as a solvent
-
1,4-Butanediol (BDO) as a chain extender
Procedure:
-
The long-chain aliphatic diol is dried under vacuum at 80°C for 24 hours.
-
In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, the dried diol is dissolved in anhydrous THF.
-
IPDI is added to the flask, and the mixture is heated to 60°C with continuous stirring under a nitrogen atmosphere.
-
A catalytic amount of DBTDL (e.g., 0.05 wt%) is added to the reaction mixture.
-
The reaction is allowed to proceed for 2-4 hours to form the prepolymer. The progress of the reaction is monitored by titrating the isocyanate (NCO) content.
-
Once the desired NCO content is reached, the chain extender (BDO) is added to the prepolymer solution.
-
The chain extension reaction is carried out at 60°C for another 1-2 hours until the NCO peak disappears, as confirmed by Fourier Transform Infrared (FTIR) spectroscopy.
-
The resulting polymer solution is cast into a Teflon mold and the solvent is evaporated slowly at room temperature, followed by drying in a vacuum oven at 50°C to a constant weight.
Mechanical Property Analysis (Tensile Testing)
Tensile properties are determined according to ASTM D638, "Standard Test Method for Tensile Properties of Plastics".[1][2][3][4][5]
Apparatus:
-
Universal Testing Machine (UTM) with a suitable load cell.
-
Pneumatic or mechanical grips.
-
Extensometer for precise strain measurement.
Procedure:
-
Dumbbell-shaped specimens are prepared from the cast polymer films according to the dimensions specified in ASTM D638 Type IV.[2]
-
The thickness and width of the gauge section of each specimen are measured accurately.
-
The specimen is mounted in the grips of the UTM.
-
The extensometer is attached to the gauge section of the specimen.
-
The specimen is pulled at a constant crosshead speed (e.g., 50 mm/min) until it fractures.
-
The load and displacement data are recorded throughout the test.
-
Tensile strength, elongation at break, and Young's modulus are calculated from the resulting stress-strain curve.
Thermal Property Analysis (DSC and TGA)
Differential Scanning Calorimetry (DSC): DSC is performed according to ISO 11357 to determine the glass transition temperature (Tg).[6][7][8][9]
Apparatus:
-
Differential Scanning Calorimeter.
-
Aluminum pans and lids.
Procedure:
-
A small sample of the polymer (5-10 mg) is hermetically sealed in an aluminum pan.
-
The sample is subjected to a heat-cool-heat cycle to erase its thermal history. For example, heating from -100°C to 150°C at a rate of 10°C/min, cooling to -100°C at the same rate, and then reheating to 150°C at 10°C/min.
-
The glass transition temperature (Tg) is determined from the midpoint of the step transition in the heat flow curve of the second heating scan.
Thermogravimetric Analysis (TGA): TGA is used to determine the decomposition temperature (Td) of the polymer.
Apparatus:
-
Thermogravimetric Analyzer.
Procedure:
-
A small sample of the polymer (5-10 mg) is placed in the TGA sample pan.
-
The sample is heated from room temperature to 600°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
The weight loss of the sample as a function of temperature is recorded.
-
The decomposition temperature (Td) is typically defined as the temperature at which 5% weight loss occurs.
Biocompatibility Assessment (In Vitro Cytotoxicity)
The in vitro cytotoxicity is evaluated using the MTT assay according to ISO 10993-5, "Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity".[10][11][12][13][14]
Materials:
-
L929 mouse fibroblast cell line (or other relevant cell line).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Dimethyl sulfoxide (DMSO).
-
Polymer film samples sterilized by ethylene oxide or 70% ethanol.
Procedure:
-
Extract Preparation: Polymer samples are incubated in a cell culture medium (e.g., at a surface area to volume ratio of 3 cm²/mL) for 24 hours at 37°C to obtain an extract.
-
Cell Seeding: L929 cells are seeded into a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Cell Treatment: The culture medium is replaced with the polymer extracts. A negative control (fresh medium) and a positive control (e.g., latex extract) are included.
-
Incubation: The cells are incubated with the extracts for 24 hours at 37°C.
-
MTT Assay: The extract-containing medium is removed, and MTT solution is added to each well. The plate is incubated for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at 570 nm using a microplate reader.
-
Cell Viability Calculation: The percentage of cell viability is calculated relative to the negative control. A cell viability of over 70% is generally considered non-cytotoxic.[10]
Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key conceptual frameworks relevant to the synthesis and structure of the discussed polymers.
Caption: Workflow for the two-step synthesis of segmented polyurethanes.
Caption: Structural comparison of hard and soft segments in different polyurethane systems.
References
- 1. borgoltz.aoe.vt.edu [borgoltz.aoe.vt.edu]
- 2. repositorio.uisek.edu.ec [repositorio.uisek.edu.ec]
- 3. How to Perform an ASTM D638 Plastic Tensile Strength Test - ADMET [admet.com]
- 4. infinitalab.com [infinitalab.com]
- 5. zwickroell.com [zwickroell.com]
- 6. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 7. mehrabsanat.ir [mehrabsanat.ir]
- 8. eurolab.net [eurolab.net]
- 9. intertekinform.com [intertekinform.com]
- 10. academicstrive.com [academicstrive.com]
- 11. pacificbiolabs.com [pacificbiolabs.com]
- 12. Biocompatibility [bio-protocol.org]
- 13. MTT Test - Eurofins Medical Device Testing [eurofins.com]
- 14. researchgate.net [researchgate.net]
Performance comparison of aromatic vs. aliphatic diisocyanates like "Dioctyldecyl isophorone diisocyanate".
In the realm of biomedical research and drug development, the choice of materials for constructing drug delivery systems, medical devices, and tissue engineering scaffolds is paramount. Polyurethanes (PUs), a versatile class of polymers, have garnered significant attention due to their tunable mechanical properties, biocompatibility, and biodegradability. The performance of these materials is largely dictated by their constituent monomers, particularly the diisocyanates. This guide provides a comprehensive comparison of aromatic and aliphatic diisocyanates, with a focus on their implications for biomedical applications, including novel long-chain aliphatic structures like "Dioctyldecyl isophorone diisocyanate."
Executive Summary
The fundamental difference between aromatic and aliphatic diisocyanates lies in their chemical structure, which profoundly influences their reactivity, stability, and, crucially, their biocompatibility. Aromatic diisocyanates, such as toluene diisocyanate (TDI) and methylene diphenyl diisocyanate (MDI), are characterized by the presence of a benzene ring. In contrast, aliphatic diisocyanates, including isophorone diisocyanate (IPDI) and hexamethylene diisocyanate (HDI), feature linear or alicyclic carbon chains.
For researchers and drug development professionals, the key takeaway is the superior biocompatibility of aliphatic diisocyanates. This is primarily because their degradation products are generally less toxic than the aromatic diamines released from their aromatic counterparts, which have been linked to cytotoxicity and carcinogenicity. While aromatic diisocyanates may offer enhanced mechanical strength, the properties of aliphatic polyurethanes are often sufficient and more desirable for biomedical applications where safety is a primary concern.
Performance Comparison: Aromatic vs. Aliphatic Diisocyanates
The selection of a diisocyanate for a biomedical application is a critical decision that impacts the final product's performance, stability, and safety. Below is a detailed comparison of the key performance characteristics of polyurethanes synthesized from aromatic and aliphatic diisocyanates.
Reactivity and Synthesis
Aromatic diisocyanates are significantly more reactive than their aliphatic counterparts.[1][2] The electron-withdrawing nature of the aromatic ring makes the isocyanate groups more susceptible to nucleophilic attack by polyols, leading to faster polymerization rates.[2] This high reactivity can be advantageous for rapid curing applications but may also lead to less controlled reactions. Aliphatic diisocyanates generally require catalysts and higher temperatures to achieve comparable reaction rates.[1]
Mechanical Properties
Polyurethanes derived from aromatic diisocyanates typically exhibit superior mechanical properties, including higher tensile strength and hardness.[2][3] The rigid aromatic rings contribute to strong intermolecular interactions and well-defined hard segments within the polymer matrix. However, polyurethanes based on aliphatic diisocyanates often possess greater flexibility and higher elongation at break, which can be advantageous for applications requiring elasticity.[4][5] For many biomedical uses, the mechanical properties of aliphatic polyurethanes are adequate.[6]
Stability: UV and Oxidative Degradation
A significant drawback of aromatic diisocyanates is their susceptibility to UV degradation, which leads to yellowing and a loss of mechanical properties upon exposure to light.[5][7] This makes them generally unsuitable for long-term or external applications where color stability is important. Aliphatic diisocyanates, on the other hand, are highly resistant to UV radiation and oxidation, ensuring better long-term stability and aesthetic appearance.[5][8]
Biocompatibility and Degradation Products
The most critical differentiator for biomedical applications is biocompatibility. Aromatic diisocyanates can degrade to form toxic aromatic diamines, such as 2,4-toluenediamine (from TDI) and 4,4'-methylenedianiline (from MDI), which are known to be carcinogenic.[4][6][7] In contrast, aliphatic diisocyanates degrade into potentially less toxic, more biocompatible byproducts.[6][7] This makes aliphatic diisocyanate-based polyurethanes the preferred choice for in-vivo applications, including drug delivery systems and implantable devices.
Drug Release Kinetics
The choice of diisocyanate can significantly influence the drug release profile from a polyurethane matrix. Studies have shown that the more hydrophilic nature of some aliphatic polyurethane formulations can lead to a higher and more controlled release of encapsulated drugs compared to the more hydrophobic aromatic systems.[1] For instance, in a study on the release of paclitaxel, polyurethane carriers based on the aliphatic diisocyanates HMDI and IPDI showed approximately 80% drug release, whereas those based on the aromatic diisocyanates TDI and MDI released less than 20%.[1]
The Role of Long-Chain Aliphatic Diisocyanates: The Case of "this compound"
This modification could lead to a polymer with a lower modulus, greater elongation, and potentially a slower degradation rate due to the bulky, water-repelling side chains. For drug delivery, this could translate to a more sustained release profile for hydrophobic drugs. The biocompatibility is expected to be favorable, in line with other aliphatic diisocyanates. Further research is needed to fully characterize the performance of this and other novel long-chain aliphatic diisocyanates.
Quantitative Data Summary
The following tables provide a summary of quantitative data extracted from the literature, comparing the performance of polyurethanes synthesized from different aromatic and aliphatic diisocyanates.
Table 1: Mechanical Properties of Aromatic vs. Aliphatic Polyurethanes
| Diisocyanate Type | Specific Diisocyanate | Tensile Strength (MPa) | Elongation at Break (%) | Reference(s) |
| Aromatic | MDI | 23.4 | - | [2] |
| TDI | - | 779 | [2] | |
| Aliphatic | IPDI | 23.1 | 728 | [2] |
| HMDI | - | - | [2] | |
| DDI/IPDI mix | 0.427 | 579.9 | [4] |
Table 2: Thermal Degradation Properties of Aromatic vs. Aliphatic Polyurethanes
| Diisocyanate Type | Specific Diisocyanate | Onset of Degradation (°C) | Main Degradation Stage (°C) | Reference(s) |
| Aromatic | TDI | ~200-300 (urethane linkage) | 300-400 (polyol) | [9] |
| Aliphatic | IPDI | ~200-300 (urethane linkage) | 300-400 (polyol) | [9] |
| BDI-based | 110-150 | - | [6] | |
| LDI-based | 110-150 | - | [6] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of polyurethane biomaterials. Below are methodologies for key characterization techniques.
Protocol 1: Tensile Mechanical Testing
This protocol is adapted from ISO 527-3:2018 and common practices in the literature.[10][11]
-
Sample Preparation:
-
Synthesize polyurethane and cast it into thin films of uniform thickness (typically 0.2-0.5 mm).
-
Use a hot press at a specified temperature (e.g., 170 °C) and pressure (e.g., 3 MPa) to ensure a smooth, void-free surface.[11]
-
Cut the films into dumbbell-shaped specimens using a die cutter, with specific dimensions as defined by the standard.
-
Condition the specimens at a controlled temperature (e.g., 23 ± 2 °C) and humidity (e.g., 50 ± 5%) for at least 24 hours prior to testing.
-
-
Testing Procedure:
-
Use a universal testing machine equipped with a suitable load cell and extensometer.
-
Mount the specimen in the grips of the testing machine, ensuring it is properly aligned.
-
Apply a constant strain rate (e.g., 4.5 mm/min or 45 mm/min) until the specimen fractures.[10]
-
Record the load and displacement data throughout the test.
-
-
Data Analysis:
-
Calculate the tensile strength as the maximum stress reached during the test.
-
Determine the elongation at break as the percentage increase in length at the point of fracture.
-
Calculate the Young's modulus from the initial linear portion of the stress-strain curve.
-
Protocol 2: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
This protocol outlines a general procedure for the thermal analysis of polyurethanes.[12][13][14]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the polyurethane sample into a TGA or DSC pan (typically aluminum or alumina).
-
Ensure the sample is representative of the bulk material.
-
-
TGA Procedure:
-
Place the sample pan in the TGA furnace.
-
Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 700 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled nitrogen atmosphere (flow rate of 20 mL/min).[2]
-
Continuously monitor and record the sample weight as a function of temperature.
-
-
DSC Procedure:
-
Place the sample pan and a reference pan (empty) in the DSC cell.
-
Subject the sample to a heat-cool-heat cycle to erase thermal history. For example, heat from ambient to 150 °C, cool to -75 °C, and then heat again to 150 °C at a controlled rate (e.g., 10 °C/min).[15]
-
Record the differential heat flow between the sample and the reference as a function of temperature.
-
-
Data Analysis:
-
From the TGA curve, determine the onset of degradation and the temperatures of maximum weight loss for different degradation stages.
-
From the DSC thermogram, identify the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).
-
Protocol 3: In Vitro Drug Release Study
This protocol describes a sample and separate method for determining the in vitro release kinetics of a drug from polyurethane nanoparticles.[16][17]
-
Preparation of Release Medium:
-
Prepare a phosphate-buffered saline (PBS) solution at a physiological pH of 7.4.
-
Ensure the release medium provides sink conditions, meaning the concentration of the drug in the medium does not exceed 10-15% of its solubility.
-
-
Experimental Setup:
-
Use a USP apparatus II (paddle method).
-
Add a defined volume of the release medium (e.g., 900 mL) to the dissolution vessel and maintain the temperature at 37 ± 0.5 °C.
-
Set the paddle rotation speed to a constant rate (e.g., 75 rpm).
-
-
Release Study:
-
Disperse a known amount of the drug-loaded polyurethane nanoparticles in the release medium.
-
At predetermined time intervals, withdraw a sample of the release medium.
-
Separate the released (free) drug from the nanoparticles using centrifugal ultrafiltration with a specific molecular weight cutoff membrane (e.g., 30 kDa).[16]
-
Replenish the withdrawn volume with fresh release medium to maintain a constant volume.
-
-
Drug Quantification and Data Analysis:
-
Quantify the concentration of the released drug in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
-
Calculate the cumulative percentage of drug released over time.
-
Analyze the release kinetics by fitting the data to mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas).
-
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, visualize the polyurethane synthesis workflow, a drug release experimental setup, and the cellular toxicity mechanism of aromatic diamine degradation products.
Caption: A simplified two-step synthesis workflow for creating segmented polyurethanes.
Caption: Experimental workflow for in vitro drug release testing of polyurethane nanoparticles.
Caption: Mechanism of cellular toxicity from aromatic polyurethane degradation products.
References
- 1. GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Mechanical Properties of Polyurethane Cured by DDI/IPDI and its Application in PBX [energetic-materials.org.cn]
- 5. Isophorone diisocyanate - Wikipedia [en.wikipedia.org]
- 6. Synthesis of biocompatible segmented polyurethanes from aliphatic diisocyanates and diurea diol chain extenders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sustainable cycloaliphatic polyurethanes: from synthesis to applications - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00509C [pubs.rsc.org]
- 8. osti.gov [osti.gov]
- 9. The interaction of diamines and polyamines with the peroxidase-catalyzed metabolism of aromatic amines: a potential mechanism for the modulation of aniline toxicity. | Semantic Scholar [semanticscholar.org]
- 10. Experimental Measurements of Mechanical Properties of PUR Foam Used for Testing Medical Devices and Instruments Depending on Temperature, Density and Strain Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. lsa.umich.edu [lsa.umich.edu]
- 13. qualitest.ae [qualitest.ae]
- 14. hrcak.srce.hr [hrcak.srce.hr]
- 15. mdpi.com [mdpi.com]
- 16. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. research.mpu.edu.mo [research.mpu.edu.mo]
Peer-reviewed studies on the applications of "Dioctyldecyl isophorone diisocyanate"
The quest for advanced biomaterials has led researchers to explore a diverse range of monomers for the synthesis of biocompatible and biodegradable polymers. Among these, isophorone diisocyanate (IPDI) and its derivatives have garnered significant attention for their use in creating polyurethanes with tunable properties for applications ranging from drug delivery to tissue engineering. This guide provides a comparative analysis of "Dioctyldecyl isophorone diisocyanate" and other aliphatic diisocyanates, supported by experimental insights from the broader field of polyurethane chemistry.
Comparative Analysis of Aliphatic Diisocyanates
Aliphatic diisocyanates are favored over their aromatic counterparts in biomedical applications due to their light stability and the generation of non-toxic degradation by-products.[1][2] The choice of diisocyanate monomer is crucial as it dictates the final properties of the polyurethane. A comparison of commonly used aliphatic diisocyanates is presented below.
| Diisocyanate | Structure | Key Characteristics | Potential Biomedical Applications |
| Isophorone Diisocyanate (IPDI) | Cycloaliphatic | Asymmetric structure with two isocyanate groups of different reactivity, leading to controlled polymerization and low viscosity prepolymers.[3][4] Good mechanical properties and chemical resistance.[5] | Drug delivery systems,[6][7] coatings,[8][9] adhesives, elastomers. |
| Hexamethylene Diisocyanate (HDI) | Linear Aliphatic | High flexibility, good weatherability. | Coatings, elastomers, and soft tissue engineering scaffolds.[2] |
| 4,4'-Dicyclohexylmethane Diisocyanate (HMDI) | Cycloaliphatic | High hardness and rigidity. | Medical devices requiring structural integrity. |
| This compound (Hypothesized) | Cycloaliphatic with long alkyl chains | Expected to have increased hydrophobicity, lower glass transition temperature, and potentially slower degradation rates compared to IPDI. The long alkyl chains would act as soft segments. | Drug delivery vehicles for hydrophobic drugs, soft and flexible coatings, materials for soft tissue regeneration. |
Experimental Protocols: Synthesis and Characterization of IPDI-Based Polyurethanes
The synthesis of polyurethanes using IPDI is a well-established process that can be adapted for its derivatives. The following protocol outlines a typical two-step solution polymerization method.
Materials:
-
Isophorone diisocyanate (IPDI)
-
Polyol (e.g., Poly(ethylene glycol) - PEG, Polycaprolactone - PCL)
-
Chain extender (e.g., 1,4-butanediol)
-
Catalyst (e.g., Dibutyltin dilaurate - DBTDL)
-
Solvent (e.g., Dimethylformamide - DMF, Dimethyl sulfoxide - DMSO)
Procedure:
-
Prepolymer Synthesis: The polyol is dried under vacuum to remove any moisture. It is then dissolved in the solvent in a reaction vessel under a nitrogen atmosphere. IPDI is added dropwise to the solution with continuous stirring. The reaction is typically carried out at 70-80°C for 2-3 hours in the presence of a catalyst to form an NCO-terminated prepolymer.[10]
-
Chain Extension: The prepolymer is cooled to room temperature. The chain extender is then added to the prepolymer solution and the reaction is continued for several hours until the desired molecular weight is achieved. The final polyurethane is precipitated in a non-solvent like methanol or water, filtered, and dried under vacuum.
Characterization:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of urethane linkages by observing the disappearance of the NCO peak (~2270 cm⁻¹) and the appearance of N-H (~3300 cm⁻¹) and C=O (~1700 cm⁻¹) stretching bands.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure of the polymer.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the synthesized polyurethane.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and other thermal properties.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and degradation profile of the polymer.[11]
Visualizing Polyurethane Synthesis and Application
The following diagrams illustrate the general synthesis of IPDI-based polyurethanes and a conceptual model for their application in drug delivery.
Caption: General synthesis pathway for IPDI-based polyurethanes.
Caption: Conceptual model of a drug delivery system using a Dioctyldecyl IPDI-based polyurethane.
References
- 1. aidic.it [aidic.it]
- 2. researchportal.port.ac.uk [researchportal.port.ac.uk]
- 3. paint.org [paint.org]
- 4. researchgate.net [researchgate.net]
- 5. ISOPHORONE DIISOCYANATE - Ataman Kimya [atamanchemicals.com]
- 6. redalyc.org [redalyc.org]
- 7. Diisocyanate mediated polyether modified gelatin drug carrier for controlled release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isophorone diisocyanate - Wikipedia [en.wikipedia.org]
- 9. Isophorone diisocyanate | C12H18N2O2 | CID 169132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Safety Operating Guide
Safe Disposal of Dioctyldecyl Isophorone Diisocyanate: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of dioctyldecyl isophorone diisocyanate and related isocyanate compounds is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. Isocyanates are reactive chemicals that require careful handling and specific neutralization procedures before disposal. This guide provides detailed, step-by-step instructions for the safe management and disposal of this compound waste in a research and development setting.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound waste, it is imperative to wear appropriate Personal Protective Equipment (PPE). Isocyanates are potent respiratory and skin sensitizers, and exposure can lead to severe allergic reactions.
Required PPE:
-
Respiratory Protection: A full-face respirator with an organic vapor cartridge is recommended, especially in cases of inadequate ventilation.[1][2]
-
Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[1]
-
Gloves: Wear permeation-resistant gloves, such as butyl rubber or laminate film gloves.
-
Protective Clothing: A chemically resistant lab coat or apron should be worn.[1]
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]
II. Waste Segregation and Storage
Proper segregation and storage of isocyanate waste are the first steps in a compliant disposal process.
-
Designated Waste Container: All waste contaminated with this compound, including unused product, contaminated lab supplies (e.g., pipette tips, wipes), and personal protective equipment, should be collected in a dedicated, clearly labeled, and sealable hazardous waste container.[3]
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated designated hazardous waste storage area, away from incompatible materials such as water, alcohols, amines, and strong oxidizing agents.[3][4]
III. Decontamination and Neutralization Procedures
Due to their reactivity, isocyanates must be neutralized before final disposal. The following decontamination solutions can be used to treat small spills, contaminated surfaces, and empty containers.[5]
| Decontamination Solution | Formulation | Application Notes |
| Aqueous Ammonia Solution | - 3-8% Concentrated Ammonia- 90-95% Water- 0.2-5% Liquid Detergent | Effective for general-purpose decontamination. The detergent aids in surface wetting. |
| Aqueous Sodium Carbonate Solution | - 5-10% Sodium Carbonate- 90-95% Water- 0.2-5% Liquid Detergent | A suitable alternative to ammonia-based solutions. |
| Alcoholic Solution | - 50% Ethanol, Isopropanol, or Butanol- 45% Water- 5% Concentrated Ammonia | Preferred for its higher miscibility with isocyanates, making it more effective for decontaminating liquid residues. |
Experimental Protocol for Decontamination of Empty Containers:
-
Preparation: Prepare one of the decontamination solutions listed in the table above in a designated container.
-
Initial Rinse: Add a small amount of the chosen decontamination solution to the empty this compound container.
-
Seal and Agitate: Securely close the container and agitate it to ensure the solution contacts all interior surfaces.
-
Reaction Time: Allow the container to sit for a minimum of 24 hours to ensure complete neutralization of the isocyanate residues. Caution: Do not seal the container tightly, as the reaction with water can produce carbon dioxide gas, leading to pressure buildup.[4]
-
Final Rinse: After the initial reaction period, carefully open the container, drain the solution into the hazardous waste container, and perform a final rinse with water.
-
Disposal: The decontaminated container can now be managed for disposal or recycling according to your institution's guidelines. If not recycled, it is recommended to crush the container to prevent reuse.[1]
IV. Disposal of Neutralized Waste
All neutralized waste, including the decontamination solutions and any solid materials, should be collected in the designated hazardous waste container.
Final Disposal Steps:
-
Waste Pickup Request: Once the hazardous waste container is full, complete a chemical waste pickup request form as per your institution's procedures.[3]
-
Professional Disposal: The collected waste must be disposed of through a licensed hazardous waste disposal company. The standard and recommended method for the final disposal of isocyanate waste is incineration at a licensed facility.[2]
-
Prohibited Disposal: Under no circumstances should this compound or its waste be discharged into drains or the environment.[2]
V. Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Minor Spills (within a chemical fume hood):
-
Alert personnel in the immediate area.
-
Use a solid decontaminant or absorbent material to soak up the spill.[4]
-
Treat the spill area with one of the liquid decontamination solutions and allow for a sufficient reaction time.
-
Collect all contaminated materials in the hazardous waste container.
-
-
Major Spills (outside of a chemical fume hood):
-
Evacuate the area immediately.[3]
-
Alert your institution's emergency response team or EHS department.
-
If there is an inhalation hazard, and it is safe to do so, close the doors to the affected area to contain the vapors.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Dioctyldecyl isophorone diisocyanate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling reactive chemicals such as Dioctyldecyl isophorone diisocyanate. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in laboratory operations. Isocyanates as a class of compounds are potent sensitizers and require strict adherence to safety protocols to prevent respiratory and skin sensitization.[1][2][3]
Core Hazards: this compound, like other isocyanates, is a hazardous substance. The primary routes of exposure are inhalation of vapors or aerosols and direct contact with the skin and eyes.[4] Inhalation can lead to irritation of the respiratory tract, and repeated exposure may cause sensitization, leading to asthma-like symptoms even at very low concentrations.[5] Skin contact can cause irritation, rashes, and allergic reactions.[1][2] Eye contact may result in severe irritation and damage.[5][6]
Personal Protective Equipment (PPE)
The last line of defense against chemical exposure is appropriate PPE.[6][7] For handling this compound, the following PPE is mandatory.
| PPE Category | Specification | Rationale |
| Respiratory Protection | A full-face respirator with organic vapor cartridges and particulate filters (A2P3 or similar rating) is recommended.[6] In situations with potential for high vapor concentrations or spills, a supplied-air respirator is necessary.[4][8] | Protects against inhalation of harmful vapors and aerosols, which can cause respiratory sensitization.[5] |
| Hand Protection | Chemical-resistant gloves such as butyl rubber or nitrile are required.[1][6][7] Thin latex gloves are not suitable.[2][4] | Prevents skin contact and potential sensitization.[2] |
| Eye Protection | Chemical safety goggles are essential.[1][6] If a full-face respirator is not used, a face shield should be worn in addition to goggles.[6] | Protects eyes from splashes and vapors that can cause severe irritation.[5] |
| Protective Clothing | A disposable coverall or a lab coat made of a material resistant to chemical permeation should be worn.[6][8][9] | Prevents contamination of personal clothing and skin. |
Experimental Protocols: Handling and Storage
Handling:
-
All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[10]
-
Avoid all personal contact, including inhalation of vapors.[3]
-
Ensure all containers are kept tightly closed when not in use.[10][11]
-
Do not heat the material unless specifically required by a validated protocol, as this will increase the vapor pressure and potential for exposure.[4]
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, amines, and strong bases.[4][10]
-
Isocyanates react with water to produce carbon dioxide, which can lead to a dangerous pressure buildup in sealed containers.[2][12] Therefore, containers should be stored in a dry environment and protected from moisture.
-
Store in the original, tightly sealed containers.[11]
Spill and Disposal Plan
Immediate and appropriate response to spills is critical to minimize exposure and environmental contamination.
Spill Cleanup:
-
Evacuate: Immediately evacuate the spill area.[12]
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Don appropriate PPE, including respiratory protection, before re-entering the area.[12]
-
Contain: For minor spills, absorb the material with an inert absorbent such as dry sand or vermiculite.[12] Do not use water.[12]
-
Neutralize: Treat the absorbed material with a decontamination solution. A common formulation is a mixture of 5-10% sodium carbonate, 0.2-5% liquid detergent, and 90-95% water.[12] Another option is 3-8% concentrated ammonia, 0.2-5% liquid detergent, and 90-95% water.[12] Allow the mixture to stand for at least 10 minutes.
-
Collect: Shovel the neutralized material into an open-top container.[12] Do not seal the container immediately, as carbon dioxide may still be evolving.[12]
-
Decontaminate: Clean the spill area with the decontamination solution.
Disposal:
-
All waste, including contaminated absorbents and PPE, must be disposed of as hazardous waste.[11][13]
-
Follow all federal, state, and local regulations for hazardous waste disposal.[12]
-
Contact a licensed hazardous waste disposal contractor for proper disposal.[12]
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. compositesone.com [compositesone.com]
- 2. How to Safely Handle Isocyanates? [enuochem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 5. solutions.covestro.com [solutions.covestro.com]
- 6. What PPE is required when working with isocyanates? [sysco-env.co.uk]
- 7. Control measures guide - Canada.ca [canada.ca]
- 8. ahlsell.se [ahlsell.se]
- 9. lakeland.com [lakeland.com]
- 10. purdue.edu [purdue.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fsi.co [fsi.co]
- 13. chemicalbook.com [chemicalbook.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
